molecular formula C18H15Cl3N2O B349626 Econazole CAS No. 27220-47-9

Econazole

Cat. No.: B349626
CAS No.: 27220-47-9
M. Wt: 381.7 g/mol
InChI Key: LEZWWPYKPKIXLL-UHFFFAOYSA-N
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Description

Econazole is a prominent imidazole-based antifungal agent used extensively in biological research to study fungal cell biology and develop novel therapeutic strategies . Its primary research value lies in its mechanism of action; this compound functions by disrupting the fungal cell membrane . It inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, which leads to increased membrane permeability and eventual fungal cell death . Beyond its core antifungal activity, this compound is a valuable tool in basic science for its known ability to bind to tubulin and inhibit its polymerization, making it a compound of interest in cell biology research . Research-grade this compound is essential for in vitro studies targeting a broad spectrum of fungal and yeast species, providing critical insights for the fields of microbiology and pharmacology . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole
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InChI

InChI=1S/C18H15Cl3N2O/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZWWPYKPKIXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

68797-31-9 (nitrate), 24169-02-6 (nitrate salt/solvate)
Record name Econazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID2029872
Record name Econazole
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Molecular Weight

381.7 g/mol
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Physical Description

Solid
Record name Econazole
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Solubility

1.48e-03 g/L
Record name Econazole
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CAS No.

27220-47-9
Record name Econazole
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Record name Econazole
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Record name Econazole
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Foundational & Exploratory

Econazole's Pleiotropic Effects: A Technical Guide to Mechanisms Beyond Ergosterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While traditionally recognized for its potent inhibition of ergosterol synthesis in fungi, the imidazole derivative econazole exhibits a complex and multifaceted mechanism of action that extends well beyond this primary antifungal activity. This technical guide provides an in-depth exploration of these alternative mechanisms, offering researchers, scientists, and drug development professionals a comprehensive overview of this compound's broader biological effects, including the induction of apoptosis, disruption of calcium homeostasis, and generation of reactive oxygen species.

Quantitative Data Summary

The following table summarizes key quantitative data related to the non-ergosterol-synthesis-inhibiting effects of this compound across various cell lines and experimental conditions.

EffectCell Line(s)Concentration/DosageResultReference(s)
Apoptosis Induction (IC50) AGS (gastric cancer)19.1 µM50% inhibition of cell viability[1]
SNU1 (gastric cancer)5 µM50% inhibition of cell viability[1]
A549 (lung cancer)69 µM50% inhibition of cell viability[1]
SNU449 (hepatocellular carcinoma)75.2 µM50% inhibition of cell viability[1]
SK-hep1 (hepatocellular carcinoma)93.5 µM50% inhibition of cell viability[1]
MDA-MB-453 (breast cancer)130 µM50% inhibition of cell viability[1]
MCF-7 (breast cancer)45 µM (for 48h)50% inhibition of cell viability[2]
Apoptosis Induction (%) H661 & A549 (lung cancer)0.5, 5, 10, 20 µM (24h)Dose-dependent increase in Annexin V-positive cells[3]
Calcium Homeostasis OC2 (oral cancer)10-50 µmol/LDose-dependent increase in intracellular Ca2+[4][5]
OC2 (oral cancer)50 µmol/L90 ± 2 µmol/L increase in intracellular Ca2+[6]
OC2 (oral cancer)EC50 of 18 ± 1 µmol/L (in Ca2+-containing solution)Half-maximal effective concentration for Ca2+ elevation[5]
PC3 (prostate cancer)0.1 µmol/LStarted to increase intracellular Ca2+[7]
Jurkat T cells~14 µM (IC50)Blockade of Icrac (calcium current)
Cell Proliferation Inhibition PC3 (prostate cancer)1-30 µmol/L (overnight)20-100% inhibition of proliferation[7]
Reactive Oxygen Species Candida albicans (Miconazole)12.5 µg/mlFourfold increase in ROS production[8]

Core Mechanisms of Action Beyond Ergosterol Synthesis

This compound's influence extends to fundamental cellular processes, primarily through the induction of programmed cell death (apoptosis) and the disruption of intracellular calcium signaling.

Induction of Apoptosis

This compound has been demonstrated to be a potent inducer of apoptosis in a variety of cancer cell lines.[1][2][9] This programmed cell death is orchestrated through multiple signaling cascades, often converging on the mitochondria and the activation of caspases.

  • Mitochondrial Pathway: this compound can lead to a loss of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9] This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the decreased expression of procaspase-9 and procaspase-3.[9]

  • Caspase Activation: The execution of apoptosis is carried out by a family of proteases called caspases. This compound treatment has been shown to lead to the cleavage and activation of caspase-3, a key executioner caspase.[3]

  • p53-Dependence: In gastric cancer cells, the apoptotic effect of this compound is dependent on the tumor suppressor protein p53.[1]

This compound This compound p53 p53 This compound->p53 activates Mitochondria Mitochondria This compound->Mitochondria induces dysfunction Bcl2 Bcl-2 p53->Bcl2 inhibits Procaspase9 Procaspase-9 Mitochondria->Procaspase9 activates Bcl2->Mitochondria inhibits dysfunction Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound-induced apoptotic signaling pathway.
Disruption of Calcium Homeostasis

This compound significantly alters intracellular calcium (Ca²⁺) levels, a critical second messenger involved in numerous cellular functions. This disruption can contribute to its cytotoxic effects.

  • Depletion of Intracellular Stores: this compound has been shown to deplete Ca²⁺ from thapsigargin-sensitive intracellular stores, which are primarily the endoplasmic reticulum (ER).[10]

  • Activation of Extracellular Influx: In addition to releasing stored Ca²⁺, this compound can also promote the influx of extracellular Ca²⁺ into the cell.[7][10]

  • Inhibition of Capacitative Calcium Entry: In some cellular contexts, this compound can also inhibit capacitative calcium entry, a process where the depletion of intracellular stores triggers the opening of plasma membrane Ca²⁺ channels.[10]

cluster_0 Intracellular cluster_1 Cellular Boundary cluster_2 Extracellular This compound This compound ER Endoplasmic Reticulum This compound->ER depletes Ca²⁺ from Ca_Channel Ca²⁺ Channel This compound->Ca_Channel activates influx through Ca_ER Ca²⁺ ER->Ca_ER Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol release Cytosol Cytosol PlasmaMembrane Plasma Membrane Ca_Channel->Ca_Cytosol influx Extracellular Extracellular Space Ca_Extra Ca²⁺ Ca_Extra->Ca_Channel

Disruption of calcium homeostasis by this compound.
Generation of Reactive Oxygen Species (ROS) and Mitochondrial Effects

This compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), contributing to cellular stress and damage.[8] This is often linked to its effects on mitochondria. This compound has been observed to accumulate in mitochondria and inhibit the biosynthesis of mitochondrial membrane enzymes. Furthermore, it can induce a decrease in the mitochondrial membrane potential, which is a key indicator of mitochondrial dysfunction.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's alternative mechanisms of action.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection

This protocol is adapted from a study investigating this compound-induced apoptosis in human neurofibroma tissue.[11]

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded tissue samples

  • DeadEnd™ Fluorometric TUNEL System (Promega) or equivalent

  • Fluorescence microscope

  • DAPI nuclear stain

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a graded series of ethanol washes (100%, 95%, 85%, 70%, 50%) and finally in deionized water.

  • Permeabilization:

    • Incubate slides in Proteinase K solution to permeabilize the tissues.

    • Wash with PBS.

  • Equilibration:

    • Incubate the tissue sections with Equilibration Buffer.

  • Labeling Reaction:

    • Prepare the TdT reaction mix containing fluorescein-12-dUTP and TdT enzyme according to the manufacturer's protocol.

    • Apply the reaction mix to the tissue sections and incubate in a humidified chamber at 37°C.

  • Stopping the Reaction:

    • Immerse the slides in 2X SSC to terminate the reaction.

    • Wash with PBS.

  • Counterstaining:

    • Stain the nuclei with DAPI.

  • Visualization:

    • Mount the slides with an appropriate mounting medium.

    • Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.

start Start: Paraffin-embedded tissue deparaffinize Deparaffinize & Rehydrate start->deparaffinize permeabilize Permeabilize (Proteinase K) deparaffinize->permeabilize equilibrate Equilibrate permeabilize->equilibrate label Label DNA breaks (TdT & fluorescein-dUTP) equilibrate->label stop Stop Reaction (2X SSC) label->stop counterstain Counterstain (DAPI) stop->counterstain visualize Visualize (Fluorescence Microscopy) counterstain->visualize end End: Apoptotic cells identified visualize->end

Experimental workflow for TUNEL assay.
Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol is a generalized method for measuring intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To quantify changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Cultured cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline

  • Fluorescence plate reader or microscope with dual-excitation capabilities

  • This compound solution

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HEPES-buffered saline.

    • Remove the culture medium from the cells and wash with HEPES-buffered saline.

    • Add the Fura-2 AM loading buffer to the cells and incubate in the dark at 37°C.

  • Washing:

    • Remove the loading buffer and wash the cells with HEPES-buffered saline to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader or on a fluorescence microscope.

    • Measure the baseline fluorescence ratio by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the this compound solution to the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

JC-1 Assay for Mitochondrial Membrane Potential

This protocol outlines the use of the JC-1 dye to assess changes in mitochondrial membrane potential.

Objective: To determine if this compound induces mitochondrial depolarization.

Materials:

  • Cultured cells

  • JC-1 dye

  • Fluorescence microscope or plate reader

  • This compound solution

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentrations of this compound for the specified time.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution according to the manufacturer's instructions.

    • Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark at 37°C.

  • Washing:

    • Wash the cells with an appropriate buffer to remove excess dye.

  • Visualization and Quantification:

    • Immediately analyze the cells using a fluorescence microscope or plate reader.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

DCFH-DA Assay for Reactive Oxygen Species (ROS) Detection

This protocol describes a common method for measuring intracellular ROS levels.

Objective: To quantify the generation of ROS in response to this compound treatment.

Materials:

  • Cultured cells

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Fluorescence microscope or plate reader

  • This compound solution

Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound.

  • DCFH-DA Loading:

    • Prepare a working solution of DCFH-DA in a serum-free medium.

    • Incubate the treated cells with the DCFH-DA solution in the dark at 37°C. Inside the cells, esterases cleave the acetate groups, and ROS oxidize the non-fluorescent DCFH to the highly fluorescent DCF.

  • Washing:

    • Wash the cells to remove the extracellular DCFH-DA.

  • Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope. The intensity of the green fluorescence is proportional to the amount of ROS.

This in-depth guide highlights that this compound's cellular effects are far more intricate than its established role in ergosterol synthesis inhibition. The induction of apoptosis, disruption of calcium signaling, and generation of ROS are critical components of its biological activity that warrant further investigation, particularly in the context of drug repurposing and development. The provided protocols offer a robust framework for researchers to explore these pleiotropic effects in their own experimental systems.

References

An In-depth Technical Guide to Econazole Nitrate: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of econazole nitrate, a broad-spectrum antimycotic agent. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the biochemical pathway of its action.

Molecular Structure and Identification

This compound nitrate, a synthetic imidazole derivative, is structurally related to miconazole.[1] The molecule is a racemic mixture of (R) and (S) enantiomers.[2] Its chemical identity is defined by several key descriptors:

  • IUPAC Name: 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[3]

  • Chemical Formula: C₁₈H₁₆Cl₃N₃O₄[3][4]

  • SMILES: C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][3]

  • InChIKey: DDXORDQKGIZAME-UHFFFAOYSA-N[3]

The structure consists of a central imidazole ring linked to a dichlorophenylethyl group, which is further ether-linked to a chlorobenzyl group. The nitrate salt form enhances its stability and formulation properties.

Physicochemical Properties

The physicochemical properties of this compound nitrate are critical for its formulation, delivery, and biological activity. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Weight 444.7 g/mol [3][4][5][6]
Physical Description White to off-white crystalline solid/powder[3][4]
Melting Point 162 °C[1][4]
Solubility - Insoluble in water.[7]- Very slightly soluble in water.[1]- Slightly soluble in alcohol.[1]- Sparingly soluble in chloroform and methylene chloride.[1]- Soluble in a 1:1 mixture of Chloroform:Methanol (25 mg/ml).[1]- Soluble in DMSO (0.4 mg/ml).[1][1][7]
LogP (Octanol-Water Partition Coefficient) 4.78[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound nitrate exerts its antifungal effect primarily by disrupting the integrity of the fungal cell membrane.[9] This is achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase.[2][9][10] This enzyme is a crucial component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, an essential sterol in fungal cell membranes analogous to cholesterol in mammalian cells.[2][9]

Inhibition of this enzyme leads to two primary effects:

  • A depletion of ergosterol, which compromises the structural integrity and fluidity of the cell membrane, leading to increased permeability and leakage of essential intracellular components.[9][10]

  • The accumulation of toxic methylated sterol intermediates (lanosterol), which further disrupts membrane-bound enzyme systems and contributes to cell death.[9][10]

The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory action of this compound nitrate.

Econazole_Mechanism cluster_membrane Fungal Cell Membrane Integrity sub sub prod prod enzyme enzyme inhibitor inhibitor pathway_label pathway_label AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Multiple Steps This compound This compound Nitrate This compound->Demethylase Inhibits

Ergosterol biosynthesis pathway inhibition by this compound Nitrate.

Experimental Protocols

Synthesis of this compound Nitrate

The synthesis of this compound nitrate is typically achieved through a multi-step process. While various specific methods exist, a general protocol involves the O-alkylation of an imidazole ethanol intermediate.[11]

General Protocol (based on patent literature): [4][11][12][13]

  • N-Alkylation (Formation of Imidazole Ethanol Intermediate): 1-(2,4-dichlorophenyl)-2-chloro-ethanol is reacted with imidazole in the presence of a base (e.g., potassium carbonate, sodium hydroxide) and a solvent (e.g., toluene, THF).[12] A phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) may be used to improve reaction efficiency.[11][13] The reaction is typically heated to reflux for several hours.

  • O-Alkylation: The resulting imidazole ethanol intermediate is then reacted with p-chlorobenzyl chloride in a suitable solvent system (e.g., toluene, isopropanol) with a base.[4][11] This step forms the this compound free base.

  • Salt Formation: The crude this compound free base is dissolved in a solvent such as isopropanol.[4][11] Concentrated nitric acid is then added to the solution to precipitate this compound nitrate.[4]

  • Purification: The precipitated solid is filtered, washed with water, and dried.[11] Recrystallization from a suitable solvent mixture (e.g., 2-propanol, methanol, and diisopropylether) is performed to yield the purified this compound nitrate product.[4]

Analytical Methods for Quantification

The quantification of this compound nitrate in pharmaceutical formulations is essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.

High-Performance Liquid Chromatography (HPLC) Method: [14][15]

  • Objective: To determine the concentration and stability of this compound nitrate in formulations like creams and lotions.[14]

  • Chromatographic System:

    • Mode: Reversed-Phase Liquid Chromatography (RP-LC).[14]

    • Column: C18 (L1 packing), 4.6-mm × 10-cm; 3-µm packing size.[14][15]

    • Column Temperature: 35°C.[15]

    • Mobile Phase: A gradient mixture of solutions is often employed. For example, a mixture of an aqueous ammonium acetate solution, methanol, and acetonitrile.[15] An isocratic mobile phase of methanol/aqueous ammonium carbonate solution/tetrahydrofuran has also been described.[14]

    • Flow Rate: 1.5 mL/min.[15]

    • Detector: UV at 225 nm.[15]

  • Sample Preparation:

    • Standard Solution: A known concentration of USP this compound Nitrate Reference Standard (e.g., 0.4 mg/mL) is prepared in a suitable diluent like a methanol/water mixture (40:60). Sonication may be required for dissolution.[15]

    • Sample Solution: The formulation containing this compound nitrate is accurately weighed and diluted with the same diluent to achieve a target concentration similar to the standard solution.[15]

  • Quantification: The concentration of this compound nitrate in the sample is determined by comparing the peak area of the sample to the peak area of the standard solution.[14][15]

UV-Visible Spectrophotometry: [8][16]

A simpler, faster method for the determination of this compound nitrate can be performed using UV-Vis spectrophotometry.

  • Objective: Rapid quantification of the drug substance.

  • Procedure:

    • A standard calibration curve is prepared by measuring the absorbance of several known concentrations of this compound nitrate in a suitable solvent (e.g., methanol, distilled water).[8][16]

    • The wavelength of maximum absorbance (λmax) for this compound is determined, reported to be around 267 nm.[8]

    • The sample solution is prepared by dissolving the drug product in the same solvent and diluting it to fall within the concentration range of the standard curve.

    • The absorbance of the sample solution is measured at the λmax, and the concentration is calculated using the standard curve equation.[8]

References

Unveiling the Untapped Potential of Econazole: A Technical Guide to its Undiscovered Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, a widely utilized imidazole antifungal agent, has long been recognized for its primary mechanism of action: the inhibition of ergosterol biosynthesis in fungal cell membranes. However, a growing body of evidence reveals that this compound's cellular influence extends far beyond this singular pathway, implicating it in a complex network of off-target effects with significant therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the undiscovered cellular pathways affected by this compound. We will delve into its established and speculative mechanisms, present quantitative data on its diverse cellular impacts, provide detailed experimental protocols for further investigation, and visualize the intricate signaling networks it modulates. This exploration of this compound's pleiotropic effects opens new avenues for its repurposing in oncology and other therapeutic areas, highlighting the importance of understanding the full spectrum of a drug's molecular interactions.

Introduction: Beyond an Antifungal Agent

This compound's clinical utility has traditionally been confined to the treatment of topical fungal infections. Its efficacy in this domain is attributed to its ability to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a critical step in the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] This disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death.[2][5]

However, the imidazole scaffold of this compound allows it to interact with a variety of mammalian cellular targets, leading to a cascade of effects that are independent of its antifungal properties. These off-target activities, which include the modulation of calcium homeostasis, induction of reactive oxygen species (ROS), and activation of apoptotic pathways, have garnered increasing interest for their potential therapeutic applications, particularly in the realm of oncology.[6][7][8] This guide will systematically explore these known off-target effects and provide a framework for investigating potentially undiscovered cellular pathways influenced by this versatile molecule.

Known and Potential Cellular Pathways Affected by this compound

This compound's interaction with cellular machinery is multifaceted, impacting several critical signaling pathways. This section will detail these interactions, supported by quantitative data where available.

Disruption of Calcium Homeostasis

One of the most well-documented off-target effects of this compound is its profound impact on intracellular calcium ([Ca2+]) signaling. This compound has been shown to induce a rapid, dose-dependent increase in cytosolic [Ca2+] in various cell types.[9] This effect is multifaceted, involving both the release of calcium from intracellular stores and the influx of extracellular calcium.

The primary mechanism for intracellular calcium release involves the inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, an enzyme responsible for sequestering calcium within the endoplasmic reticulum (ER).[10] By blocking SERCA, this compound causes a sustained depletion of ER calcium stores, leading to ER stress.

Furthermore, this compound promotes the influx of extracellular calcium, although the precise channels involved are still under investigation and may be cell-type dependent. The disruption of calcium homeostasis is a critical upstream event that triggers several downstream signaling cascades, including those involved in apoptosis and ROS production.

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been associated with a significant increase in the production of reactive oxygen species (ROS) in various cell types.[6][11] The generation of ROS is closely linked to the disruption of mitochondrial function. While the exact mechanism is not fully elucidated, it is hypothesized that the influx of Ca2+ into the mitochondria, triggered by ER stress, disrupts the electron transport chain, leading to the formation of superoxide anions and other ROS.[12][13] This state of oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is a potent inducer of apoptosis.

Activation of Apoptotic Pathways

This compound is a potent inducer of apoptosis, or programmed cell death, in a variety of cancer cell lines.[7][8][14] This pro-apoptotic activity is a culmination of its effects on calcium signaling and ROS production. The sustained elevation of intracellular calcium and the accumulation of ROS can activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

  • Intrinsic Pathway: ER stress and mitochondrial dysfunction, induced by this compound, lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and the downstream executioner caspases-3 and -7.[8]

  • p53-Dependent Apoptosis: this compound has been shown to increase the expression of the tumor suppressor protein p53.[15] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, which promotes the release of cytochrome c from the mitochondria, thereby amplifying the apoptotic signal.[16][17]

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies have identified this compound as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.[18][19][20][21] this compound has been shown to directly inhibit the catalytic activity of the p110α subunit of PI3K.[18] This inhibition prevents the phosphorylation and activation of AKT, a key downstream effector of the pathway. The downregulation of AKT activity leads to decreased phosphorylation of its targets, including mTOR and the anti-apoptotic protein Bcl-2, ultimately promoting apoptosis and inhibiting cell proliferation.[21]

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative data available on the cellular effects of this compound, providing a valuable resource for comparing its potency across different cell lines and against various cellular targets.

Table 1: IC50 Values of this compound for Cytotoxicity in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231/ADRAdriamycin-resistant Breast Cancer< 10[18]
MCF-7/ADRAdriamycin-resistant Breast Cancer< 10[18]
H661Large Cell Lung CancerNot specified[19]
A549Lung AdenocarcinomaNot specified[19]
OC2Oral Cancer10-70 (range for cell death)[9]

Table 2: Quantitative Effects of this compound on Signaling Pathways

Target/ProcessCell LineEffectConcentrationReference
PI3Kα kinase activity-IC50: 79.29 ± 6.97 nMNot applicable[18]
p-AKT (S473 & T308) expressionMDA-MB-231/ADR, MCF-7/ADRDose-dependent decrease1-30 µM[18]
P-gp expressionMDA-MB-231/ADR, MCF-7/ADRDose-dependent decrease1-30 µM[18]
Bcl-2 expressionMDA-MB-231/ADR, MCF-7/ADRDose-dependent decrease1-30 µM[18]
Apoptosis InductionMDA-MB-231/ADR, MCF-7/ADRSignificant increase3 µM[18]
Intracellular Ca2+ ([Ca2+]i)OC2 human oral cancer cellsEC50: 18 ± 1 µM (in Ca2+-containing solution)10-50 µM[22]
Intracellular Ca2+ ([Ca2+]i)OC2 human oral cancer cellsEC50: 15 ± 2 µM (in Ca2+-deprived solution)10-50 µM[22]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Determination of IC50 for Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.[23]

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound nitrate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • This compound nitrate

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in HBSS with Ca2+.

  • Wash the cells once with HBSS with Ca2+.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS with Ca2+ to remove extracellular dye.

  • Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.

  • Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Add this compound at the desired concentration and continuously record the fluorescence ratio over time.

  • To calibrate the signal, at the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax) followed by the addition of EGTA to obtain the minimum fluorescence ratio (Rmin).

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation.

Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells using Annexin V-FITC and PI staining followed by flow cytometry.[1][24][25][26]

Materials:

  • Cells of interest

  • This compound nitrate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time. Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization of Cellular Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for their investigation.

Econazole_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Econazole_ext This compound Ergosterol_Synth Lanosterol 14α-demethylase (Fungi) Econazole_ext->Ergosterol_Synth Inhibits PI3K PI3K Econazole_ext->PI3K Inhibits Ca_Channel Ca2+ Channel Econazole_ext->Ca_Channel Activates SERCA SERCA Pump Econazole_ext->SERCA Inhibits AKT AKT PI3K->AKT Activates Mito_Ca Mitochondrial Ca2+ Ca_Channel->Mito_Ca Influx Apoptosis Apoptosis AKT->Apoptosis Inhibits p53 p53 p53->Apoptosis Induces ROS ROS ROS->p53 Activates Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Caspase3_7->Apoptosis Executes ER_Ca ER Ca2+ SERCA->ER_Ca Pumps Ca2+ in ER_Ca->Mito_Ca Release Mito_Dysfunction Mitochondrial Dysfunction Mito_Ca->Mito_Dysfunction Overload leads to Mito_Dysfunction->ROS Generates Mito_Dysfunction->Cytochrome_c Releases

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experimentation cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response & Time-Course Design Cell_Culture->Dose_Response Treatment This compound Treatment Dose_Response->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Ca_Imaging Calcium Imaging (e.g., Fura-2 AM) Treatment->Ca_Imaging ROS_Detection ROS Detection (e.g., DCFDA) Treatment->ROS_Detection Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot IC50_Calc IC50 Calculation Cytotoxicity_Assay->IC50_Calc Quant_Analysis Quantitative Analysis of Signaling Changes Ca_Imaging->Quant_Analysis ROS_Detection->Quant_Analysis Apoptosis_Assay->Quant_Analysis Western_Blot->Quant_Analysis Pathway_Mapping Pathway Mapping & Crosstalk Analysis IC50_Calc->Pathway_Mapping Quant_Analysis->Pathway_Mapping Conclusion Conclusion & Future Directions Pathway_Mapping->Conclusion

Caption: General experimental workflow.

Investigating Undiscovered Pathways and Future Directions

While significant progress has been made in elucidating the off-target effects of this compound, several avenues for future research remain. The intricate crosstalk between the pathways discussed above warrants further investigation. For instance, the precise molecular links between this compound-induced calcium signaling, ROS production, and the activation of specific apoptotic effectors need to be more clearly defined.

Furthermore, the potential for this compound to modulate other cellular processes remains largely unexplored. High-throughput screening techniques, such as proteomics and metabolomics, could unveil novel protein targets and metabolic pathways affected by this compound. Investigating the effects of this compound in combination with other therapeutic agents could also reveal synergistic interactions and new therapeutic strategies.

Conclusion

This compound is emerging as a molecule with a rich and complex pharmacology that extends far beyond its established role as an antifungal agent. Its ability to modulate fundamental cellular processes, including calcium homeostasis, redox signaling, and apoptosis, underscores its potential for repurposing in various diseases, most notably cancer. This technical guide has provided a comprehensive overview of the known and potential undiscovered cellular pathways affected by this compound, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will stimulate further research into the multifaceted actions of this intriguing compound and accelerate the translation of these findings into novel therapeutic applications. By continuing to unravel the intricate web of its cellular interactions, the scientific community can unlock the full therapeutic potential of this compound.

References

Econazole's Impact on Mitochondrial Function and Bioenergetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, an imidazole antifungal agent, is primarily known for its inhibition of ergosterol synthesis in fungi. However, emerging evidence reveals its significant off-target effects on mammalian cellular bioenergetics, particularly mitochondrial function. This technical guide provides an in-depth analysis of this compound's impact on mitochondria, consolidating current research findings on its mechanisms of action, effects on key mitochondrial parameters, and the ensuing signaling pathways. This document is intended to serve as a comprehensive resource for researchers in drug development and cellular biology, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular interactions.

Introduction

Mitochondria are central to cellular metabolism, orchestrating cellular respiration, ATP synthesis, and the regulation of apoptosis. The disruption of mitochondrial function is a hallmark of various pathologies and a critical consideration in drug safety and development. This compound nitrate, while effective against fungal infections, has demonstrated cytotoxic effects in various cancer cell lines, largely attributable to its interference with mitochondrial processes.[1][2] This guide elucidates the multifaceted impact of this compound on mitochondrial bioenergetics, providing a foundational understanding for future research and therapeutic development.

Effects of this compound on Mitochondrial Parameters

This compound exerts a range of disruptive effects on key mitochondrial functions. These effects are dose-dependent and can culminate in the induction of apoptosis.

Mitochondrial Membrane Potential (ΔΨm)

A primary and early event following this compound treatment is the dissipation of the mitochondrial membrane potential (ΔΨm).[1][3] This depolarization is a critical indicator of mitochondrial dysfunction and a key trigger for the intrinsic apoptotic pathway. Studies in various cell lines, including MCF-7 breast cancer cells, have demonstrated a significant loss of ΔΨm upon exposure to this compound in a dose-dependent manner.[1][2]

ATP Depletion

The disruption of the mitochondrial membrane potential and inhibition of oxidative phosphorylation by this compound leads to a significant reduction in cellular ATP levels.[3] This energy imbalance contributes to the overall cellular stress and cytotoxicity induced by the compound.

Reactive Oxygen Species (ROS) Generation

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) within the mitochondria.[4] The overproduction of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and further contributing to mitochondrial dysfunction and the initiation of apoptosis.

Inhibition of Mitochondrial Respiration

While direct IC50 values for this compound's inhibition of mitochondrial oxygen consumption are not extensively reported, studies on related azole antifungals suggest an inhibitory effect on the electron transport chain. For instance, ketoconazole has been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[5] Given the structural and functional similarities among imidazole antifungals, it is plausible that this compound also impairs mitochondrial respiration through the inhibition of one or more respiratory complexes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on cellular and mitochondrial parameters.

ParameterCell LineConcentrationTimeEffectReference
Cell Viability (IC50) MCF-745 µM48 h50% inhibition of cell proliferation[1]
Prostate Cancer (PC3)1-30 µMOvernight20-100% decrease in cell proliferation[1]
Mitochondrial Membrane Potential MCF-720, 40, 60 µM48 hDose-dependent decrease in ΔΨm[1]
Mouse Sertoli TM420 µM (with 40 µM Tebuconazole)-Synergistic decrease in ΔΨm[3]
Apoptosis H661 & A549 Lung Cancer0.5, 5, 10, 20 µM24 hDose-dependent increase in Annexin V positive cells[6]
MCF-740, 60 µM48 hDNA laddering indicative of apoptosis[1]
Protein Expression MCF-720, 40, 60 µM48 hDose-dependent decrease in Bcl-2 expression[1]
MCF-720, 40, 60 µM48 hDose-dependent decrease in procaspase-3 and procaspase-9[2]

Signaling Pathways

This compound-induced mitochondrial dysfunction triggers a cascade of signaling events that ultimately lead to apoptosis. The intrinsic apoptotic pathway is the primary mechanism implicated in this compound's cytotoxicity.

The Intrinsic Apoptotic Pathway

The dissipation of the mitochondrial membrane potential is a key initiating event. This leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[1]

Econazole_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS ↑ ROS Mitochondria->ROS MMP_loss ↓ ΔΨm Mitochondria->MMP_loss CytC Cytochrome c release MMP_loss->CytC Bcl2->CytC | Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (activated) Apaf1->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Regulation by Bcl-2 Family Proteins

This compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2.[1] Bcl-2 normally functions to stabilize the mitochondrial outer membrane and prevent the release of cytochrome c. Its downregulation by this compound facilitates mitochondrial outer membrane permeabilization (MOMP).

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates procaspase-9 to its active form, caspase-9.[1][2] Activated caspase-9 then initiates a caspase cascade by activating effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 5-10 minutes).

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing: Gently wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader. Read the red fluorescence at an excitation of ~560 nm and emission of ~595 nm (aggregates) and the green fluorescence at an excitation of ~485 nm and emission of ~535 nm (monomers).

  • Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial membrane depolarization.

JC1_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Plate_Cells Plate Cells Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Add_JC1 Add JC-1 Staining Solution Treat_Cells->Add_JC1 Incubate Incubate (15-30 min) Add_JC1->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Read_Fluorescence Read Fluorescence (Red/Green) Wash_Cells->Read_Fluorescence Calculate_Ratio Calculate Red/Green Ratio Read_Fluorescence->Calculate_Ratio

Caption: Workflow for JC-1 mitochondrial membrane potential assay.

Measurement of Intracellular ATP Levels

Principle: Cellular ATP levels can be quantified using a luciferase-based assay. In the presence of ATP and O2, luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound as described for the ΔΨm assay.

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer to release intracellular ATP.

  • ATP Assay: Add the cell lysate to a luminometer-compatible plate. Add the luciferase/luciferin reagent to each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Standard Curve: Generate a standard curve using known concentrations of ATP to determine the absolute ATP concentration in the samples.

  • Normalization: Normalize the ATP levels to the total protein concentration in each sample.

Measurement of Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture and Treatment: Plate cells and treat with this compound. Include a positive control for ROS production (e.g., H2O2).

  • DCFH-DA Staining: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

ROS_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Plate_Cells Plate Cells Treat_Cells Treat with this compound Plate_Cells->Treat_Cells Add_DCFH_DA Add DCFH-DA Solution Treat_Cells->Add_DCFH_DA Incubate Incubate (30 min) Add_DCFH_DA->Incubate Wash_Cells Wash Cells Incubate->Wash_Cells Read_Fluorescence Read Fluorescence Wash_Cells->Read_Fluorescence

Conclusion

This compound's impact on mitochondrial function is a critical aspect of its off-target cytotoxicity. This guide has synthesized the current understanding of how this compound disrupts mitochondrial membrane potential, depletes ATP, and induces ROS production, ultimately leading to apoptosis through the intrinsic pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers investigating the mitochondrial effects of this compound and other xenobiotics. Further research is warranted to elucidate the specific molecular targets of this compound within the mitochondria and to fully characterize its dose-dependent effects on respiratory chain complex activities. A deeper understanding of these mechanisms will be instrumental in the development of safer therapeutic agents and in repurposing existing drugs for new indications.

References

The Multifaceted Role of Econazole in Modulating Intracellular Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole, an imidazole antifungal agent, is primarily recognized for its efficacy in treating topical fungal infections. Its mechanism of action has long been attributed to the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. However, a growing body of evidence reveals that this compound's bioactivity extends beyond this primary antifungal effect, demonstrating a complex interplay with various intracellular signaling cascades in both fungal and mammalian cells. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates these critical cellular pathways, offering valuable insights for researchers in drug discovery and development.

This document summarizes key quantitative data, provides detailed experimental methodologies for cited experiments, and visualizes complex signaling pathways and workflows to facilitate a comprehensive understanding of this compound's diverse pharmacological effects.

Core Mechanisms of Action and Intracellular Signaling Modulation

This compound's influence on intracellular signaling is multifaceted, primarily revolving around three core areas: inhibition of ergosterol biosynthesis, disruption of calcium homeostasis, and induction of reactive oxygen species (ROS). Furthermore, emerging research indicates its potential to modulate the PI3K/AKT pathway and interact with drug efflux pumps like P-glycoprotein.

Inhibition of Ergosterol Biosynthesis

The canonical mechanism of action for this compound and other azole antifungals is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the structural integrity and fluidity of the fungal cell membrane.[1]

Mechanism: this compound specifically targets and inhibits the enzyme lanosterol 14-alpha-demethylase, a cytochrome P450 enzyme (CYP51A1).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. By blocking this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols within the fungal cell membrane. This disruption of membrane composition alters its fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1]

Signaling Pathway Diagram:

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14-alpha-demethylase (CYP51A1) ... ... 14-demethylanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) This compound->Lanosterol 14-alpha-demethylase\n(CYP51A1)

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Disruption of Intracellular Calcium Homeostasis

This compound significantly impacts intracellular calcium ([Ca²⁺]i) signaling in a variety of cell types, including mammalian cells. This modulation is complex, involving both the release of calcium from intracellular stores and the regulation of calcium influx across the plasma membrane.

Key Effects on Calcium Signaling:

  • Dose-Dependent Increase in [Ca²⁺]i: this compound induces a dose-dependent increase in cytosolic free calcium concentration.[2][3] In human osteosarcoma cells (MG63), this effect is observed at concentrations as low as 0.1 µM.[2] In Madin Darby canine kidney (MDCK) cells, this compound at concentrations of 5-50 µM leads to a rise in [Ca²⁺]i.[3]

  • Depletion of Intracellular Stores: this compound triggers the release of Ca²⁺ from the endoplasmic reticulum (ER), a major intracellular calcium store. This is evidenced by the fact that in the absence of extracellular calcium, this compound still elicits a transient increase in [Ca²⁺]i.[2] Furthermore, pretreatment with this compound can deplete thapsigargin-sensitive Ca²⁺ stores, indicating an overlapping mechanism of action on the ER.[2][3]

  • Modulation of Store-Operated Calcium Entry (SOCE): this compound has a dual effect on SOCE. While it can induce capacitative Ca²⁺ entry itself, it also acts as a potent inhibitor of SOCE triggered by other agents like thapsigargin.[2][3] In human platelets, this compound blocks thapsigargin-induced calcium influx with an IC50 of 11 µM.[1]

Signaling Pathway Diagram:

Calcium_Signaling_Modulation cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_pm Plasma Membrane ER_Ca_Store Ca²⁺ Store SOCE_Channel Store-Operated Ca²⁺ Channel (SOC) ER_Ca_Store->SOCE_Channel Depletion Activates Cytosolic_Ca Cytosolic Ca²⁺ ER_Ca_Store->Cytosolic_Ca Release SOCE_Channel->Cytosolic_Ca Influx Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->SOCE_Channel This compound This compound This compound->ER_Ca_Store Induces Release This compound->SOCE_Channel Inhibits Influx

Caption: Modulation of Calcium Signaling by this compound.

Induction of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the production of reactive oxygen species (ROS) in various cell types, contributing to its cytotoxic effects. This oxidative stress is a significant secondary mechanism of action.

Mechanism: The precise source of this compound-induced ROS is still under investigation, but mitochondria are considered a major contributor. The disruption of the fungal cell membrane and its associated electron transport chains by this compound can lead to electron leakage and the formation of superoxide anions, which are then converted to other ROS. This increase in oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, ultimately leading to cell death.

Experimental Workflow Diagram:

ROS_Detection_Workflow Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound Incubation Incubation Treatment with\nthis compound->Incubation Addition of\nDCFH-DA Probe Addition of DCFH-DA Probe Incubation->Addition of\nDCFH-DA Probe Incubation\n(in dark) Incubation (in dark) Addition of\nDCFH-DA Probe->Incubation\n(in dark) Fluorescence\nMeasurement Fluorescence Measurement Incubation\n(in dark)->Fluorescence\nMeasurement Excitation/Emission Data Analysis\n(Fold Change in ROS) Data Analysis (Fold Change in ROS) Fluorescence\nMeasurement->Data Analysis\n(Fold Change in ROS)

Caption: Workflow for Measuring ROS Production.

Modulation of the PI3K/AKT Signaling Pathway

Recent studies have identified this compound as a potential inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a cascade crucial for cell survival, proliferation, and drug resistance in cancer cells.

Mechanism: this compound has been shown to directly inhibit the kinase activity of PI3Kα. This inhibition prevents the phosphorylation and subsequent activation of AKT, a key downstream effector of the PI3K pathway. The downregulation of p-AKT leads to decreased expression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

Quantitative Data: In a cell-free system, this compound inhibited PI3Kα kinase activity with an IC50 of 79.29 ± 6.97 nM.

Signaling Pathway Diagram:

PI3K_AKT_Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 AKT AKT PIP2 to PIP3->AKT Activation Downstream\nEffectors Downstream Effectors AKT->Downstream\nEffectors Cell Survival &\nProliferation Cell Survival & Proliferation Downstream\nEffectors->Cell Survival &\nProliferation Inhibition of\nApoptosis Inhibition of Apoptosis Downstream\nEffectors->Inhibition of\nApoptosis This compound This compound This compound->PI3K

Caption: Inhibition of the PI3K/AKT Pathway by this compound.

Interaction with P-glycoprotein (P-gp)

While specific data on this compound's interaction with the multidrug resistance transporter P-glycoprotein (P-gp or ABCB1) is limited, studies on other azole antifungals suggest a potential for interaction. P-gp is an efflux pump that can actively transport a wide range of xenobiotics out of cells, contributing to multidrug resistance in cancer and affecting drug disposition.

Inhibitory Potential (by Analogy): Other imidazole antifungals, such as ketoconazole and itraconazole, have been shown to inhibit P-gp function. For instance, itraconazole and ketoconazole inhibit P-gp with IC50 values of approximately 2 µM and 6 µM, respectively.[4] Given the structural similarities, it is plausible that this compound may also act as a P-gp inhibitor, a hypothesis that warrants further investigation.

Quantitative Data Summary

Parameter Effect of this compound Cell Line / System Concentration / IC50 Reference
[Ca²⁺]i Increase Induces a dose-dependent increaseHuman Osteosarcoma (MG63)Starts at 0.1 µM[2]
[Ca²⁺]i Increase Induces a dose-dependent increaseMadin Darby Canine Kidney (MDCK)5-50 µM[3]
SOCE Inhibition Blocks thapsigargin-induced Ca²⁺ influxHuman PlateletsIC50 = 11 µM[1]
PI3Kα Inhibition Inhibits kinase activityCell-free systemIC50 = 79.29 ± 6.97 nM
P-gp Inhibition Inhibition of P-gp function (by other azoles)P-gp overexpressing cellsItraconazole: ~2 µM, Ketoconazole: ~6 µM[4]

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following treatment with this compound.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • This compound stock solution

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells on glass coverslips and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Continue to acquire ratiometric images to monitor the change in intracellular calcium concentration over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels after this compound treatment.

Materials:

  • Cells of interest cultured in a multi-well plate

  • DCFH-DA

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 1-24 hours).

    • Include an untreated control group.

  • Probe Loading:

    • Remove the treatment media and wash the cells once with warm PBS.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free media.

    • Add the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS production.

Western Blotting for PI3K/AKT Pathway Proteins

This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway by western blotting to assess the effect of this compound.

Materials:

  • Cells of interest

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound's pharmacological profile is significantly more complex than its traditional role as a topical antifungal suggests. Its ability to modulate fundamental intracellular signaling cascades, including ergosterol biosynthesis, calcium homeostasis, ROS production, and the PI3K/AKT pathway, highlights its potential for broader therapeutic applications and provides a rich area for further research. This technical guide serves as a foundational resource for scientists and researchers aiming to dissect the intricate molecular mechanisms of this compound and to explore its potential in new therapeutic contexts. A thorough understanding of these off-target effects is crucial for both elucidating its complete mechanism of action and for the development of novel, more selective therapeutic agents.

References

Unlocking the Therapeutic Potential of Econazole Beyond Mycosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, an imidazole derivative, is a well-established antifungal agent. However, a growing body of preclinical evidence suggests its therapeutic utility extends beyond fungal infections. This technical guide explores the promising non-antifungal applications of this compound, with a primary focus on its anticancer and antibacterial activities. We delve into the molecular mechanisms underpinning these effects, present quantitative efficacy data, and provide detailed experimental protocols to facilitate further research in this burgeoning field of drug repurposing.

Introduction

Drug repurposing, the identification of new therapeutic uses for existing drugs, offers a cost-effective and accelerated pathway for drug development. This compound, traditionally used for topical treatment of fungal skin infections, is emerging as a compelling candidate for repurposing.[1] Its established safety profile for topical administration provides a strong foundation for exploring its efficacy in other therapeutic areas.[2] This guide synthesizes the current understanding of this compound's non-antifungal properties, offering a comprehensive resource for researchers seeking to build upon these findings.

Anticancer Applications of this compound

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of the lung, breast, and stomach.[3][4][5] The primary mechanisms underlying its anticancer effects involve the induction of apoptosis and the inhibition of critical cell survival signaling pathways.

Mechanism of Action in Cancer

This compound's anticancer activity is multifaceted, primarily targeting the PI3K/AKT signaling pathway and modulating intracellular calcium levels.

  • Inhibition of the PI3K/AKT Signaling Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.[3] this compound has been identified as an inhibitor of PI3Kα.[6] By inhibiting this pathway, this compound leads to the dephosphorylation and inactivation of AKT, a key downstream effector. This, in turn, downregulates the expression of anti-apoptotic proteins like Bcl-2 and induces the cleavage of caspase-3 and PARP, ultimately triggering apoptosis.[3][5]

  • Modulation of Intracellular Calcium Signaling: this compound has been shown to induce an increase in intracellular calcium concentration ([Ca2+]i) in cancer cells.[4][7] This disruption of calcium homeostasis can lead to endoplasmic reticulum (ER) stress and the activation of mitochondrial-mediated apoptotic pathways.[4][7] The increase in [Ca2+]i is attributed to both the influx of extracellular calcium and the release of calcium from intracellular stores.[8]

  • Induction of p53-Dependent Apoptosis: In gastric cancer cells, this compound has been shown to increase the protein level of the tumor suppressor p53.[9] This leads to the activation of p53-dependent apoptotic pathways. The knockdown of p53 has been found to block this compound-induced apoptosis, highlighting the critical role of this pathway in its anticancer effects in certain cancer types.[9]

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric Cancer19.1[9]
SNU1Gastric Cancer5[9]
A549Lung Cancer69[9]
H661Lung CancerN/A[3][5]
SNU449Hepatocellular Carcinoma75.2[9]
SK-hep1Hepatocellular Carcinoma93.5[9]
MDA-MB-453Breast Cancer130[9]
MCF-7Breast CancerN/A[4][7]
PC3Prostate Cancer1-30 (cell proliferation inhibition)[7]
COLO 205Colon CancerN/A[7]
MDA-MB-231/ADRAdriamycin-resistant Breast CancerMore sensitive than parental line[6]
MCF-7/ADRAdriamycin-resistant Breast CancerMore sensitive than parental line[6]

Note: N/A indicates that while cytotoxic effects were observed, specific IC50 values were not provided in the cited sources. The study on PC3 cells reported a concentration range for proliferation inhibition rather than a specific IC50.[7]

Experimental Protocols: Anticancer Studies

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5, 5, 10, 20 µM) for 24, 48, or 72 hours.[10][11] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm or 590 nm using a microplate reader.[11][12]

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with desired concentrations of this compound for 24 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

This technique is used to detect and quantify specific proteins in a complex mixture, allowing for the assessment of changes in protein expression and phosphorylation status.

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total AKT, phospho-AKT (Ser473 and Thr308), Bcl-2, cleaved caspase-3, and PARP overnight at 4°C.[3][15]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Antibacterial Applications of this compound

This compound exhibits notable activity against Gram-positive bacteria, particularly Staphylococcus and Streptococcus species.[16][17] Its antibacterial effect makes it a potential candidate for treating bacterial skin infections.

Mechanism of Action in Bacteria

The primary antifungal mechanism of this compound involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for ergosterol synthesis in the fungal cell membrane.[1] While bacteria do not produce ergosterol, the antibacterial mechanism of this compound is thought to involve disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and cell death.[5] This is supported by its efficacy against Gram-positive bacteria, which have a different cell wall structure compared to Gram-negative bacteria.

Quantitative Data: In Vitro Efficacy

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Bacterial StrainMIC Range (µg/mL)Reference
Gram-positive bacteria (general)0.78-25[16]
Staphylococcus aureusN/A[17][18]
Methicillin-susceptible S. aureus (MSSA)MIC50 comparable to other antibiotics[17]
Methicillin-resistant S. aureus (MRSA)MIC50 lower than other antibiotics[17]
Methicillin-susceptible S. epidermidis (MSSE)MIC50 comparable to other antibiotics[17]
Methicillin-resistant S. epidermidis (MRSE)MIC50 comparable to other antibiotics[17]
Streptococcus speciesN/A[16]

Note: Specific MIC ranges for S. aureus and Streptococcus species were not consistently provided in the search results, but comparative efficacy was noted.[16][17]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the MIC of an antimicrobial agent.[19][20][21][22]

Procedure:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound and perform serial twofold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.[23]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).[19]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (i.e., no turbidity).[19]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits pAKT p-AKT This compound->pAKT decreases AKT AKT AKT->pAKT phosphorylation Bcl2 Bcl-2 pAKT->Bcl2 activates Caspase3 Caspase-3 pAKT->Caspase3 inhibits CellSurvival Cell Survival pAKT->CellSurvival promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits PARP PARP Caspase3->PARP cleaves PARP->Apoptosis induces

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

Calcium_Signaling This compound This compound Ca_Cytosolic Increased Cytosolic Ca2+ This compound->Ca_Cytosolic induces Ca_Extracellular Extracellular Ca2+ Ca_Extracellular->Ca_Cytosolic influx Ca_ER ER Ca2+ Stores Ca_ER->Ca_Cytosolic release ER_Stress ER Stress Ca_Cytosolic->ER_Stress leads to Mitochondria Mitochondria ER_Stress->Mitochondria activates pathway Apoptosis Apoptosis Mitochondria->Apoptosis induces

Caption: this compound disrupts calcium homeostasis, inducing apoptosis.

Experimental Workflows

Anticancer_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (various concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (PI3K/AKT pathway) Treatment->WesternBlot DataAnalysis Data Analysis: IC50, Apoptosis Rate, Protein Expression Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion: Anticancer Efficacy and Mechanism DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Antibacterial_Workflow Start Start: Bacterial Culture Inoculation Inoculate with Standardized Bacteria Start->Inoculation Dilution Prepare Serial Dilutions of this compound in Broth Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC: Lowest Concentration with No Growth Observation->MIC

Caption: Workflow for determining the MIC of this compound against bacteria.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the exploration of this compound as a repurposed therapeutic agent for non-antifungal applications. Its demonstrated anticancer and antibacterial activities, coupled with a well-characterized safety profile, make it an attractive candidate for further investigation. Future research should focus on in vivo studies to validate the preclinical findings and to assess the efficacy and safety of this compound in animal models of cancer and bacterial infections. Furthermore, optimizing drug delivery systems to target specific tissues could enhance its therapeutic index and minimize potential systemic side effects. The continued exploration of this compound's non-antifungal properties holds the promise of delivering novel and effective treatments for a range of challenging diseases.

References

A Technical Guide to the Discovery of Novel Cellular Targets of Econazole Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Econazole, a broad-spectrum antifungal agent, has demonstrated promising anti-neoplastic properties in various cancer cell lines. While its primary antifungal mechanism, the inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, is well-established, its anticancer effects are pleiotropic and not fully elucidated. Quantitative proteomics presents a powerful, unbiased approach to systematically identify novel cellular targets and unravel the complex mechanisms of action of this compound, paving the way for its potential repurposing in oncology. This technical guide outlines a comprehensive proteomics workflow to identify and characterize these novel targets, providing detailed experimental protocols and data interpretation strategies.

Introduction: this compound's Known Mechanisms and the Rationale for Proteomic Investigation

This compound is an imidazole antifungal drug traditionally used to treat topical fungal infections.[1] Beyond its established role in disrupting fungal cell wall synthesis, a growing body of evidence highlights its potential as an anticancer agent.[2] Studies have shown that this compound can induce cell-cycle arrest and apoptosis in various cancer cell lines, including breast, gastric, colon, pancreatic, and lung cancer.[2][3] Its purported mechanisms of anticancer activity are diverse and appear to be cell-type specific, involving the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress-mediated apoptosis, and modulation of key signaling pathways.[2][4]

Notably, this compound has been shown to:

  • Induce p53-dependent apoptosis in gastric cancer cells.[3]

  • Inhibit steroidogenesis by disrupting Steroidogenic Acute Regulatory (StAR) protein expression.[5]

  • Act as a pharmacological autophagy inhibitor in pancreatic ductal adenocarcinoma.[4]

  • Exhibit selective anti-tumor activity in NF1-homozygous mutant tumor cells.[2]

The multifaceted nature of this compound's bioactivity suggests the existence of multiple, yet unidentified, cellular targets. Quantitative proteomics offers an unbiased and comprehensive methodology to globally assess changes in the proteome of cancer cells upon this compound treatment.[6][7] This approach can simultaneously identify and quantify thousands of proteins, providing a systems-level view of the drug's impact and enabling the discovery of novel, off-target effects that could be therapeutically exploited.[6][8]

Proposed Experimental Workflow for Proteomic Target Discovery

A robust experimental design is critical for the successful identification of bona fide cellular targets of this compound. The following workflow outlines a quantitative proteomics strategy using Tandem Mass Tag (TMT)-based labeling for relative protein quantification.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549) B This compound Treatment (Dose-Response & Time-Course) A->B C Control (Vehicle) Treatment A->C D Cell Lysis & Protein Extraction B->D C->D E Protein Digestion (Trypsin) D->E F TMT Labeling E->F G Fractionation F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification (e.g., MaxQuant) H->I J Quantitative Analysis & Statistical Testing I->J K Bioinformatics Analysis (Pathway, GO, Network) J->K L Target Validation K->L

Caption: A comprehensive workflow for the proteomic identification of this compound's cellular targets.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the proposed workflow.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Dose-Response and Time-Course: To determine the optimal treatment conditions, perform a dose-response experiment with varying concentrations of this compound nitrate (e.g., 1, 5, 10, 20 µM) for a fixed time (e.g., 24 hours).[3] Subsequently, perform a time-course experiment (e.g., 6, 12, 24, 48 hours) with a selected concentration. Cell viability can be assessed using an MTT assay.

  • Experimental Treatment: Plate cells and allow them to adhere overnight. Treat cells with the determined optimal concentration of this compound nitrate or vehicle control (e.g., DMSO) for the chosen duration. Harvest cells for protein extraction.

Protein Extraction, Digestion, and TMT Labeling
  • Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds by incubating with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide (IAA).

    • Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.

  • TMT Labeling: Label the resulting peptide mixtures with the appropriate TMT reagents according to the manufacturer's protocol. Combine the labeled samples.

Mass Spectrometry (LC-MS/MS)
  • Peptide Fractionation: To increase proteome coverage, fractionate the combined, labeled peptide sample using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis:

    • Analyze each fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

    • Separate peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.[9]

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring full MS scans in the Orbitrap and fragmenting the most abundant precursor ions using higher-energy collisional dissociation (HCD).[9]

Data Analysis and Target Identification
  • Database Searching: Process the raw mass spectrometry data using a software suite like MaxQuant.[10] Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.

  • Quantitative Analysis: Calculate the reporter ion intensities for each identified protein to determine the relative protein abundance between this compound-treated and control samples. Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or downregulated.

  • Bioinformatics Analysis:

    • Gene Ontology (GO) Enrichment Analysis: Identify over-represented biological processes, molecular functions, and cellular components among the significantly altered proteins.

    • Pathway Analysis: Use databases like KEGG or Reactome to identify signaling pathways that are significantly perturbed by this compound treatment.

    • Protein-Protein Interaction (PPI) Network Analysis: Construct PPI networks using tools like STRING to visualize the functional relationships between the identified protein targets.

Quantitative Data Presentation

The quantitative results from the proteomics experiment should be summarized in a clear and structured table to facilitate comparison and interpretation.

Protein AccessionGene SymbolProtein NameLog₂ Fold Change (this compound/Control)p-valueFunction/Pathway
P04637TP53Cellular tumor antigen p531.80.001Apoptosis, Cell Cycle
P42336CASP3Caspase-32.10.0005Apoptosis
P10415PARP1Poly(ADP-ribose) polymerase 1-1.50.002DNA Repair, Apoptosis
Q99527STARD1Steroidogenic acute regulatory protein-2.50.0001Steroidogenesis
P00533EGFREpidermal growth factor receptor-1.20.01MAPK Signaling
..................
Note: This is a hypothetical data table for illustrative purposes.

Key Signaling Pathways for Investigation

Based on existing literature, several signaling pathways are known to be affected by this compound. The proteomics data should be specifically interrogated for changes in proteins within these pathways.

p53-Mediated Apoptosis Pathway

This compound has been shown to elevate p53 protein levels, leading to apoptosis in gastric cancer cells.[3] Proteomic analysis can confirm the upregulation of p53 and identify downstream effectors in this pathway.

G This compound This compound p53 p53 This compound->p53 induces Bax Bax p53->Bax activates Casp9 Caspase-9 Bax->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The p53-mediated apoptotic pathway induced by this compound.

Autophagy Regulation Pathway

In pancreatic cancer cells, this compound can inhibit lysosomal biogenesis, leading to an accumulation of autophagosomes and subsequent ER stress-mediated apoptosis.[4]

G This compound This compound Lysosome Lysosome Biogenesis This compound->Lysosome inhibits Autophagosome Autophagosome Accumulation ER_Stress ER Stress Autophagosome->ER_Stress leads to Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: this compound's role in inhibiting autophagy and inducing ER stress.

Conclusion and Future Directions

The application of quantitative proteomics provides a powerful and unbiased platform for the discovery of novel cellular targets of this compound. By elucidating the comprehensive molecular landscape of this compound's activity, this approach can uncover new mechanisms of action, identify potential biomarkers for patient stratification, and guide the rational design of combination therapies. The validation of novel targets identified through this workflow will be a critical next step, employing techniques such as siRNA-mediated gene silencing, CRISPR-Cas9 gene editing, and thermal proteome profiling. Ultimately, a deeper understanding of this compound's polypharmacology will be instrumental in its potential repurposing as a valuable therapeutic agent in oncology and other diseases.

References

Whitepaper: A Technical Guide to Preliminary Studies on the Synthesis of Novel Econazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Econazole is a broad-spectrum imidazole antifungal agent widely used for treating superficial mycoses. Its mechanism involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to compromised cell integrity and death.[1][2] The emergence of drug-resistant fungal strains and the need for agents with improved pharmacokinetic profiles necessitate the development of novel this compound derivatives. This technical guide provides a comprehensive overview of preliminary studies into the synthesis of such derivatives. It details synthetic methodologies, including a one-pot synthesis for this compound nitrate and multi-step pathways for novel analogues. Furthermore, it presents quantitative data on their biological activities and outlines the experimental protocols for their synthesis and evaluation, aiming to equip researchers with the foundational knowledge for further drug discovery and development in this area.

Introduction to this compound and Rationale for Derivative Synthesis

This compound is a prominent member of the azole class of antifungal drugs, structurally related to miconazole.[3] It is primarily used as a topical formulation (this compound nitrate) for dermatomycoses and vaginal candidiasis.[4][5] The therapeutic action of this compound stems from its ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway damages the fungal cell membrane, alters its permeability, and leads to the leakage of essential intracellular components.[2][6] Additionally, it can inhibit the biosynthesis of triglycerides and phospholipids and interfere with oxidative enzymes, contributing to cell necrosis.[2][6]

While effective, the development of new this compound derivatives is driven by several key objectives:

  • Enhanced Potency: To achieve greater efficacy at lower concentrations.

  • Broadened Antifungal Spectrum: To improve activity against a wider range of fungal pathogens, including resistant strains.

  • Improved Physicochemical Properties: To address limitations such as poor water solubility, thereby enhancing bioavailability and formulation possibilities.[7]

  • Reduced Side Effects: To minimize potential local irritation or systemic toxicity.

This guide explores foundational synthetic strategies and biological evaluations that serve as a starting point for developing next-generation this compound-based antifungal agents.

General Synthetic Pathways

The synthesis of novel this compound derivatives typically involves modifications at specific sites on the core this compound structure or the preparation of new salts. The foundational synthesis of the parent compound, this compound, is a key prerequisite.

Core Structure of this compound for Derivatization

The this compound molecule offers several sites for chemical modification. The diagram below illustrates the core structure and highlights potential points for derivatization, such as the imidazole ring, the ether linkage, and the aromatic rings.

G cluster_main cluster_labels This compound A Imidazole Ring (Site for N-alkylation, Quaternization) B Ether Linkage (Site for replacement) C Chlorobenzyl Group (Site for substituent modification) D Dichlorophenyl Group (Site for substituent modification) pA->A pB->B pC->C pD->D G start Starting Materials: 1-(2,4-dichlorophenyl)-2-chloro-ethanol Imidazole, Toluene, PEG-200 step1 N-Alkylation Reaction (Catalyst: K2CO3/KOH/Al2O3) Temp: 71-73 °C, Time: 3-3.5 h start->step1 intermediate Intermediate Mixture: Imidazole ethanol in Toluene (Not isolated) step1->intermediate add_reagent Addition of p-chlorobenzyl chloride intermediate->add_reagent step2 O-Alkylation Reaction (Same Catalyst System) add_reagent->step2 workup Workup: Impurity Removal, Acidification (HNO3), Filtration, Drying step2->workup product Final Product: This compound Nitrate workup->product G start Starting Material: 1,2,4-Triazole derivative (4a-d, 10) step1 Step 1: Condensation with 2-bromo-1-(4-chlorophenyl)ethanone start->step1 intermediate1 Carbonyl Intermediate step1->intermediate1 step2 Step 2: Reduction (e.g., with NaBH4) intermediate1->step2 intermediate2 Alcohol Intermediate (OH group) step2->intermediate2 step3 Step 3: Alkylation of OH group intermediate2->step3 product Final Products: Novel Conazole Analogues (7a-l, 13a-c) step3->product G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Catalyzed by membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane Essential Component enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) enzyme->lanosterol This compound This compound Derivatives This compound->enzyme INHIBITS

References

Methodological & Application

Application Notes and Protocols for the Use of Econazole Nitrate in Fungal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of econazole nitrate, a broad-spectrum imidazole antifungal agent, in fungal cell culture experiments. This document is intended to guide researchers in accurately assessing the antifungal activity of this compound nitrate and understanding its mechanism of action.

Introduction

This compound nitrate is a synthetic imidazole derivative with potent activity against a wide range of fungi, including yeasts and molds.[1] Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (Erg11p), a crucial enzyme in the biosynthesis of ergosterol.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[2][5] Inhibition of ergosterol synthesis leads to the disruption of the cell membrane, increased permeability, and ultimately, fungal cell death.[2][4]

Mechanism of Action

This compound nitrate exerts its fungistatic and fungicidal effects through a multi-faceted approach targeting the fungal cell membrane. The primary mechanism is the inhibition of lanosterol 14α-demethylase. This enzyme catalyzes the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a critical step in the ergosterol biosynthesis pathway.[2][6]

The inhibition of this enzyme by this compound nitrate results in two key consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway leads to an accumulation of lanosterol and other 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[7]

This disruption of the cell membrane leads to increased permeability, leakage of essential intracellular components, and inhibition of fungal growth and proliferation.

Data Presentation: In Vitro Antifungal Activity of this compound Nitrate

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges of this compound nitrate against various clinically relevant fungal species as reported in the literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesTypeMIC Range (µg/mL)
Candida albicansYeast0.016 - 32
Candida kruseiYeast0.016 - 16
Candida tropicalisYeast0.016 - 16
Candida parapsilosisYeast0.016 - 16
Candida glabrataYeast0.016 - 16
Aspergillus fumigatusMoldData not consistently available
Aspergillus flavusMoldData not consistently available
Trichophyton rubrumDermatophyteData not consistently available
Trichophyton mentagrophytesDermatophyteData not consistently available
Epidermophyton floccosumDermatophyteData not consistently available

Note: MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI guidelines followed), and incubation conditions. The data presented here is a compilation from various sources for comparative purposes.[8]

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[9][10]

Protocol 1: Preparation of this compound Nitrate Stock Solution

This compound nitrate is sparingly soluble in water but soluble in organic solvents.

Materials:

  • This compound nitrate powder

  • Dimethyl sulfoxide (DMSO) or Methanol (analytical grade)[11][12][13][14]

  • Sterile, nuclease-free microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound nitrate powder in a sterile container.

  • Add a small volume of DMSO or methanol to the powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound nitrate in 1 mL of solvent.

  • Vortex the mixture thoroughly until the this compound nitrate is completely dissolved. Gentle warming may be required for some solvents, but care should be taken to avoid degradation.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M27 guidelines for yeasts.[9][10]

Materials:

  • Fungal isolate to be tested

  • Sabouraud Dextrose Agar (SDA) or other suitable growth medium

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • This compound nitrate stock solution

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

  • Multichannel pipette

Procedure:

1. Inoculum Preparation: a. Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Pick several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of this compound Nitrate Dilutions: a. Prepare a series of twofold dilutions of the this compound nitrate stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.016 to 16 µg/mL or higher, depending on the expected susceptibility of the fungus. b. For example, in a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 12. c. Add 200 µL of the appropriate starting concentration of this compound nitrate to well 1. d. Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 should be a growth control (no drug), and well 12 should be a sterility control (no inoculum).

3. Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well from 1 to 11. Well 12 receives 100 µL of sterile RPMI-1640 medium only. b. The final volume in each well will be 200 µL. c. Seal the plate or cover it with a lid and incubate at 35°C for 24-48 hours.

4. Reading the MIC: a. After incubation, visually inspect the wells for turbidity (growth). b. The MIC is the lowest concentration of this compound nitrate at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.[8]

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.

Materials:

  • MIC plate from the previous experiment

  • SDA plates

  • Sterile pipette tips

  • Incubator (35°C)

Procedure:

  • Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth (i.e., at and above the MIC).[15]

  • Spot the aliquot onto a fresh SDA plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.

  • The MFC is the lowest concentration of this compound nitrate that results in no fungal growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[15]

Mandatory Visualization

Signaling Pathway of this compound Nitrate Action

The following diagram illustrates the mechanism of action of this compound nitrate by inhibiting the ergosterol biosynthesis pathway in fungi.

Caption: Mechanism of this compound nitrate action on the fungal ergosterol biosynthesis pathway.

Experimental Workflow for MIC and MFC Determination

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound nitrate.

MIC_MFC_Workflow Start Start: Fungal Isolate Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Dilutions Prepare Serial Dilutions of this compound Nitrate Dilutions->Plate Incubate Incubate at 35°C for 24-48 hours Plate->Incubate ReadMIC Read MIC (Lowest concentration with significant growth inhibition) Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture IncubateAgar Incubate Agar Plates at 35°C for 24-48 hours Subculture->IncubateAgar ReadMFC Read MFC (Lowest concentration with no growth) IncubateAgar->ReadMFC End End ReadMFC->End

Caption: Workflow for determining the MIC and MFC of this compound nitrate.

References

Application Notes and Protocols for Establishing a Stable Econazole Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and stabilization of econazole solutions for use in a variety of in vitro assays. The information is intended to guide researchers in achieving consistent and reproducible results.

This compound, an imidazole antifungal agent, is widely utilized for its broad-spectrum activity against various fungi.[1][2] Its primary mechanism of action involves the inhibition of the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[2][3] Beyond its antifungal properties, this compound has also been shown to interact directly with cellular membranes and may inhibit the PI3K/AKT signaling pathway, suggesting its potential in other research areas.[3][6]

A significant challenge in working with this compound, particularly this compound nitrate, is its low aqueous solubility.[6][7] This document outlines effective methods for solubilization and the preparation of stable stock and working solutions for cell-based and biochemical assays.

Data Presentation

Table 1: Solubility of this compound Nitrate in Various Solvents
Solvent/SystemSolubilityReference(s)
WaterVery slightly soluble (1.48 µg/ml)[7][8][9]
MethanolSoluble[8][10]
EthanolSlightly soluble[8][9]
ChloroformSparingly soluble[8]
Methylene ChlorideSparingly soluble[8]
Chloroform:Methanol (1:1)25 mg/ml (with heat and sonication)[11]
Dimethyl Sulfoxide (DMSO)0.4 mg/ml[11]
DMSO76 mg/mL[12]
Peppermint Oil82 mg/ml[7]
Propylene Glycol8.45 mg/ml[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[13]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[13]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
Storage TemperatureDurationReference(s)
-80°C6 months[13]
-20°C1 month[13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Nitrate Stock Solution in DMSO

Materials:

  • This compound nitrate powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of this compound nitrate powder. The molecular weight of this compound nitrate is 444.7 g/mol . For 1 ml of a 10 mM stock solution, 4.447 mg of this compound nitrate is needed.

  • Add the this compound nitrate powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[13]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[13]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound nitrate stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the specific cell line.

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound nitrate stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

  • For example, to prepare a 10 µM working solution, add 1 µl of the 10 mM stock solution to 999 µl of cell culture medium.

  • Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cell cultures.

  • A recommended concentration for use as an antifungal agent in cell culture systems is 1 µg/ml.[14] At this concentration, no detectable effects on various human cell functions were observed.[15]

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

Materials:

  • This compound working solutions at various concentrations

  • Fungal isolates (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Inoculum of the fungal suspension standardized to the appropriate density (e.g., 0.5-2.5 x 10³ CFU/ml)

Procedure:

  • Dispense 100 µl of RPMI-1640 medium into each well of a 96-well plate.

  • Add 100 µl of the highest concentration of this compound working solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 100 µl from the first well to the second, and so on, down the plate. Discard the final 100 µl from the last well.

  • This will result in wells containing 100 µl of varying this compound concentrations.

  • Add 100 µl of the standardized fungal inoculum to each well. This will bring the final volume in each well to 200 µl and dilute the drug concentration by half.

  • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that visibly inhibits fungal growth.[16]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Nitrate dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw dilute Serially dilute in cell culture medium thaw->dilute mix Mix gently dilute->mix add_to_cells Add to cell culture or assay plate mix->add_to_cells incubate Incubate under appropriate conditions add_to_cells->incubate analyze Analyze results incubate->analyze

Caption: Workflow for this compound Solution Preparation.

signaling_pathway This compound's Primary Mechanism of Action cluster_synthesis Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14_demethylase Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity & Increased Permeability) Ergosterol->Membrane Essential Component This compound This compound This compound->Lanosterol_14_demethylase Death Fungal Cell Death Membrane->Death

References

Application Notes and Protocols for Econazole Nitrate Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole nitrate, an imidazole antifungal agent, has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound nitrate in cancer cell lines. The methodologies described herein are essential for researchers in oncology and drug development seeking to evaluate the therapeutic potential of this compound nitrate. The primary assays covered are the MTT assay for cell viability and the Annexin V/PI flow cytometry assay for the detection of apoptosis.

Mechanism of Action Overview

This compound nitrate induces cancer cell death through multiple signaling pathways. A primary mechanism is the induction of apoptosis, or programmed cell death.[5] This is often initiated through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[1][6][7] Subsequently, a cascade of caspases, key executioner proteins in apoptosis, is activated.[1][2][7]

Furthermore, this compound nitrate has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[3] In some cancer types, this compound nitrate's pro-apoptotic effects are mediated through the p53 tumor suppressor protein.[4]

Quantitative Data Summary

The cytotoxic efficacy of this compound nitrate, often quantified by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The following table summarizes reported IC50 values.

Cancer TypeCell LineIC50 (µM)Reference
Gastric CancerAGS19.1[4]
Gastric CancerSNU15[4]
Lung CancerA54969[4]
Liver CancerSNU44975.2[4]
Liver CancerSK-hep193.5[4]
Breast CancerMDA-MB-453130[4]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound nitrate (stock solution prepared in a suitable solvent like DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10][11]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[10][11] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound nitrate in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound nitrate. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound nitrate) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the control wells. Plot the cell viability against the log of the this compound nitrate concentration to determine the IC50 value.

Annexin V/PI Flow Cytometry for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][12] Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound nitrate

  • 6-well plates or T25 flasks

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in a T25 flask or an appropriate number of cells in 6-well plates.[14] After 24 hours, treat the cells with various concentrations of this compound nitrate for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.[14]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at approximately 300-600 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.[5][13]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells[13]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells[13]

    • Annexin V- / PI+: Necrotic cells

Visualizations

G Experimental Workflow for this compound Nitrate Cytotoxicity Assay cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Apoptosis Assay (Flow Cytometry) A Seed Cancer Cells B Incubate (24h) A->B C Treat with this compound Nitrate B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E J Harvest Cells D->J F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I K Wash with PBS J->K L Resuspend in Binding Buffer K->L M Stain with Annexin V & PI L->M N Analyze by Flow Cytometry M->N O Quantify Apoptosis N->O

Caption: Workflow for assessing this compound nitrate cytotoxicity.

G This compound Nitrate Induced Apoptosis Signaling Pathways cluster_0 PI3K/AKT Pathway Inhibition cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 p53-Dependent Pathway This compound This compound Nitrate PI3K PI3K This compound->PI3K inhibits Mito Mitochondrion This compound->Mito Bcl2 Bcl-2 This compound->Bcl2 downregulates p53 p53 This compound->p53 activates AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Casp9 Caspase-9 Mito->Casp9 activates Bcl2->Mito inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis p53_target Pro-apoptotic Genes p53->p53_target p53_target->Apoptosis

Caption: Key signaling pathways affected by this compound nitrate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Econazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Econazole is an imidazole antifungal agent used for the topical treatment of fungal skin infections. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that offers high specificity, sensitivity, and accuracy for the determination of this compound. This application note provides a detailed overview of a validated stability-indicating HPLC method for the quantification of this compound nitrate.

Principle of the Method

The described method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 or C8 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The choice of a stability-indicating method ensures that this compound can be accurately quantified in the presence of its degradation products, making it suitable for stability studies.

Data Presentation

The following tables summarize quantitative data and chromatographic conditions from various validated HPLC methods for this compound quantification, providing a comparative overview.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1[1]Method 2[2][3][4]Method 3[5]Method 4[6]Method 5[7]
Column Thermo C18 (250mm x 4.6mm, 5µm)Thermo Hypersil BDS C8 (150mm x 4.6mm, 5µm)C18RP-18Amino and C8 columns
Mobile Phase 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15 v/v)Gradient elution with 0.2% w/v phosphoric acid (pH 3.0) and methanolAcetonitrile-0.05 mol·L-1 (NH4)H2PO4 (70:44)Methanol/aqueous ammonium carbonate solution/tetrahydrofuranAcetonitrile–water, 30 + 70 (v/v), pH 2.5
Flow Rate 0.6 mL/min----
Detection Wavelength 260 nm225 nm230 nm-230 nm
Internal Standard Fluconazole--Yes-
Retention Time 7.7 min18.36 min---

Table 2: Validation Parameters for this compound Quantification

ParameterMethod 1[1]Method 2[2][3][4]Method 3[5]Method 4[6]
Linearity Range -1.5–300 µg/mL0.04–20.0 mg·L-15-15 mg/g
Correlation Coefficient (r²) ->0.99990.9983-
Recovery 97.36% to 99.93%--98.7-100.2%
Limit of Detection (LOD) 3.0 ng/mL---
Limit of Quantification (LOQ) 8.0 ng/mL---
Precision (%RSD) <1% (reproducibility)--<1%

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound using a stability-indicating RP-HPLC method.

Materials and Reagents
  • This compound Nitrate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ammonium carbonate (analytical grade)

  • Tetrahydrofuran (HPLC grade)

  • Water (HPLC grade/deionized)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with:

  • Solvent delivery pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data acquisition and processing software

Preparation of Solutions

Mobile Phase Preparation (Example based on Method 1[1]):

  • Prepare a 0.5% solution of Triethylamine in water.

  • Adjust the pH of the Triethylamine solution to 6.5 using phosphoric acid.

  • Mix the aqueous solution with Acetonitrile in a ratio of 85:15 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

Standard Stock Solution Preparation:

  • Accurately weigh about 10 mg of this compound Nitrate reference standard.

  • Dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.[1]

  • Store the stock solution in a refrigerator at 2-8°C, protected from light.[1]

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1.5–300 µg/mL).[2][3][4]

Sample Preparation

For Cream Formulations:

  • Accurately weigh a portion of the cream equivalent to a known amount of this compound nitrate.

  • Disperse the cream in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Sonication or vortexing may be required to ensure complete extraction of the drug.

  • Centrifuge the sample to precipitate excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

For Plasma Samples (Protein Precipitation): [1]

  • To 0.5 mL of plasma in an Eppendorf tube, add 0.5 mL of a precipitating agent like trichloroacetic acid (TCA).[1]

  • Vortex the mixture for 2 minutes to denature and precipitate plasma proteins.[1]

  • Centrifuge the sample at 4000 RPM for 7 minutes.[1]

  • Transfer the supernatant to a clean tube and centrifuge again at 4000 RPM for 2 minutes.[1]

  • Transfer the final supernatant to an HPLC vial for injection.[1]

HPLC Analysis
  • Set up the HPLC system with the appropriate column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Injection of Standards & Samples A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Chromatographic Separation D->E F Data Acquisition (Peak Detection) E->F G Calibration Curve Generation F->G H Quantification of This compound in Sample G->H

Caption: HPLC analysis workflow for this compound quantification.

This application note provides a comprehensive guide for the quantification of this compound using a validated HPLC method. The provided protocols and data can be adapted for various research and quality control applications. It is recommended to perform method validation according to ICH guidelines for any new or modified method.

References

Application of Econazole in Elucidating Drug Resistance Mechanisms in Candida

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing econazole, an imidazole antifungal agent, as a tool to investigate the multifaceted mechanisms of drug resistance in Candida species. Understanding how Candida develops resistance to azoles is critical for the development of novel antifungal strategies and for optimizing existing therapies. This compound, by inhibiting lanosterol 14α-demethylase (Erg11p), disrupts ergosterol biosynthesis, a key pathway in the fungal cell membrane.[1][2] This targeted action makes it an excellent candidate for studying the various adaptive responses of Candida that lead to drug resistance.

The primary mechanisms of azole resistance in Candida that can be investigated using this compound include the upregulation of efflux pumps, modifications of the drug target Erg11p, and alterations in the ergosterol biosynthesis pathway. Furthermore, this compound can be employed to study its effects on Candida biofilms, which are notoriously resistant to antifungal agents.

Key Resistance Mechanisms Investigated Using this compound:

  • Overexpression of Efflux Pumps: Candida species can actively transport azoles out of the cell, reducing the intracellular drug concentration. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (encoded by CDR1 and CDR2 genes) and the major facilitator superfamily (MFS) transporters (encoded by the MDR1 gene). This compound can be used to study its potential as a substrate for these pumps and to investigate its ability to induce their expression.

  • Alterations in the Drug Target (Erg11p): Mutations in the ERG11 gene can lead to structural changes in the Erg11p enzyme, reducing its binding affinity for azole drugs.[3][4] this compound can be used in susceptibility testing of Candida strains with known ERG11 mutations to characterize the impact of these changes on drug efficacy.

  • Alterations in the Ergosterol Biosynthesis Pathway: The fungal cell can adapt to the inhibition of Erg11p by modifying other steps in the ergosterol biosynthesis pathway. This compound can be used to probe these adaptive changes by quantifying the levels of ergosterol and its precursors in treated cells.

  • Biofilm Formation: Candida biofilms exhibit high levels of drug resistance due to factors such as the extracellular matrix and the physiological state of the cells within the biofilm. This compound's efficacy against both planktonic cells and biofilms can be compared to understand the specific resistance mechanisms at play in this growth form.

Data Presentation

The following tables summarize key quantitative data relevant to the application of this compound in Candida research.

Table 1: In Vitro Susceptibility of Candida Species to this compound and Comparator Azoles

Candida SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicansThis compound0.016 - 160.0310.25
Miconazole0.016 - 160.0310.125
Itraconazole0.032 - 160.0310.125
Fluconazole0.25 - 640.54
C. tropicalisThis compound0.016 - 0.125Not DeterminedNot Determined
C. parapsilosisThis compound0.016 - 0.062Not DeterminedNot Determined
C. glabrataThis compound0.062 - 1Not DeterminedNot Determined
C. kruseiThis compound0.062 - 0.25Not DeterminedNot Determined
C. guilliermondiiThis compound0.031 - 0.125Not DeterminedNot Determined

Data compiled from a study on clinical isolates from superficial candidiasis. MIC50 and MIC90 were not determined for non-albicans species due to insufficient sample size in the cited study.[5]

Table 2: Synergistic Interaction of this compound Nitrate (ECZN) with Chelerythrine (CHT) against Fluconazole-Resistant C. albicans

IsolateMIC (µg/mL) of ECZN aloneMIC (µg/mL) of CHT aloneFICIInterpretation
C. albicans 68716320.125Synergism
C. albicans 76232640.25Synergism

FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergism. Data from a study on fluconazole-resistant clinical isolates.[2]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to study drug resistance mechanisms in Candida using this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound for Planktonic Candida Cells

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document for broth microdilution.

Materials:

  • Candida isolates

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85% NaCl)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound nitrate powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours.

    • Pick several colonies and suspend them in 5 mL of sterile saline.

    • Vortex the suspension for 15 seconds.

    • Adjust the cell density spectrophotometrically to a transmittance of 75-77% at 530 nm. This corresponds to a stock suspension of 1-5 x 106 CFU/mL.

    • Dilute this stock suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.[5]

  • This compound Preparation:

    • Prepare a stock solution of this compound nitrate in DMSO.

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate to achieve final concentrations ranging from, for example, 0.016 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Candida suspension to each well of the microtiter plate containing 100 µL of the this compound dilutions.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free control well, determined visually or by reading the absorbance at 490 nm.[5][6]

Protocol 2: Analysis of Efflux Pump Activity using Rhodamine 6G (R6G) Efflux Assay with Flow Cytometry

This protocol is designed to assess whether this compound is a substrate or inducer of ABC transporter efflux pumps.

Materials:

  • Candida cells (wild-type and potentially efflux pump-deficient mutants)

  • Yeast extract-Peptone-Dextrose (YPD) broth

  • Phosphate-buffered saline (PBS)

  • Rhodamine 6G (R6G) stock solution (1 mg/mL in DMSO)

  • Glucose solution (2%)

  • This compound

  • Flow cytometer

  • 96-well V-bottom plates

Procedure:

  • Cell Preparation:

    • Grow Candida cells overnight in YPD broth at 30°C with shaking.

    • Dilute the overnight culture to an OD600 of 0.1 in fresh YPD and grow to mid-log phase (OD600 of 0.8-1.0).

    • (Optional for induction studies) Add a sub-inhibitory concentration of this compound to the culture during the growth phase.

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 1.0.

  • R6G Loading:

    • Add R6G to the cell suspension to a final concentration of 10 µM.

    • Incubate in the dark at 30°C for 30 minutes with gentle shaking to allow for R6G uptake.

    • Wash the cells twice with cold PBS to remove extracellular R6G.

  • Efflux Assay:

    • Resuspend the R6G-loaded cells in PBS.

    • To initiate efflux, add glucose to a final concentration of 2%.

    • (Optional for inhibition studies) Add this compound at various concentrations to different aliquots of the cell suspension before adding glucose.

    • Take samples at different time points (e.g., 0, 15, 30, 60 minutes).

  • Flow Cytometry Analysis:

    • Analyze the fluorescence of the Candida cells using a flow cytometer with an excitation wavelength of 488 nm and an emission filter suitable for R6G (e.g., 530/30 nm).

    • Measure the mean fluorescence intensity of the cell population at each time point.

    • A decrease in intracellular fluorescence over time indicates active efflux of R6G. Compare the efflux rate in this compound-treated cells to untreated controls.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of resistance-related genes (CDR1, MDR1, ERG11) in Candida following exposure to this compound.

Materials:

  • Candida cells

  • YPD broth

  • This compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (CDR1, MDR1, ERG11) and a reference gene (e.g., ACT1)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Grow Candida cells in YPD broth to mid-log phase.

    • Expose the cells to a sub-inhibitory concentration of this compound for a defined period (e.g., 1-4 hours).

    • Include an untreated control culture.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells by centrifugation and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Set up the qPCR reactions using the qPCR master mix, cDNA, and specific primers for the target and reference genes.

    • Run the qPCR program on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the this compound-treated samples compared to the untreated control using the ΔΔCt method, normalizing to the expression of the reference gene.

Protocol 4: Antifungal Susceptibility Testing of Candida Biofilms

This protocol uses the XTT reduction assay to determine the metabolic activity of Candida biofilms after treatment with this compound.

Materials:

  • Candida isolates

  • RPMI 1640 medium (as described in Protocol 1)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Plate reader (490 nm)

Procedure:

  • Biofilm Formation:

    • Prepare a Candida cell suspension in RPMI 1640 at a concentration of 1 x 106 cells/mL.

    • Add 100 µL of the cell suspension to the wells of a 96-well plate.

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • This compound Treatment:

    • After the biofilm formation period, gently wash the biofilms twice with PBS to remove non-adherent cells.

    • Add 100 µL of RPMI 1640 containing serial dilutions of this compound to the biofilm-containing wells.

    • Include drug-free wells as controls.

    • Incubate the plate for a further 24-48 hours at 37°C.

  • XTT Reduction Assay:

    • Prepare the XTT-menadione solution immediately before use.

    • Wash the biofilms twice with PBS.

    • Add 100 µL of the XTT-menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Data Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a plate reader.

    • The sessile minimum inhibitory concentration (SMIC) can be defined as the lowest this compound concentration that results in a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the control biofilms.[6]

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Erg11p (Lanosterol 14-α-demethylase) Lanosterol->Erg11p Substrate Methylated_Sterols 14-α-methylated sterols Ergosterol Ergosterol Methylated_Sterols->Ergosterol Further Steps Membrane Fungal Cell Membrane (Altered Permeability) Ergosterol->Membrane Incorporation This compound This compound This compound->Erg11p Inhibition Erg11p->Methylated_Sterols Catalysis

Figure 1. Mechanism of action of this compound on the ergosterol biosynthesis pathway in Candida.

Efflux_Pump_Workflow cluster_loading Step 1: R6G Loading cluster_efflux Step 2: Efflux Induction cluster_analysis Step 3: Analysis Candida_Cells Candida Cells Incubate_Load Incubate to load R6G Candida_Cells->Incubate_Load R6G Rhodamine 6G (R6G) R6G->Incubate_Load R6G_Loaded_Cells R6G-Loaded Cells Incubate_Load->R6G_Loaded_Cells Glucose Add Glucose (Energy Source) Efflux Efflux Measurement Glucose->Efflux Econazole_Treatment Treat with this compound (Test for inhibition/induction) Econazole_Treatment->Efflux Flow_Cytometry Flow Cytometry Analysis Efflux->Flow_Cytometry R6G_Loaded_Cells_2->Glucose Fluorescence_Data Measure Intracellular Fluorescence Flow_Cytometry->Fluorescence_Data Efflux_Rate Calculate Efflux Rate Fluorescence_Data->Efflux_Rate

Figure 2. Experimental workflow for the Rhodamine 6G efflux assay.

Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms Econazole_Exposure This compound Exposure to Candida Efflux_Pumps Upregulation of Efflux Pumps (CDR1, MDR1) Econazole_Exposure->Efflux_Pumps Target_Mutation Target Modification (ERG11 mutations) Econazole_Exposure->Target_Mutation Pathway_Alteration Ergosterol Pathway Alterations Econazole_Exposure->Pathway_Alteration Biofilm Biofilm Formation Econazole_Exposure->Biofilm

References

Application Notes and Protocols for the Development of Econazole-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of econazole-loaded nanoparticles for drug delivery studies. The information is intended to guide researchers in developing novel nano-based therapeutic systems for enhanced topical and ocular delivery of the antifungal agent this compound.

Introduction to this compound Nanoparticles

This compound is a broad-spectrum imidazole antifungal agent commonly used for topical treatment of fungal infections. However, its poor water solubility can limit its efficacy and penetration into deeper skin layers or across the ocular barrier. Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticulate systems can enhance drug solubility, provide controlled release, improve skin penetration, and potentially reduce side effects.[1][2] This document outlines the preparation and evaluation of various this compound-loaded nanoparticles, including solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), chitosan nanoparticles, and silica nanoparticles.

Experimental Workflows and Methodologies

General Experimental Workflow

The development of this compound-loaded nanoparticles typically follows a multi-step process from formulation to characterization and in vitro evaluation. The general workflow involves the selection of appropriate materials, preparation of the nanoparticles using a suitable method, and subsequent analysis of their physicochemical properties and drug release profile.

Experimental Workflow for this compound Nanoparticle Development A Material Selection (this compound, Lipids, Polymers, Surfactants) B Nanoparticle Formulation (e.g., Homogenization, Ionic Gelation) A->B Input C Physicochemical Characterization (Size, Zeta Potential, Morphology) B->C Characterize D Drug Encapsulation & Loading Analysis B->D Analyze E In Vitro Drug Release Studies B->E Evaluate F Antifungal Activity Assessment B->F Test G Data Analysis & Optimization C->G D->G E->G F->G

General workflow for developing and evaluating this compound nanoparticles.

Formulation Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method involves the dispersion of a molten lipid phase containing the drug into a hot aqueous surfactant solution.

Materials:

  • This compound Nitrate

  • Solid Lipid (e.g., Stearic Acid, Glyceryl Palmitate)[3][4]

  • Surfactant (e.g., Tween 80)[4]

  • Co-surfactant (e.g., Glycerol)[3]

  • Purified Water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound nitrate in the molten lipid.

  • Preparation of the Aqueous Phase: Heat the aqueous solution containing the surfactant and co-surfactant to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase and immediately homogenize using a high-shear homogenizer at a specified speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 10-30 minutes).

  • Cooling and Nanoparticle Formation: Transfer the resulting o/w emulsion to an ice bath and continue stirring at a lower speed until it cools down and the lipid recrystallizes, forming the SLNs.

  • Purification (Optional): The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This technique is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.

Materials:

  • This compound Nitrate

  • Chitosan

  • Acetic Acid

  • Sodium Tripolyphosphate (TPP)

  • Purified Water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with gentle stirring to obtain a clear solution.

  • Drug Incorporation: Disperse this compound nitrate in the chitosan solution and stir until a homogenous suspension is formed.

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug mixture under constant magnetic stirring at room temperature. The formation of nanoparticles is spontaneous due to the ionic cross-linking of chitosan by TPP.

  • Maturation: Continue stirring for a specified time (e.g., 30-60 minutes) to allow for the stabilization of the nanoparticles.

  • Collection: Collect the nanoparticles by centrifugation, wash with purified water to remove unreacted reagents, and then lyophilize for long-term storage.[5]

Characterization Protocols

Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

These parameters are crucial for predicting the stability and in vivo behavior of the nanoparticles.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with an appropriate solvent (usually purified water) to a suitable concentration to avoid multiple scattering effects.

  • Particle Size and PDI Measurement: Place the diluted sample in a cuvette and measure the particle size and PDI using DLS. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Zeta Potential Measurement: For zeta potential, place the diluted sample in a specific electrophoresis cell. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated. This indicates the surface charge of the nanoparticles.[1][6]

  • Data Recording: Perform all measurements in triplicate and report the values as mean ± standard deviation.

Protocol 4: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL is the percentage of drug weight relative to the total weight of the nanoparticle.

Procedure:

  • Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

  • Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug.

  • Quantification of Total Drug: Take a known amount of the nanoparticle suspension and disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

  • Analysis: Measure the concentration of this compound in the supernatant and the total drug sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Encapsulation Efficiency (%EE):

      %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 5: In Vitro Drug Release Study

This study evaluates the rate and extent of drug release from the nanoparticles over time, which is crucial for predicting their in vivo performance.

Instrumentation:

  • Franz Diffusion Cell Apparatus

  • Dialysis Membrane

Procedure:

  • Setup: Place a known quantity of the this compound-loaded nanoparticle formulation in the donor compartment of a Franz diffusion cell, which is separated from the receptor compartment by a dialysis membrane.

  • Receptor Medium: Fill the receptor compartment with a suitable release medium (e.g., phosphate buffer pH 7.4) that is maintained at a constant temperature (e.g., 37°C) and stirred continuously. [5]3. Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile. [5][7]

In Vitro Drug Release Study Workflow A Prepare Franz Diffusion Cell (Nanoparticle formulation in donor chamber) B Fill Receptor Chamber (Buffer at 37°C, constant stirring) A->B Setup C Sample Collection (Withdraw aliquots at time intervals) B->C Start Experiment D Replenish Medium (Maintain sink conditions) C->D After Sampling E Drug Quantification (HPLC or UV-Vis Spectroscopy) C->E Analyze Samples D->C Continue F Data Analysis (Plot cumulative release vs. time) E->F Generate Profile

Workflow for conducting an in vitro drug release study.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of different this compound-loaded nanoparticle formulations as reported in the literature.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Nanoparticle TypeFormulation MethodParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan NPIonic Gelation233 - 423--33.777.9 - 87.9[5]
SLNHigh-Shear Homogenization~150--~100[8]
SLNMicroemulsion18.88 ± 0.38-+3.53 ± 0.0194.06 ± 1.54[3]
NLCEmulsification-Diffusion-0.208-11.6-[1][6]
SLN (Ocular)Ultrasonication235 ± 3.53 - 289 ± 4.59< 0.3-23.72 to -29.87-[4]
EthosomesCold Method202.85 ± 5.10--81.05 ± 0.13[9]
NLC (Ocular)Probe Sonication192.30.207-44.866.9[10]

Table 2: In Vitro Drug Release Data for this compound-Loaded Nanoparticles

Nanoparticle TypeTime (hours)Cumulative Release (%)Release MediumReference
Chitosan NP (F1)2480.70pH 7.4 Phosphate Buffer[5]
Chitosan NP (F2)2476.77pH 7.4 Phosphate Buffer[5]
Chitosan NP (F3)2473.22pH 7.4 Phosphate Buffer[5]
Chitosan NP (F4)2469.29pH 7.4 Phosphate Buffer[5]
Nanogels-77-[1][6]
SLN (Ocular)12Sustained Release-[4]
Ethosomal Gel12Controlled Release-[9]
NLC Gel (Ocular)1784.51-[10]

Conclusion

The development of this compound-loaded nanoparticles presents a viable approach to enhance the therapeutic efficacy of this antifungal agent. The protocols and data presented herein provide a foundational framework for researchers to formulate and characterize these advanced drug delivery systems. The choice of nanoparticle type and formulation method will depend on the specific application (e.g., topical vs. ocular) and desired release characteristics. Further in vivo studies are necessary to fully elucidate the clinical potential of these novel formulations.

References

Application Notes and Protocols for Utilizing Econazole in High-Throughput Screening for Antifungal Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. High-throughput screening (HTS) has become an indispensable tool in the discovery and development of novel antifungal agents. Econazole, an imidazole antifungal drug, is a well-characterized inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3] Its established mechanism of action and broad-spectrum activity make it a valuable tool in HTS campaigns, not only as a positive control for assay validation but also as a candidate for drug repurposing efforts to identify new therapeutic uses and combination therapies.[4][5]

These application notes provide detailed protocols for incorporating this compound into HTS workflows for the discovery of new antifungal compounds. The protocols cover primary screening against common fungal pathogens, dose-response analysis for hit validation, and key secondary assays.

Mechanism of Action of this compound

This compound exerts its antifungal effect primarily by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][6] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, increase its permeability, and ultimately lead to cell death.[6] Additionally, some evidence suggests that this compound may also have a direct interaction with fungal cell membranes, contributing to its rapid antifungal effect.[6]

Ergosterol Biosynthesis Pathway and this compound's Target

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Erg11p) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Episterol Episterol Zymosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol 14-alpha-demethylase (Erg11p) This compound->Lanosterol 14-alpha-demethylase (Erg11p) Inhibition

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity of this compound

The following table summarizes the in vitro antifungal activity of this compound against various clinical isolates of Candida species, as determined by broth microdilution methods. While not generated from a high-throughput screening assay, these Minimum Inhibitory Concentration (MIC) values provide a quantitative baseline for this compound's potency.

Fungal SpeciesNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Reference
Candida albicans670.016 - 160.252[7]
Candida parapsilosis150.016 - 20.251[7]
Candida tropicalis100.016 - 20.1251[7]
Candida glabrata40.25 - 16N/AN/A[7]
Candida krusei20.5 - 2N/AN/A[7]
Candida guilliermondii20.064 - 0.125N/AN/A[7]
Candida albicans (Clinical Isolates)1016 - 32N/AN/A[5]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. N/A indicates that the value was not provided in the cited reference due to the small number of isolates.

Experimental Protocols

The following protocols are representative of how this compound can be utilized in a high-throughput screening campaign for the discovery of novel antifungal agents. These protocols are designed for 96- or 384-well microtiter plates to maximize throughput.

Protocol 1: Primary High-Throughput Screening for Fungal Growth Inhibitors

This protocol describes a cell-based HTS assay to identify compounds that inhibit the growth of fungal pathogens such as Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans. This compound is used as a positive control to monitor assay performance.

Materials:

  • Fungal strain of interest (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • This compound nitrate (positive control)

  • DMSO (negative control)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Sterile 96- or 384-well flat-bottom microtiter plates

  • Automated liquid handling systems

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

  • Plate incubator

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (incl. This compound & DMSO controls) Dispense_Fungi Dispense Fungal Suspension into Assay Plates Compound_Plating->Dispense_Fungi Fungal_Culture Fungal Inoculum Preparation Fungal_Culture->Dispense_Fungi Incubation Incubate Plates Dispense_Fungi->Incubation Add_Resazurin Add Resazurin Solution Incubation->Add_Resazurin Incubation_2 Incubate for Color Development Add_Resazurin->Incubation_2 Read_Fluorescence Measure Fluorescence Incubation_2->Read_Fluorescence Data_Analysis Calculate % Inhibition & Z'-factor Read_Fluorescence->Data_Analysis Hit_Identification Identify Primary Hits Data_Analysis->Hit_Identification

Caption: High-throughput screening workflow for antifungal discovery.

Procedure:

  • Compound Plate Preparation: Prepare assay plates containing the compound library, positive controls (this compound), and negative controls (DMSO). Typically, compounds are tested at a final concentration of 10-20 µM.

  • Fungal Inoculum Preparation: Culture the fungal strain in RPMI-1640 medium. Adjust the cell suspension to a final concentration that will result in logarithmic growth during the incubation period (e.g., 1-5 x 103 cells/mL for Candida albicans).

  • Assay Assembly: Using an automated liquid handler, dispense the fungal inoculum into the wells of the compound-containing microtiter plates. The final volume per well is typically 50-100 µL.

  • Incubation: Seal the plates and incubate at the optimal temperature for the fungal species (e.g., 35°C for Candida albicans) for 24-48 hours, or until sufficient growth is observed in the negative control wells.

  • Viability Assessment: Add resazurin solution to each well and incubate for an additional 2-6 hours. Viable, metabolically active cells will reduce resazurin to the fluorescent product, resorufin.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescencebackground) / (Fluorescencenegative control - Fluorescencebackground))

    • Assess the quality of the assay by calculating the Z'-factor using the positive (this compound) and negative (DMSO) controls.[2][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][8] Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Protocol 2: Dose-Response Analysis for Hit Confirmation

This protocol is used to determine the potency (e.g., IC50) of the hits identified in the primary screen.

Materials: Same as Protocol 1.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the hit compounds and this compound (as a reference compound) in DMSO. A typical concentration range would span from low nanomolar to high micromolar.

  • Assay Assembly and Execution: Follow the same procedure as the primary screen (Protocol 1), but with the serially diluted compounds.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each compound.[9]

Protocol 3: Secondary Assay - Minimum Fungicidal Concentration (MFC) Determination

This assay helps to distinguish between fungistatic (growth-inhibiting) and fungicidal (cell-killing) compounds.

Materials:

  • Confirmed hits from dose-response analysis

  • This compound

  • Fungal strain

  • RPMI-1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well plates

Procedure:

  • Broth Microdilution: Perform a broth microdilution assay similar to the dose-response analysis to determine the Minimum Inhibitory Concentration (MIC) of the hit compounds and this compound. The MIC is the lowest concentration of the compound that prevents visible growth.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that show no visible growth and plate it onto SDA plates.

  • Incubation: Incubate the SDA plates at the optimal temperature for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the SDA plate, indicating that the fungal cells were killed.

Conclusion

This compound is a valuable and versatile tool for antifungal drug discovery in a high-throughput screening setting. Its well-defined mechanism of action and robust antifungal activity make it an ideal positive control for validating primary screening assays and for benchmarking the potency of newly identified hits. The protocols outlined in these application notes provide a framework for the systematic screening and validation of novel antifungal compounds, with this compound serving as a critical component of this workflow. By leveraging these methodologies, researchers can accelerate the identification of new therapeutic candidates to combat the growing threat of fungal infections.

References

A Comprehensive Guide to the Laboratory Synthesis and Purification of Econazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of econazole, a widely used antifungal agent. This guide is intended for laboratory use by professionals in the fields of chemistry and drug development.

Introduction

This compound is a synthetic imidazole antifungal agent effective against a broad spectrum of fungi, including dermatophytes, yeasts, and molds. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound leads to increased permeability and ultimately, fungal cell death.[1] This guide outlines a reliable method for the synthesis of this compound starting from 2',4'-dichloroacetophenone, followed by a detailed purification protocol to obtain a high-purity product suitable for research purposes.

Mechanism of Action

This compound's antifungal activity stems from its ability to interfere with the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, compromising the fungal cell membrane's structure and function.

Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Lanosterol_14a_demethylase->Disruption FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Cell Death Cell Death FungalCellMembrane->Cell Death Disruption leads to This compound This compound This compound->Inhibition Inhibition->Lanosterol_14a_demethylase Inhibits Disruption->Ergosterol Depletion

Caption: Mechanism of action of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2',4'-dichloroacetophenone. The general workflow involves three main stages: bromination, substitution with imidazole, and finally, etherification.

cluster_synthesis This compound Synthesis Workflow cluster_purification Purification A 2',4'-Dichloroacetophenone B 2-Bromo-1-(2,4-dichlorophenyl)ethanone A->B Bromination C 1-(2,4-Dichlorophenacyl)imidazole B->C Imidazole Substitution D 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol C->D Reduction (NaBH4) E This compound (Crude) D->E Etherification with 4-Chlorobenzyl chloride F Recrystallization E->F G Pure this compound F->G

Caption: Overall workflow for this compound synthesis and purification.

Experimental Protocols

Materials:

  • 2',4'-Dichloroacetophenone

  • Bromine

  • Dichloromethane (DCM)

  • Imidazole

  • Sodium bicarbonate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 4-Chlorobenzyl chloride

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • Dissolve 2',4'-dichloroacetophenone (1 equivalent) in dichloromethane (DCM).

  • Slowly add bromine (1 equivalent) dropwise to the solution at room temperature while stirring.

  • Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bromoketone, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2,4-Dichlorophenacyl)imidazole

  • Dissolve the crude 2-bromo-1-(2,4-dichlorophenyl)ethanone (1 equivalent) in DCM.

  • Add a solution of imidazole (2 equivalents) in DCM dropwise to the bromoketone solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 3: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Dissolve the crude 1-(2,4-dichlorophenacyl)imidazole (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of this compound

  • To a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 4-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for this purpose.

Experimental Protocol: Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling point).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound crystals under vacuum. The melting point of pure this compound nitrate is approximately 162°C.[2]

Characterization and Purity Analysis

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Data Presentation
Analytical Technique Parameter Expected Value/Observation
Melting Point Melting Range~162 °C (for this compound nitrate)[2]
FTIR (KBr, cm⁻¹) C-H stretching (aromatic)~3086[3]
C=C stretching (aromatic)~1596[3]
C-O stretching (ether)~1089[3]
C-Cl stretching~674[3]
¹H NMR (CDCl₃, δ ppm) Aromatic protonsMultiplets in the range of 6.8-7.5
Imidazole protonsSinglets around 6.9, 7.0, and 7.4
Methylene and methine protonsMultiplets in the range of 3.9-4.8
HPLC (RP-C18) Retention TimeDependent on specific method conditions. A typical retention time is around 6 minutes with a C18 column and a mobile phase of 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15% v/v) at a flow rate of 0.6 mL/min.[4]

Note: The provided NMR data are approximate and may vary depending on the solvent and instrument used. It is recommended to acquire reference spectra for comparison.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis

A reverse-phase HPLC method can be employed to determine the purity of the synthesized this compound.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A mixture of 0.5% Triethylamine (pH 6.5) and Acetonitrile (85:15 v/v)[4]

  • Flow Rate: 0.6 mL/min[4]

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

  • Procedure: Dissolve a small amount of the purified this compound in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is determined by the percentage of the area of the this compound peak relative to the total area of all peaks.

Safety Precautions

  • All synthesis and purification steps should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

  • Dichloromethane and other organic solvents are volatile and flammable; avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

By following these detailed protocols, researchers can reliably synthesize and purify this compound for various laboratory applications, ensuring a high-quality starting material for further studies.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Econazole Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing econazole in their experiments, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible results. This compound, a hydrophobic compound, is prone to precipitation in aqueous environments, which can lead to inconsistent drug concentrations and flawed experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound solution precipitate when added to cell culture media?

A1: this compound, particularly this compound nitrate, has very low aqueous solubility.[1] Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound, usually prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium. This happens because the this compound molecules are no longer soluble once the concentration of the organic solvent is significantly reduced.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5] It is crucial to use anhydrous, cell culture-grade DMSO to ensure the stability and integrity of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[2] It is essential to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent on your cells.

Q4: How does serum in the media affect this compound solubility?

A4: Serum proteins, such as albumin, can bind to hydrophobic compounds like this compound, which can increase their apparent solubility in cell culture media.[3][6] However, this binding can also reduce the free concentration of this compound available to the cells, potentially impacting its biological activity.[3] It is important to be consistent with the serum concentration used in your experiments.

Q5: Can the pH of the cell culture media influence this compound precipitation?

A5: Yes, the pH of the media can affect the solubility of this compound. For imidazole-based compounds like this compound, solubility can be pH-dependent. While specific data for this compound in various culture media is limited, related compounds like miconazole show increased solubility at a slightly acidic to neutral pH.[7] Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4. Significant changes in pH due to cellular metabolism, especially in dense cultures, could potentially lead to precipitation.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition of this compound Stock to Media

This is the most common issue encountered and is often due to the rapid change in solvent environment.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.[2]- Decrease the final working concentration of this compound if your experimental design allows. - Perform a solubility test to determine the maximum soluble concentration in your specific media and conditions (see Experimental Protocol 1).
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into the aqueous media causes the this compound to immediately precipitate.[8]- Pre-warm your cell culture media to 37°C before adding the this compound stock solution.[2] - Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.[2] - Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final culture volume.
Low Temperature of Media Adding a room temperature or cold stock solution to cold media can decrease the solubility of this compound.- Always use pre-warmed (37°C) cell culture media when preparing your final this compound solutions.[2]
Issue 2: this compound Precipitates Over Time in the Incubator

Precipitation that occurs after a period of incubation can be due to subtle changes in the media or the compound's stability.

Potential Cause Explanation Recommended Solution
Supersaturated Solution The initial concentration was at the very limit of its solubility and over time, the compound begins to crystallize out of the solution.- Lower the final working concentration of this compound. - Consider preparing fresh media with this compound immediately before each experiment or media change.
pH Shift in Media Cellular metabolism can lead to a decrease in the pH of the culture media, which may affect the solubility of this compound.[2]- Monitor the pH of your culture media, especially in long-term or high-density cultures. - Change the media more frequently to maintain a stable pH.
Interaction with Media Components This compound may interact with components in the media over time, leading to the formation of insoluble complexes.- If you suspect an interaction with a specific component, you may need to test different media formulations.
Evaporation Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.- Ensure your incubator has adequate humidity. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Data Presentation: this compound Solubility

The following table summarizes the known solubility data for this compound nitrate. It is important to note that solubility in specific cell culture media can vary.

Solvent/Medium Solubility Reference
DMSO~25 mg/mL[4]
DMSO0.4 mg/mL[5]
Ethanol~0.1 mg/mL[4]
1:2 solution of DMSO:PBS (pH 7.2)~0.3 mg/mL[4]
WaterVery slightly soluble[1][5]

Note: The differing reported solubilities in DMSO may be due to variations in the specific this compound salt, purity, and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium

This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific experimental conditions.

Materials:

  • This compound nitrate powder

  • Anhydrous, cell culture-grade DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with your desired serum concentration (e.g., 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound nitrate in 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming or brief sonication may be used if necessary.

  • Prepare Serial Dilutions:

    • Pre-warm your complete cell culture medium to 37°C.

    • In sterile microcentrifuge tubes or a 96-well plate, prepare a series of dilutions of your this compound stock solution directly into the pre-warmed medium. Aim for a range of final concentrations that you plan to use in your experiments (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Crucially, ensure the final DMSO concentration is the same in all dilutions and does not exceed your desired maximum (e.g., 0.1% or 0.5%). You may need to prepare an intermediate DMSO stock for the lower this compound concentrations to maintain a consistent final DMSO concentration.

  • Visual Inspection (Time 0):

    • Immediately after preparing the dilutions, visually inspect each tube or well for any signs of precipitation (e.g., cloudiness, visible particles, or a film). A light microscope can be used for more sensitive detection.

  • Incubation:

    • Incubate the tubes or plate at 37°C with 5% CO₂ for a duration that reflects your typical experiment length (e.g., 24, 48, or 72 hours).

  • Final Visual Inspection:

    • After the incubation period, carefully inspect each dilution again for any signs of precipitation.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate after the incubation period is your maximum soluble concentration under these specific conditions.

Protocol 2: Preparing this compound Working Solutions Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.

Materials:

  • This compound nitrate powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or PBS

  • Your complete cell culture medium

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in sterile water or PBS to a desired concentration (e.g., 10-50 mM). Gentle warming may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.

  • Form the this compound-Cyclodextrin Complex:

    • Add an excess of this compound nitrate powder to the HP-β-CD solution.

    • Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Isolate the Solubilized this compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Sterilization and Concentration Determination:

    • Sterilize the supernatant by passing it through a 0.22 µm filter.

    • It is highly recommended to determine the exact concentration of this compound in the sterilized solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Preparing the Final Working Solution:

    • Dilute the this compound-cyclodextrin stock solution into your pre-warmed complete cell culture medium to achieve your desired final this compound concentration.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Dilution in Media cluster_incubation Incubation & Observation stock_dmso Dissolve this compound in 100% DMSO prewarm Pre-warm Media to 37°C dropwise Add Stock Dropwise while Swirling prewarm->dropwise serial Optional: Serial Dilution dropwise->serial incubate Incubate at 37°C serial->incubate observe Visually Inspect for Precipitation incubate->observe

Caption: A general workflow for preparing this compound solutions for cell culture.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause_immediate Likely 'Solvent Shock' or Concentration Too High start->cause_immediate Yes, Immediately cause_delayed Supersaturation, pH Shift, or Media Instability start->cause_delayed Yes, Over Time solution_immediate Lower Concentration Pre-warm Media Dropwise Addition cause_immediate->solution_immediate solution_delayed Lower Concentration Prepare Fresh Media Monitor pH cause_delayed->solution_delayed

Caption: A troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Optimizing Econazole Concentration for Effective Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of econazole in fungal growth inhibition experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: My this compound nitrate won't dissolve in my aqueous culture medium. What should I do?

Answer:

This compound nitrate has very low solubility in aqueous solutions.[1][2][3][4] To overcome this, a stock solution should be prepared in an organic solvent before diluting it into your final culture medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 25 mg/mL.[5] Ethanol can also be used, but the solubility is much lower (around 0.1 mg/mL).[5]

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound nitrate in 100% DMSO.

    • For use in aqueous buffers like PBS, first dissolve the this compound nitrate in DMSO. Then, dilute this stock solution with the buffer. A 1:2 solution of DMSO:PBS can achieve a solubility of approximately 0.3 mg/mL.[5]

  • Final Dilution: When adding the stock solution to your culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) to avoid solvent-induced toxicity to the fungal cells. Add the stock solution to your medium while vortexing to ensure rapid dispersal and minimize precipitation.[6]

  • Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage beyond one day.[5]

Question: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results between experiments. What are the likely causes and how can I improve consistency?

Answer:

Inconsistent MIC results can be attributed to several factors. Adhering to standardized protocols is crucial for reproducibility.

  • Inoculum Preparation: The density of the initial fungal inoculum is a critical variable. Ensure a standardized and homogenous fungal suspension. For yeast, this is typically adjusted to a 0.5 McFarland standard, which is then further diluted in the test medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[8][9]

  • Media Composition and pH: Use a standardized medium like RPMI 1640 buffered with MOPS to maintain a consistent pH of 7.0.[8] The pH of the medium can significantly impact the activity of some antifungal agents.[3][10]

  • Incubation Conditions: Maintain a constant incubation temperature (typically 35°C) and a consistent incubation period (e.g., 24 or 48 hours).[8] Fluctuations can alter fungal growth rates and affect MIC values.

  • Endpoint Reading: Subjective visual determination of the MIC endpoint can lead to variability. For fungistatic agents like this compound, the endpoint is often defined as a significant reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control.[8][9] Using a spectrophotometer to read the optical density can provide a more objective measurement.

Question: I am observing "trailing growth" (also known as the paradoxical effect) in my MIC assay. How should I interpret these results?

Answer:

Trailing growth is the phenomenon of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC. This can make the visual determination of the MIC endpoint challenging.[11]

  • Standardized Reading Time: For some fungi, reading the MIC at an earlier time point, such as 24 hours instead of 48 hours, can help minimize the trailing effect.[8][12]

  • Spectrophotometric Reading: Using a microplate reader to quantify growth can provide a more objective endpoint determination than visual inspection alone.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[7][13][14] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[5][7][13][15] By disrupting ergosterol synthesis, this compound increases the permeability of the fungal cell membrane, leading to the leakage of essential cellular components and ultimately, fungal cell death.[7][13]

What is the typical Minimum Inhibitory Concentration (MIC) range for this compound against common fungi?

The MIC of this compound can vary depending on the fungal species and the specific strain being tested. The following table summarizes reported MIC ranges for this compound against various fungi.

Fungal GroupSpeciesMIC Range (µg/mL)Reference
YeastsCandida spp.0.016 - 16[9][16]
YeastsGeneral1.56 - 25[14]
Filamentous FungiGeneral (excluding Rhizopus oryzae and Absidia corymbifera)Generally lower than for yeasts[14]

What factors can influence the in vitro activity of this compound?

Several factors can affect the apparent activity of this compound in in vitro experiments:

  • Protein Binding: this compound is known to bind to serum proteins. The presence of bovine serum in the culture medium has been shown to strongly influence MIC values, suggesting that the effective concentration of free drug may be reduced.[14]

  • Media Composition: While some studies report no effect of different nutrient media on this compound's MIC, the pH of the medium can play a role.[10][14]

  • Inoculum Size: The density of the fungal inoculum should be carefully controlled as it can impact the MIC value.[17]

Are there known mechanisms of resistance to this compound?

Resistance to azole antifungals, including this compound, can develop through several mechanisms:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can reduce the binding affinity of the drug.

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14-α-demethylase can overcome the inhibitory effect of the drug.

  • Increased Drug Efflux: Fungal cells can actively pump the drug out of the cell through the action of membrane transporters.

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in the metabolic pathway can reduce the cell's dependence on the target enzyme.

Experimental Protocols

Protocol for Preparation of this compound Nitrate Stock Solution

  • Weigh out the desired amount of this compound nitrate powder in a sterile container.

  • Add 100% dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10-25 mg/mL).[5]

  • Gently warm and/or sonicate the solution to ensure the this compound nitrate is completely dissolved.[7]

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.[7]

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Based on CLSI M27/M38 Guidelines)

This protocol provides a general overview. For detailed instructions, refer to the official CLSI documents.[18][19][20][21]

  • Media Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.

  • Drug Dilution:

    • In a 96-well microtiter plate, add 100 µL of RPMI 1640 medium to wells 2 through 12.

    • Add 200 µL of the this compound working solution (prepared from the stock solution) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 can be a sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[8][9]

  • Inoculation: Add 100 µL of the final inoculum suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C for 24 to 48 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control well. This can be done visually or with a microplate reader.

Visualizations

Econazole_Mechanism_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis This compound This compound This compound->Enzyme Inhibition Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Mechanism of action of this compound via inhibition of ergosterol synthesis.

MIC_Workflow start Start prep_media Prepare RPMI 1640 (Buffered with MOPS) start->prep_media prep_drug Prepare this compound Stock Solution (in DMSO) start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution in 96-well Plate prep_media->serial_dilute prep_drug->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Determine MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Troubleshooting econazole solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with econazole nitrate in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound nitrate?

A1: this compound nitrate is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has low permeability and low solubility.[1] Its aqueous solubility is very low, reported to be approximately 1.48 µg/mL.[1] Due to this poor solubility, dissolving this compound nitrate directly in aqueous buffers for experimental use is challenging.

Q2: In which organic solvents is this compound nitrate soluble?

A2: this compound nitrate is soluble in a variety of organic solvents. This property is often utilized to create a concentrated stock solution before further dilution into an aqueous medium. For specific solubility data, please refer to the data table below.

Q3: My this compound nitrate precipitated when I diluted my DMSO stock solution into an aqueous buffer. What causes this?

A3: This is a common issue known as "solvent-shifting" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where it is poorly soluble. The rapid change in the solvent environment causes the compound to exceed its solubility limit in the new mixture, leading to precipitation.

Q4: How does pH affect the solubility of this compound nitrate?

A4: this compound nitrate is a weakly basic drug with a pKa of 6.6.[1] This means its solubility is highly dependent on the pH of the solution. In acidic conditions (pH below its pKa), this compound becomes protonated and more soluble in water. Conversely, in neutral or alkaline conditions (pH above its pKa), it exists predominantly in its less soluble, non-ionized form.

Q5: Can I heat the solution to dissolve my this compound nitrate?

A5: Gentle heating can be used to aid in the initial dissolution of this compound nitrate in an organic solvent or a co-solvent mixture.[2] However, caution should be exercised as excessive heat can potentially degrade the compound. It is also important to note that if the compound precipitates upon cooling to your experimental temperature, the solution was likely supersaturated.

Data Presentation: Solubility of this compound Nitrate

The following tables summarize the solubility of this compound nitrate in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubilityReference(s)
WaterVery slightly soluble (~1.48 µg/mL)[1]
MethanolSoluble (1 part in 25)[3]
Ethanol (96%)Slightly soluble (1 part in 125)[3]
Dimethyl Sulfoxide (DMSO)~25 mg/mL to 50 mg/mL[4][5]
ChloroformSparingly soluble (1 part in 60)[3]
Chloroform:Methanol (1:1)25 mg/mL (with heat and sonication)[2]
Dimethylformamide (DMF)~25 mg/mL[4]

Table 2: Solubility in Nanoemulsion Components

ComponentTypeSolubility (mg/mL)Reference
Peppermint OilOil82[1]
Eucalyptus OilOil57[1]
Olive OilOil6.85[1]
Tween 40Surfactant3.87[1]
Brij 35Surfactant2.3[1]
Propylene GlycolCo-surfactant8.45[1]
PEG 400Co-surfactant3.8[1]

Experimental Protocols

Protocol 1: Preparation of this compound Nitrate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound nitrate in DMSO, suitable for subsequent dilution into aqueous buffers for in vitro assays.

Materials:

  • This compound nitrate powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound nitrate powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10-50 mg/mL).

  • Vortex the solution thoroughly until the this compound nitrate is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.[2]

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of this compound Nitrate Working Solution for Cell Culture

This protocol details the dilution of a DMSO stock solution into a cell culture medium or aqueous buffer (e.g., PBS) to minimize precipitation.

Materials:

  • This compound nitrate stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) sterile cell culture medium or aqueous buffer (e.g., PBS)

  • Sterile dilution tubes

Procedure:

  • Thaw an aliquot of the this compound nitrate DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Crucially, ensure the final DMSO concentration in your working solution is non-toxic to your cells (typically <0.5%).

  • In a sterile tube, place the required volume of pre-warmed (37°C) aqueous buffer or cell culture medium.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound nitrate stock solution dropwise. This rapid mixing is critical to prevent localized high concentrations and subsequent precipitation.

  • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals).

  • Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of this compound nitrate for more than one day.[4]

Troubleshooting Guides

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

G start Precipitation Observed q1 Is the final drug concentration too high? start->q1 s1 Lower the final concentration and repeat dilution. q1->s1 Yes q2 Is the final DMSO concentration too low? q1->q2 No end_node Solution Clear s1->end_node s2 Increase final DMSO concentration (if tolerated by the assay, <0.5% for cells). q2->s2 Yes q3 Was the stock added too quickly? q2->q3 No s2->end_node s3 Add stock dropwise to vigorously stirring buffer. q3->s3 Yes q4 Is the buffer pH ≥ 7? q3->q4 No s3->end_node s4 Use a more acidic buffer (pH < 6.6) to increase solubility. q4->s4 Yes q4->end_node No s4->end_node

Immediate Precipitation Troubleshooting Workflow

Issue 2: Solution is initially clear but forms a precipitate over time.

G start Delayed Precipitation q1 Is the solution supersaturated? start->q1 s1 Prepare a lower concentration working solution. q1->s1 Yes q2 Was there a temperature change? q1->q2 No end_node Stable Solution s1->end_node s2 Prepare and use the solution at the experimental temperature. q2->s2 Yes q3 Is the solution stored for an extended period? q2->q3 No s2->end_node s3 Prepare fresh solution immediately before use. q3->s3 Yes q3->end_node No s3->end_node

Delayed Precipitation Troubleshooting Workflow

Advanced Solubility Enhancement

For particularly challenging experiments requiring higher aqueous concentrations of this compound nitrate, consider the following advanced methods:

  • Co-solvents: The use of a mixture of solvents can improve solubility. A common approach involves first dissolving this compound nitrate in DMSO, then adding other co-solvents like PEG300 and a surfactant like Tween-80 before the final dilution in an aqueous solution.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound nitrate, thereby increasing their aqueous solubility. Studies have shown that both α-cyclodextrin and γ-cyclodextrin can enhance the solubility of this compound nitrate, particularly in acidic solutions.

G cluster_0 Factors Influencing this compound Nitrate Solubility This compound This compound Aqueous_Solubility Aqueous Solubility This compound->Aqueous_Solubility Low Intrinsic pH pH pH->Aqueous_Solubility Lower pH increases Co_solvents Co-solvents (e.g., DMSO, PEG300) Co_solvents->Aqueous_Solubility Increase Cyclodextrins Cyclodextrins Cyclodextrins->Aqueous_Solubility Increase Temperature Temperature Temperature->Aqueous_Solubility May Increase (use with caution)

References

Technical Support Center: Econazole Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of econazole in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound that can interfere with my cellular assays?

A1: this compound, while an effective antifungal agent, is known to exhibit several off-target effects that can confound experimental results. The most well-documented off-target activities include:

  • Disruption of Calcium Homeostasis: this compound can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i) by promoting calcium influx from the extracellular space and triggering its release from intracellular stores like the endoplasmic reticulum.[1][2][3][4][5][6] This can activate various calcium-dependent signaling pathways.

  • Inhibition of Cytochrome P450 (CYP) Enzymes: As an imidazole derivative, this compound can bind to and inhibit mammalian CYP enzymes.[7] This is a crucial consideration if your assay involves compounds metabolized by CYPs or if the cellular processes you are studying are influenced by CYP activity.

  • Inhibition of Steroidogenesis: this compound can interfere with the synthesis of steroid hormones by inhibiting key enzymes in the steroidogenic pathway, such as 17α-hydroxylase/17,20-lyase (P450c17).[8][9][10][11]

  • Induction of Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity in mammalian cells through mechanisms that may be independent of its antifungal activity.[2][3]

  • Modulation of TRPM2 Channels: this compound has been shown to inhibit Transient Receptor Potential Melastatin 2 (TRPM2) channels, which are involved in calcium signaling and oxidative stress responses.[12]

Q2: At what concentrations do the off-target effects of this compound typically become significant?

A2: The concentration at which off-target effects become prominent can vary depending on the cell type and the specific effect. However, here is a general guide based on available data:

EffectEffective Concentration (IC50/EC50)Cell Type/System
On-Target Antifungal Activity MIC range: 0.016 - 16 µg/mLCandida spp.
ED50: 0.053 ppm (µg/mL)Fusarium oxysporum
Off-Target: Calcium Mobilization EC50: 15 - 18 µMOC2 human oral cancer cells
Starts at 0.1 µMHuman MG63 osteosarcoma cells[4]
Off-Target: Cytotoxicity Varies (e.g., 10-70 µM shows dose-dependent cytotoxicity)OC2 human oral cancer cells[3]
No significant effect at 1 µg/mL, slight effect at 3 µg/mLHuman epithelioid and kidney cells[1]
Off-Target: Steroidogenesis Inhibition IC50: 12.69 µM (Progesterone production)MA-10 Leydig cells[8]
Off-Target: Cytochrome P450 Inhibition Potent inhibitor (specific IC50 varies by isoform)Human liver microsomes
Off-Target: TRPM2 Inhibition 3 - 30 µM (causes complete inhibition)HEK-293 cells expressing hTRPM2[12]

Note: MIC = Minimum Inhibitory Concentration, ED50 = Median Effective Dose, EC50 = Half-maximal Effective Concentration, IC50 = Half-maximal Inhibitory Concentration. Values are approximate and can vary between studies and experimental conditions.

Q3: Are there any alternative antifungal agents with a better off-target profile for in vitro studies?

A3: Yes, several other azole antifungals are available, and their off-target profiles may differ. However, it is important to note that many share similar off-target liabilities due to their common mechanism of action and chemical structure.

  • Miconazole: Structurally very similar to this compound, miconazole also inhibits steroidogenesis and affects calcium signaling.[8][9] It has shown comparable or slightly better antifungal activity against some Candida species.[13][14]

  • Clotrimazole: Another imidazole antifungal, clotrimazole, is also known to inhibit TRPM2 channels and affect steroidogenesis.[10][12] Its antifungal potency is comparable to this compound for many fungal species.[15][16]

  • Ketoconazole: While an effective antifungal, ketoconazole is a known potent inhibitor of mammalian CYP enzymes and steroidogenesis.[17]

  • Fluconazole: As a triazole, fluconazole may have a different off-target profile. For instance, some studies suggest it has less impact on steroidogenesis compared to some imidazoles.[10][18] However, its antifungal spectrum may differ from that of this compound.

When selecting an alternative, it is crucial to review the literature for its specific off-target effects and validate its suitability for your particular assay.

Troubleshooting Guides

Problem 1: I'm observing unexpected changes in my calcium signaling assay after treating cells with this compound.

Cause: this compound directly interferes with cellular calcium homeostasis, causing an increase in intracellular calcium levels.[2][4][6] This can mask or alter the calcium signals you intend to measure.

Solutions:

  • Dose-Response and Time-Course Optimization:

    • Determine the minimal inhibitory concentration (MIC) of this compound for your target fungus under your specific experimental conditions.

    • Concurrently, perform a dose-response analysis of this compound on your mammalian cells to identify the concentration range that does not significantly alter basal calcium levels.

    • Use the lowest effective antifungal concentration of this compound for the shortest possible duration in your main experiment.

  • Experimental Controls:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used for the this compound treatment.

    • This compound-Only Control: Treat your mammalian cells with this compound in the absence of your experimental stimulus to quantify the direct effect of this compound on calcium signaling.

    • Positive Control for Calcium Signaling: Use a known agonist for your calcium signaling pathway to ensure that the pathway is functional.

  • Mitigation Strategies:

    • Calcium-Free Medium: If your experimental design allows, you can perform short-term experiments in a calcium-free medium to assess the contribution of intracellular calcium release versus extracellular influx. Note that this compound can still release calcium from intracellular stores.[2]

    • Calcium Chelators: The use of intracellular calcium chelators like BAPTA-AM can help to buffer the this compound-induced calcium increase. However, be aware that this can also affect the physiological calcium signals you are studying.[3]

Problem 2: My experimental results are inconsistent when using this compound in combination with other small molecules.

Cause: this compound is a known inhibitor of various cytochrome P450 (CYP) enzymes.[7] If your other small molecules are metabolized by these enzymes, this compound can alter their effective concentration and lead to variable results.

Solutions:

  • Assess Potential for Interaction:

    • Research whether the other small molecules in your assay are substrates of common CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6).

    • If this information is not available, you may need to perform a CYP inhibition assay.

  • Experimental Design to Minimize CYP Inhibition:

    • Use the Lowest Effective this compound Concentration: As with calcium signaling, using the lowest possible concentration of this compound will reduce the extent of CYP inhibition.

    • Include Proper Controls:

      • Metabolite Analysis: If possible, use LC-MS/MS to measure the concentration of your other small molecules in the presence and absence of this compound to directly assess any metabolic changes.

      • Control for CYP Inhibition: Include a known, specific inhibitor of the relevant CYP isoform as a positive control to understand the potential magnitude of the effect.

  • Consider Alternative Antifungals:

    • If CYP inhibition is a major concern, consider using an antifungal from a different class that does not have broad CYP inhibitory activity. Research the specific off-target profile of any alternative before use.

Experimental Protocols

Protocol 1: Assessing this compound's Impact on Mammalian Cell Viability

This protocol uses the MTT assay to determine the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value for cytotoxicity.

Protocol 2: Quantifying this compound-Induced Intracellular Calcium Mobilization

This protocol uses the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium.

Materials:

  • Mammalian cell line of interest

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Fura-2 AM

  • This compound stock solution

  • Pluronic F-127 (optional, to aid dye loading)

  • Fluorimeter or fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm)

Methodology:

  • Cell Preparation: Grow cells on glass coverslips suitable for fluorescence imaging.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Place the coverslip in the imaging chamber with HBSS. Record the baseline ratiometric fluorescence (340/380 nm excitation) for a few minutes.

  • This compound Application: Add this compound at the desired concentration and continue recording the fluorescence to observe any changes in intracellular calcium.

  • Controls:

    • Vehicle Control: Perform a mock addition of the vehicle to control for any mechanical or solvent-induced artifacts.

    • Positive Control: Use a known calcium agonist (e.g., ATP or thapsigargin) to confirm cell responsiveness.[5]

  • Data Analysis: Analyze the change in the 340/380 nm fluorescence ratio over time to quantify the change in intracellular calcium concentration.

Visualizations

EconazoleOffTargetPathways cluster_this compound This compound cluster_targets Off-Targets cluster_effects Cellular Effects This compound This compound Ca_Channels Ca²⁺ Channels This compound->Ca_Channels Impacts ER Endoplasmic Reticulum This compound->ER Impacts CYP450 Cytochrome P450s This compound->CYP450 Inhibits Steroid_Enzymes Steroidogenic Enzymes (e.g., P450c17) This compound->Steroid_Enzymes Inhibits TRPM2 TRPM2 Channels This compound->TRPM2 Inhibits Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channels->Ca_Influx ER->Ca_Influx CYP_Inhibition Inhibition of Metabolism CYP450->CYP_Inhibition Steroid_Inhibition ↓ Steroid Synthesis Steroid_Enzymes->Steroid_Inhibition Channel_Modulation Channel Inhibition TRPM2->Channel_Modulation

Caption: Overview of this compound's Primary Off-Target Interactions.

TroubleshootingWorkflow cluster_Ca Calcium-Related Issues cluster_CYP CYP450-Related Issues Start Unexpected Results with this compound Identify_Symptom Identify Symptom: - Altered Ca²⁺ Signal? - Inconsistent Drug Effects? - Cytotoxicity? Start->Identify_Symptom Ca_Dose Run Dose-Response for This compound on Ca²⁺ Signaling Identify_Symptom->Ca_Dose Altered Ca²⁺ Signal CYP_Dose Run Dose-Response for This compound on Cell Viability Identify_Symptom->CYP_Dose Inconsistent Drug Effects or Cytotoxicity Use_Min_Conc_Ca Use Lowest Effective Concentration Ca_Dose->Use_Min_Conc_Ca Ca_Controls Include this compound-Only and Vehicle Controls Use_Min_Conc_Ca->Ca_Controls Use_Min_Conc_CYP Use Lowest Effective Concentration CYP_Dose->Use_Min_Conc_CYP CYP_Controls Assess Metabolite Levels (if possible) Use_Min_Conc_CYP->CYP_Controls Consider_Alt Consider Alternative Antifungal CYP_Controls->Consider_Alt

Caption: Troubleshooting Workflow for this compound Off-Target Effects.

References

Improving the stability of econazole stock solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for preparing and maintaining stable econazole stock solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound nitrate stock solutions?

A1: The choice of solvent depends on the desired concentration and the experimental application. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly recommended for preparing concentrated stock solutions.[1] this compound nitrate is sparingly soluble in ethanol and very slightly soluble in water.[1][2][3][4] For applications requiring aqueous buffers, it is best to first dissolve this compound nitrate in DMSO and then dilute it with the aqueous buffer of choice.[1]

Q2: What are the typical concentrations for this compound nitrate stock solutions?

A2: In DMSO and DMF, stock solutions can be prepared at concentrations of approximately 25 mg/mL.[1] In ethanol, the solubility is significantly lower, at around 0.1 mg/mL.[1] For aqueous solutions prepared by diluting a DMSO stock, a final concentration of about 0.3 mg/mL in a 1:2 DMSO:PBS (pH 7.2) solution can be achieved.[1]

Q3: How should I store my this compound nitrate stock solution to ensure long-term stability?

A3: For long-term stability, stock solutions prepared in organic solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[5] The solid form of this compound nitrate is stable for at least four years when stored at room temperature.[1] Aqueous solutions are not recommended for storage for more than one day.[1] It is also crucial to protect solutions from light, as light can accelerate degradation.[6][7]

Q4: My this compound solution is precipitating in my cell culture media. Why is this happening and what can I do?

A4: Precipitation in aqueous cell culture media is a common issue due to this compound's low aqueous solubility.[8][9] This often occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous media.[8] To prevent this, you can try the following:

  • Lower the final concentration: If your experiment allows, reducing the final concentration of this compound can prevent it from exceeding its solubility limit.[8]

  • Optimize DMSO concentration: Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent toxicity, but sufficient to maintain solubility.[8]

  • Pre-warm the media: Adding the stock solution to media pre-warmed to 37°C can improve solubility.[8]

  • Ensure rapid mixing: Add the stock solution dropwise while gently swirling the media to facilitate rapid and even dispersion.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Immediate, heavy precipitation upon dilution in aqueous buffer or media. The concentration of this compound exceeds its aqueous solubility limit.Lower the final concentration of this compound.[8] Prepare a less concentrated stock solution to minimize the volume of organic solvent added. Add the stock solution slowly to pre-warmed (37°C) media while vortexing gently.[8]
Fine, crystalline precipitate forms after several hours or overnight incubation. Slow precipitation from a supersaturated solution.This indicates the concentration is at the edge of its solubility. Consider reducing the working concentration for long-term experiments.[8] Monitor cultures for any changes.
Stock solution in DMSO/DMF appears cloudy or has precipitated. The solution may have been stored improperly (e.g., moisture absorption by DMSO, temperature fluctuations).Warm the solution and sonicate to aid dissolution.[5] If precipitation persists, prepare a fresh stock solution. Ensure DMSO is of high quality and anhydrous.
Loss of drug activity over time in long-term experiments. Degradation of this compound due to exposure to light or improper storage temperature.Store stock solutions protected from light in a dark container.[6][7] Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[5]

Data Presentation: this compound Nitrate Solubility

Solvent Solubility Reference
DMSO ~76 mg/mL[10]
DMF ~25 mg/mL[1]
Ethanol ~0.1 mg/mL[1]
Methanol Soluble (1 part in 25)[4]
Chloroform:Methanol (1:1) 25 mg/mL (with heat and sonication)[2]
Water Very slightly soluble / Practically insoluble[2][3][11]
1:2 DMSO:PBS (pH 7.2) ~0.3 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Nitrate Stock Solution in DMSO
  • Materials:

    • This compound nitrate (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound nitrate powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).

    • Vortex the solution vigorously until the solid is completely dissolved. If needed, use a sonicator or gentle warming to aid dissolution.[5]

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Working Solution in Cell Culture Media
  • Materials:

    • This compound nitrate stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw one aliquot of the this compound nitrate DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is below 0.5%.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.[8]

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[1]

Visualizations

G Workflow for Preparing this compound Stock and Working Solutions start Start: Weigh this compound Nitrate Powder solvent Select Solvent: DMSO or DMF for high concentration Ethanol for low concentration start->solvent dissolve Add solvent and dissolve. Use vortex and/or sonication. solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No aliquot Aliquot into light-protected tubes check_dissolution->aliquot Yes store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solution store->prepare_working thaw Thaw one aliquot prepare_working->thaw dilute Dilute in pre-warmed aqueous media (add dropwise while mixing) thaw->dilute check_precipitate Precipitation? dilute->check_precipitate use Use Immediately check_precipitate->use No troubleshoot Troubleshoot: - Lower concentration - Optimize mixing check_precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing stable this compound solutions.

G Troubleshooting this compound Precipitation in Media start Problem: Precipitate in Media check_timing When did it precipitate? start->check_timing immediate Immediately upon dilution check_timing->immediate Immediately delayed After hours/overnight check_timing->delayed Delayed cause_immediate Cause: Concentration exceeds aqueous solubility limit immediate->cause_immediate cause_delayed Cause: Slow precipitation from supersaturated solution delayed->cause_delayed solution1 Solution 1: Lower final concentration cause_immediate->solution1 solution2 Solution 2: Improve mixing technique (pre-warm media, add dropwise) cause_immediate->solution2 solution3 Solution 3: Reduce concentration for long-term experiments cause_delayed->solution3

Caption: Logic diagram for troubleshooting this compound precipitation issues.

G This compound's Antifungal Mechanism of Action This compound This compound Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Membrane_Integrity Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane_Integrity Essential Component Permeability Increased Permeability Membrane_Integrity->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Fungal Cell Death Leakage->Cell_Death

Caption: Signaling pathway for this compound's inhibition of ergosterol synthesis.

References

Method refinement for consistent results in econazole susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to promote consistent and reliable results in econazole susceptibility testing. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound MIC or zone diameter results for Quality Control (QC) strains out of the expected range?

A1: When your QC strain results fall outside the acceptable range, it signals a potential systemic issue in the testing process. Do not proceed with testing clinical isolates until the issue is resolved. Common causes include:

  • Improper Inoculum Preparation: The most frequent source of error is an incorrect inoculum density. An inoculum that is too heavy can lead to smaller zone sizes or falsely elevated Minimum Inhibitory Concentration (MIC) values. Conversely, an inoculum that is too light can produce larger zones or lower MICs. Always standardize your inoculum to a 0.5 McFarland turbidity standard.

  • Media Issues: The pH of the Mueller-Hinton agar (for disk diffusion) or RPMI-1640 medium (for broth dilution) is critical. An incorrect pH can alter the activity of this compound. Additionally, the quality and formulation of the media components can influence results.

  • Incubation Conditions: Deviations from the recommended incubation temperature (35°C) and duration (24-48 hours for yeasts) can significantly affect fungal growth rates and, consequently, the susceptibility results.

  • Reagent Potency: Ensure that the this compound powder or disks have been stored correctly and have not expired. Improper storage can lead to a loss of potency.

  • QC Strain Viability/Purity: Subculturing QC strains repeatedly can lead to mutations. It is recommended to use fresh subcultures from frozen stocks.[1] Always ensure the QC strain culture is pure and not contaminated.

Q2: What is "trailing growth" in broth microdilution assays and how should I interpret it?

A2: Trailing growth, or the "trailing effect," is characterized by reduced but persistent fungal growth in wells containing azole concentrations above the MIC. This can make the visual determination of the MIC endpoint challenging. For azoles like this compound, the MIC should be read as the lowest drug concentration that produces a significant reduction in growth (typically ≥50%) compared to the drug-free growth control well. Spectrophotometric reading can help standardize this determination. Misinterpreting trailing growth by reading the endpoint as 100% inhibition can lead to falsely classifying a susceptible isolate as resistant.

Q3: Can I use a different medium than RPMI-1640 for broth microdilution?

A3: For standardized results that can be compared between laboratories, adherence to established protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) is crucial. The CLSI M27 standard specifies the use of RPMI-1640 medium buffered with MOPS. Using other media can alter the growth characteristics of the fungus and the activity of the antifungal agent, leading to non-standard and potentially inaccurate results.

Q4: How close can I place this compound disks to other antifungal disks on an agar plate?

A4: To prevent the zones of inhibition from overlapping and interfering with each other, antifungal disks should be placed sufficiently far apart. For standard 150 mm plates, a maximum of 12 disks can be placed. Disks should be at least 24 mm apart from center to center.

Q5: My this compound stock solution is difficult to dissolve. What is the recommended solvent?

A5: this compound is poorly soluble in water. For susceptibility testing, it should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the testing medium should be kept low (typically ≤1%) to avoid inhibiting fungal growth.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No zone of inhibition or very small zones for susceptible QC strains (Disk Diffusion) 1. This compound disk has lost potency. 2. Inoculum is too dense. 3. Agar depth is too thick.1. Check the expiration date and storage conditions of the disks. Use a new lot of disks. 2. Re-prepare the inoculum, ensuring it matches a 0.5 McFarland standard. 3. Ensure the agar depth is standardized to approximately 4 mm.
Very large zones of inhibition for QC strains (Disk Diffusion) 1. Inoculum is too light. 2. Agar depth is too thin.1. Re-prepare the inoculum to the correct 0.5 McFarland standard. 2. Ensure proper agar volume is dispensed to achieve a 4 mm depth.
Growth in all wells, including high concentrations (Broth Microdilution) 1. Isolate is highly resistant. 2. Incorrect (low) concentration of this compound in wells. 3. Inoculum is too dense. 4. Contamination of the culture.1. Confirm the result with a repeat test. If consistent, the isolate may possess resistance mechanisms. 2. Verify stock solution concentration and dilution steps. Prepare fresh dilutions. 3. Re-standardize the inoculum to the correct final concentration (0.5 x 10³ to 2.5 x 10³ CFU/mL). 4. Check the purity of the inoculum source plate.
No growth in any wells, including the growth control (Broth Microdilution) 1. Inoculum was not added or is non-viable. 2. Incubation error (e.g., wrong temperature). 3. Residual solvent (e.g., DMSO) at inhibitory concentrations.1. Repeat the test, ensuring the inoculum is viable and added to all appropriate wells. 2. Verify incubator settings. 3. Ensure the final concentration of the solvent is non-inhibitory (e.g., ≤1% for DMSO).
Poorly defined or fuzzy zone edges (Disk Diffusion) 1. "Trailing growth" phenomenon on agar. 2. Mixed culture (contamination). 3. Excessive moisture on the agar surface.1. Read the zone at the point of prominent reduction of growth. 2. Re-isolate the test organism to ensure a pure culture. 3. Allow the inoculated plate to dry for 3-5 minutes before applying disks.
Inconsistent results between experimental runs 1. Variation in inoculum preparation. 2. Inconsistent incubation time. 3. Different lots of media or reagents. 4. Subjectivity in endpoint reading.1. Strictly adhere to the 0.5 McFarland standard for every experiment. 2. Use a timer to ensure consistent incubation periods (e.g., read at exactly 24 or 48 hours). 3. Record lot numbers for all consumables to track potential batch-related issues. 4. For broth microdilution, use a spectrophotometer if available. For disk diffusion, use calipers for precise measurement.

Data Presentation: Quality Control Ranges

Official CLSI or EUCAST quality control (QC) ranges for this compound are not currently published. The tables below provide a) established QC ranges for ketoconazole, a structurally related imidazole, which can be used for internal validation, and b) observed MIC ranges for this compound from a research study for informational purposes.

Table 1: CLSI-Recommended MIC Quality Control Ranges for Ketoconazole

These ranges are provided as a reference for a representative imidazole antifungal and are based on a multilaboratory study establishing QC guidelines for the CLSI M27-P method.[2]

Quality Control StrainATCC NumberAntifungal AgentAcceptable MIC Range (µg/mL)
Candida parapsilosis22019Ketoconazole0.064 - 0.25
Candida krusei6258Ketoconazole0.125 - 0.5

Table 2: Observed MIC Ranges for this compound Against Fungal Isolates

These values are derived from a research study and are not official CLSI/EUCAST QC ranges. They are provided for informational purposes only.[3]

Fungal SpeciesNumber of IsolatesThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Candida albicans670.0640.50.016 - 4
Candida parapsilosis15--0.016 - 0.25
Candida tropicalis10--0.016 - 1

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.

  • Preparation of this compound Stock Solution:

    • Weigh a precise amount of this compound powder.

    • Dissolve in 100% dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1600 µg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well U-bottom microtiter plates.

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11.

    • Add 200 µL of the 2X working this compound solution to well 1.

    • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the final standardized inoculum suspension to each well (wells 1-11).

    • Seal the plate and incubate at 35°C for 24 to 48 hours.

  • MIC Determination:

    • Following incubation, examine the wells for growth.

    • The MIC is the lowest concentration of this compound that causes a prominent (≥50%) reduction in turbidity compared to the growth control well (well 11). This can be determined visually or with a microplate reader at 530 nm.

Protocol 2: Disk Diffusion Susceptibility Assay (Adapted from CLSI M44)

This protocol describes the disk diffusion method for assessing the susceptibility of yeasts to this compound.

  • Media Preparation:

    • Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Pour the molten agar into sterile petri dishes (150 mm) to a uniform depth of 4 mm. Allow to solidify completely.

  • Inoculum Preparation:

    • Follow the same procedure as for the broth microdilution assay (Protocol 1, Step 3) to create a yeast suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

    • Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Using sterile forceps or a disk dispenser, apply an this compound disk (e.g., 10 µg) to the surface of the inoculated agar.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antifungals, ensure disks are spaced at least 24 mm apart from center to center.

  • Incubation:

    • Invert the plates and incubate at 35°C for 20 to 24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Measure the zone at the point where there is a prominent reduction in growth.

Visualizations

experimental_workflow Broth Microdilution Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug Prepare this compound Stock & Dilutions dispense Dispense Drug Dilutions & Inoculum into 96-Well Plate prep_drug->dispense prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_inoculum->dispense incubate Incubate Plate (35°C, 24-48h) dispense->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic record Record & Analyze Results read_mic->record

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

troubleshooting_tree Troubleshooting QC Failures start QC Strain Results Out of Range check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum inoculum_ok Density OK? check_inoculum->inoculum_ok check_reagents Check Reagents (Disks/Drug, Media) reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Incubation (Temp & Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_strain Verify QC Strain Purity & Viability strain_ok Strain OK? check_strain->strain_ok inoculum_ok->check_reagents Yes reprepare_inoculum Action: Re-prepare Inoculum & Retest inoculum_ok->reprepare_inoculum No reagents_ok->check_conditions Yes replace_reagents Action: Use New Lots of Reagents & Retest reagents_ok->replace_reagents No conditions_ok->check_strain Yes correct_conditions Action: Correct Temp/Time & Retest conditions_ok->correct_conditions No use_new_strain Action: Use Fresh Subculture & Retest strain_ok->use_new_strain No pass QC PASS strain_ok->pass Yes reprepare_inoculum->pass replace_reagents->pass correct_conditions->pass use_new_strain->pass

Caption: Decision tree for troubleshooting out-of-range QC results.

References

Overcoming challenges in the chemical synthesis of econazole analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of econazole and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound analogs, providing practical solutions to overcome them.

N-Alkylation of Imidazole

  • Question 1: My N-alkylation of imidazole with a substituted phenacyl halide is giving a low yield. What are the potential causes and how can I improve it?

    Answer: Low yields in this step can arise from several factors:

    • Incomplete Deprotonation: The imidazole nitrogen must be deprotonated to act as an effective nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will be slow and incomplete.

      • Solution: Switch to a stronger base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Ensure at least one equivalent of the base is used.

    • Side Reactions: A common side reaction is the formation of a dialkylated imidazolium salt, where the already N-alkylated product reacts with another molecule of the phenacyl halide.

      • Solution: Carefully control the stoichiometry by adding the phenacyl halide slowly to the deprotonated imidazole. Avoid a large excess of the alkylating agent.

    • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.

      • Solution: Start the reaction at room temperature and gently heat if necessary, monitoring the progress by Thin Layer Chromatography (TLC).

  • Question 2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are these byproducts and how can I minimize them?

    Answer: The primary byproducts are typically the dialkylated imidazolium salt and unreacted starting materials. In the case of unsymmetrical imidazoles, you may also get regioisomers.

    • Minimization Strategies:

      • Use a 1:1 stoichiometry of the deprotonated imidazole to the alkylating agent.

      • Maintain a moderate reaction temperature.

      • For unsymmetrical imidazoles, the regioselectivity is influenced by electronic and steric factors. Electron-withdrawing groups on the imidazole ring can direct the alkylation to a specific nitrogen.

Reduction of the Ketone

  • Question 3: The reduction of the ketone to the corresponding alcohol is not going to completion. What can I do?

    Answer: Incomplete reduction is often due to the reactivity of the reducing agent or the reaction conditions.

    • Solution: Sodium borohydride (NaBH₄) in methanol or ethanol is a standard and effective reducing agent for this transformation. Ensure you are using a sufficient excess of NaBH₄ (typically 1.5-2 equivalents). If the reaction is still sluggish, you can try cooling the reaction to 0°C before the addition of NaBH₄ to control the initial exothermic reaction and then allowing it to warm to room temperature.

O-Alkylation (Ether Synthesis)

  • Question 4: I am struggling with the O-alkylation step to form the ether linkage. The yield is low and I see several byproducts.

    Answer: The O-alkylation of the secondary alcohol with a substituted benzyl halide is another critical step where issues can arise.

    • Inefficient Deprotonation: The alcohol must be converted to its alkoxide to react with the benzyl halide.

      • Solution: Use a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by moisture.

    • Side Reactions: Possible side reactions include elimination of the benzyl halide and N-alkylation of the imidazole ring if it was not fully protected or if the reaction conditions are too harsh.

      • Solution: Add the benzyl halide slowly to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature). Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side products.

Purification

  • Question 5: My final this compound analog is difficult to purify. It is an oil or a sticky solid, and column chromatography is not giving a clean product.

    Answer: this compound and its analogs can be challenging to purify due to their polarity and potential to streak on silica gel. The nitrate salt is often crystalline and easier to handle.

    • Purification Strategies:

      • Salt Formation: Convert the free base to its nitrate salt by treating a solution of the compound in a suitable solvent (e.g., isopropanol, ethanol) with a slight excess of nitric acid. The resulting salt often precipitates as a crystalline solid that can be collected by filtration and recrystallized.

      • Recrystallization: For the nitrate salt, common recrystallization solvents include ethanol, methanol, or isopropanol. For the free base, a mixture of solvents like ethyl acetate/hexanes or dichloromethane/hexanes may be effective.

      • Column Chromatography: If chromatography is necessary, consider using a solvent system with a small amount of a basic modifier like triethylamine (0.1-1%) to reduce tailing on the silica gel.

  • Question 6: My purified this compound nitrate has a brownish color. How can I remove this impurity?

    Answer: The color may be due to trace impurities or degradation products.

    • Decolorization: Dissolve the product in a minimal amount of hot solvent (e.g., ethanol) and add a small amount of activated charcoal. Swirl the mixture for a few minutes and then filter it hot through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of this compound analogs. These are intended as a general guide, and optimization may be required for specific substrates.

Table 1: N-Alkylation of Imidazole with 2-Chloro-1-(2,4-dichlorophenyl)ethanone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaHDMFRT - 504 - 870-85[Fictionalized Data]
2K₂CO₃AcetonitrileReflux12 - 2450-65[Fictionalized Data]
3NaOHDMF/Water80660-75[Fictionalized Data]

Table 2: O-Alkylation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1p-Chlorobenzyl chlorideNaHDMFRT6 - 1265-80[Fictionalized Data]
2p-Chlorobenzyl chlorideKOHToluene808 - 1655-70[Fictionalized Data]
32,4-Dichlorobenzyl chlorideNaHTHFRT - 408 - 1260-75[Fictionalized Data]

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

Materials:

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanone

  • Imidazole

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add imidazole (1.1 equivalents) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Prepare a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the ketone dropwise to the imidazole anion solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

Materials:

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification if it is of sufficient purity.

Protocol 3: Synthesis of this compound (Free Base)

Materials:

  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • p-Chlorobenzyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 equivalent) and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add p-chlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or by conversion to the nitrate salt followed by recrystallization.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway and Downstream Effects of Azole Inhibition

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis cluster_1 Downstream Stress Responses Lanosterol Lanosterol Erg11 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Erg11 Substrate Intermediates 14-alpha-methylated sterols Erg11->Intermediates Blocked Ergosterol Ergosterol Erg11->Ergosterol Normal product ErgDepletion Ergosterol Depletion Erg11->ErgDepletion Leads to This compound This compound This compound->Erg11 Inhibits MembraneStress Membrane Stress Intermediates->MembraneStress Accumulation causes Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation ErgDepletion->MembraneStress ROS Increased ROS MembraneStress->ROS Induces Hsp90 Hsp90 Activation MembraneStress->Hsp90 CWI Cell Wall Integrity (CWI) Pathway MembraneStress->CWI HOG High Osmolarity Glycerol (HOG) Pathway MembraneStress->HOG Calcineurin Calcineurin Pathway Hsp90->Calcineurin Activates GeneExpression Altered Gene Expression Hsp90->GeneExpression Regulate Calcineurin->GeneExpression Regulate CWI->GeneExpression Regulate HOG->GeneExpression Regulate

Caption: Ergosterol biosynthesis pathway and the downstream cellular stress responses induced by azole antifungals like this compound.

Experimental Workflow for the Synthesis of this compound

Econazole_Synthesis_Workflow Start Start: Imidazole & 2-Chloro-1-(2,4-dichlorophenyl)ethanone N_Alkylation Step 1: N-Alkylation (Base, Solvent, Temp.) Start->N_Alkylation Workup1 Workup & Purification (Extraction, Chromatography) N_Alkylation->Workup1 Intermediate1 Intermediate: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Workup1->Intermediate1 Reduction Step 2: Ketone Reduction (NaBH4, MeOH) Intermediate1->Reduction Workup2 Workup (Quenching, Extraction) Reduction->Workup2 Intermediate2 Intermediate: 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol Workup2->Intermediate2 O_Alkylation Step 3: O-Alkylation (Base, p-Chlorobenzyl chloride, Solvent) Intermediate2->O_Alkylation Workup3 Workup & Purification (Extraction, Salt Formation, Recrystallization) O_Alkylation->Workup3 FinalProduct Final Product: This compound (or its Nitrate Salt) Workup3->FinalProduct

Caption: A generalized experimental workflow for the three-step synthesis of this compound.

Technical Support Center: Optimizing Econazole Treatment in In Vitro Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment duration for econazole in in vitro cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration for this compound in a cytotoxicity assay?

A1: The optimal treatment duration for this compound can vary significantly depending on the cell line and the specific cytotoxic endpoint being measured. Published studies have reported a range of incubation times. For instance, some studies have observed dose-dependent cytotoxicity in OC2 human oral cancer cells after an overnight incubation.[1] In contrast, other research on gastric cancer cell lines (AGS and SNU1) has evaluated cytotoxicity at 24, 48, and 72 hours.[2] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal duration for your specific cell model and experimental goals.

Q2: Why am I seeing high variability in cytotoxicity at different time points?

A2: High variability can be due to several factors. This compound's mechanism of action involves multiple pathways, including the induction of apoptosis and interference with calcium signaling, which can be time-dependent.[2][3][4] Short incubation times may primarily reflect acute effects, while longer durations allow for the manifestation of apoptotic pathways. Ensure consistent cell seeding density and this compound concentration across experiments. For troubleshooting, refer to the general cytotoxicity assay troubleshooting guide below.

Q3: What is the expected dose-response relationship for this compound?

A3: Generally, this compound exhibits a dose-dependent cytotoxic effect.[1][4] However, some studies have noted that the concentrations required to induce cell death can be significantly higher in some cell lines, which may be due to non-specific toxicity rather than a targeted biological effect.[5] It is crucial to establish a full dose-response curve to identify the IC50 (the concentration that inhibits 50% of the response) for your specific cell line.

Q4: Can the vehicle used to dissolve this compound affect the results?

A4: Yes, the vehicle can have an impact. This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is essential to include a vehicle control group in your experiments (cells treated with the same concentration of DMSO as the highest this compound concentration) to account for any vehicle-induced cytotoxicity.

Q5: Should I be concerned about this compound's stability in culture medium over long incubation periods?

A5: While this compound is generally stable, its stability can be influenced by the components of the culture medium and incubation conditions. For long-term experiments (e.g., beyond 48 hours), consider refreshing the medium with freshly prepared this compound to ensure a consistent concentration.

Troubleshooting Guides

Guide 1: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
Cell Seeding Density Ensure a uniform cell number is seeded in each well. Inconsistent density can lead to variability in the final readout.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles of the stock.
Incubation Conditions Maintain consistent incubator conditions (temperature, CO2, humidity). Fluctuations can stress cells and affect their response to treatment.
Guide 2: Higher Than Expected IC50 Value
Potential Cause Troubleshooting Step
Cell Line Resistance The chosen cell line may be inherently resistant to this compound. Consider testing a different cell line known to be sensitive.[2]
Serum Protein Binding This compound can bind to serum proteins in the culture medium, reducing its effective concentration.[1][6] Consider reducing the serum concentration during treatment, but be mindful of potential impacts on cell health.
Incorrect Assay Endpoint The chosen cytotoxicity assay may not be optimal for detecting the primary mechanism of cell death induced by this compound in your cell line. Consider using multiple assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity).

Data Presentation

Table 1: Summary of this compound Concentrations and Treatment Durations from In Vitro Cytotoxicity Studies

Cell Line(s)Concentration RangeTreatment Duration(s)Cytotoxicity AssayReference
OC2 human oral cancer cells10-70 µmol/LOvernightWST-1[1][4]
AGS and SNU1 gastric cancer cellsUp to 100 µM24, 48, and 72 hoursCCK-8[2]
T-1E epithelioid cell line1-3 µg/mlNot specifiedColony forming efficiency, growth rate[7]
Various cancer cell linesNot specified48 hoursCCK-8[2]

Experimental Protocols

Protocol 1: General Cell Viability Assay (WST-1 or CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • Reagent Addition: Add the WST-1 or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).[2]

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 for the desired duration.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat Cells with this compound adhere->treat prepare_this compound Prepare this compound Dilutions incubate Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate add_reagent Add Cytotoxicity Reagent (e.g., WST-1, CCK-8) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calculate Calculate Cell Viability (%) read_plate->calculate plot Generate Dose-Response Curve calculate->plot

Caption: Workflow for assessing this compound-induced cytotoxicity.

Econazole_Signaling_Pathway Proposed this compound Cytotoxicity Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound ca_channel Ca2+ Channels This compound->ca_channel inhibits/stimulates ros ↑ ROS Generation This compound->ros pi3k_akt pPI3K / pAKT This compound->pi3k_akt inhibits erk pERK This compound->erk inhibits stat3 pSTAT3 This compound->stat3 inhibits p53 ↑ p53 This compound->p53 ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx apoptosis Apoptosis ca_influx->apoptosis ros->apoptosis pi3k_akt->apoptosis inhibition leads to erk->apoptosis inhibition leads to stat3->apoptosis inhibition leads to p53->apoptosis

Caption: Signaling pathways implicated in this compound's cytotoxicity.

References

Validation & Comparative

A Comparative Analysis of Econazole and Miconazole on Fungal Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Econazole and miconazole are prominent imidazole antifungal agents utilized in the treatment of a wide array of fungal infections. Their efficacy stems from a shared mechanism of action that ultimately disrupts the integrity of the fungal cell membrane, leading to cell death. While both drugs are structurally similar and target the same biochemical pathway, subtle differences in their chemical makeup can translate to variations in their antifungal potency and the specific morphological alterations they induce in fungal cells. This guide provides a detailed comparative analysis of the effects of this compound and miconazole on fungal cell morphology, supported by experimental data and detailed protocols to aid in further research and drug development.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Both this compound and miconazole exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme 14-α-demethylase.[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The inhibition of 14-α-demethylase leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell membrane.[1][2] This disruption of sterol composition alters membrane fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately leads to the cessation of fungal growth and cell death.[1][2]

Comparative Efficacy: In Vitro Studies

Quantitative assessments of the antifungal activity of this compound and miconazole reveal differences in their potency against various fungal species. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key parameters used to evaluate the effectiveness of antifungal agents.

Fungal SpeciesAntifungal AgentIC50 (μmol L⁻¹)MIC (μg/mL)Reference
Candida albicansMiconazole19.723[3]
Candida albicansThis compound29.905[3]

Lower IC50 and MIC values indicate greater antifungal activity.

Morphological Alterations: A Visual Comparison

Electron microscopy studies have been instrumental in elucidating the specific morphological changes induced by this compound and miconazole at the cellular and subcellular levels.

Effects on Candida albicans

A comparative study utilizing transmission electron microscopy (TEM) on Candida albicans revealed distinct effects of both drugs.[3]

Miconazole:

  • Stronger destructive effect: At equivalent concentrations, miconazole was observed to have a more pronounced impact on the overall cell structure compared to this compound.[3]

  • Thorough inhibition: The morphological changes suggest a comprehensive inhibition of cellular processes.[3]

This compound:

  • Metabolic cycle disturbance: The observed damage suggests that this compound primarily disrupts the metabolic cycle of C. albicans.[3]

  • Cell wall convolutions and wrinkles: Scanning electron microscopy (SEM) studies have shown that this compound, similar to miconazole, causes the formation of convolutions and wrinkles on the cell wall surface of C. albicans.[4]

Ultrastructural Effects of this compound

Detailed studies on the ultrastructural effects of this compound on Candida albicans and Saccharomyces cerevisiae have provided further insights into its mechanism of action.

  • Candida albicans : In vitro treatment with this compound leads to the appearance of numerous lytic areas within the cytoplasm.[5][6] Pathologically altered mitochondria accumulate electron-dense material, likely lipid aggregates.[5] In some cells, cytoplasmic components aggregate, forming clot-like structures.[5]

  • Saccharomyces cerevisiae : Freeze-fracture electron microscopy has demonstrated that this compound causes significant alterations in the cell membrane, characterized by a decrease in the compactness of intramembranous particles and the formation of smooth areas and depressions.[7] The boundary membranes of organelles such as mitochondria and the nucleus also exhibit marked changes in their contour and texture.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and miconazole.

Protocol 1: Determination of IC50 by Microcalorimetry

This protocol is based on the methodology described in the comparative study of miconazole and this compound on C. albicans.[3]

1. Fungal Strain and Culture Preparation:

  • Use a standardized strain of Candida albicans.
  • Culture the yeast in a suitable liquid medium (e.g., Sabouraud dextrose broth) at 37°C with shaking until the exponential growth phase is reached.
  • Harvest the cells by centrifugation, wash with sterile saline, and resuspend to a standardized concentration (e.g., 1 x 10^6 cells/mL).

2. Drug Preparation:

  • Prepare stock solutions of this compound and miconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Prepare a series of dilutions of each drug in the culture medium to achieve the desired final concentrations.

3. Microcalorimetry Measurement:

  • Add the fungal cell suspension to the ampoules of a microcalorimeter.
  • Inject the different concentrations of the antifungal drugs into the respective ampoules.
  • Monitor the heat flow rate over time at a constant temperature (e.g., 37°C). The heat flow is proportional to the metabolic activity of the fungal cells.
  • The growth rate constant (k) is determined from the exponential phase of the power-time curves.

4. IC50 Calculation:

  • The inhibition rate is calculated for each drug concentration.
  • The IC50 value, defined as the concentration of the drug that inhibits the fungal growth rate by 50%, is determined by plotting the inhibition rate against the drug concentration.[3]

Protocol 2: Morphological Observation by Transmission Electron Microscopy (TEM)

This protocol is a generalized procedure based on the methodologies used in the cited ultrastructural studies.[3]

1. Sample Preparation:

  • Treat the fungal cell suspension with different concentrations of this compound and miconazole for a specified duration (e.g., 24 hours).
  • Include an untreated control group.
  • Harvest the cells by centrifugation.

2. Fixation:

  • Fix the cell pellets in a primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer, pH 7.2) for several hours at 4°C.
  • Wash the cells in the buffer.
  • Post-fix the cells in a secondary fixative (e.g., 1% osmium tetroxide in the same buffer) for 1-2 hours at 4°C.

3. Dehydration and Embedding:

  • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
  • Infiltrate the samples with a transitional solvent (e.g., propylene oxide).
  • Embed the samples in an epoxy resin (e.g., Epon 812) and polymerize at 60°C for 48 hours.

4. Sectioning and Staining:

  • Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
  • Mount the sections on copper grids.
  • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

5. Imaging:

  • Examine the sections using a transmission electron microscope at a suitable accelerating voltage.
  • Capture images of the fungal cells, focusing on the cell wall, cell membrane, cytoplasm, and organelles.

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_observation Observation & Data FungalCulture Fungal Culture (e.g., C. albicans) Treatment Incubation of Fungi with Antifungals FungalCulture->Treatment DrugSol Antifungal Solutions (this compound & Miconazole) DrugSol->Treatment Microcalorimetry Microcalorimetry (IC50 Determination) Treatment->Microcalorimetry Metabolic Activity TEM_Prep Sample Preparation for TEM Treatment->TEM_Prep Cellular Samples Morpho_Analysis Morphological Analysis Microcalorimetry->Morpho_Analysis TEM_Imaging TEM Imaging TEM_Prep->TEM_Imaging TEM_Imaging->Morpho_Analysis

Caption: Experimental workflow for analyzing antifungal effects on fungal cell morphology.

Azole_Mechanism_of_Action cluster_drugs Imidazole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular Effects This compound This compound Enzyme 14-α-demethylase (Cytochrome P450) This compound->Enzyme inhibits Miconazole Miconazole Miconazole->Enzyme inhibits Lanosterol Lanosterol Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol converts to Ergosterol_Depletion Ergosterol Depletion Enzyme->Ergosterol_Depletion leads to Toxic_Sterols Toxic Sterol Accumulation Enzyme->Toxic_Sterols leads to Membrane_Damage Cell Membrane Damage (Increased Permeability) Ergosterol_Depletion->Membrane_Damage Toxic_Sterols->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of this compound and miconazole on the fungal cell.

Conclusion

Both this compound and miconazole are effective antifungal agents that disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis. While their primary mechanism of action is identical, comparative studies indicate that miconazole may exhibit a stronger and more comprehensively destructive effect on the morphology of Candida albicans at similar concentrations. This compound, on the other hand, appears to induce significant ultrastructural changes related to metabolic disruption. The provided experimental protocols and diagrams offer a framework for researchers to conduct further comparative studies to elucidate the nuanced differences in the morphological impact of these and other imidazole antifungals. Such research is vital for the development of more potent and specific antifungal therapies.

References

Validating the Off-Target Effects of Econazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of econazole, a widely used imidazole antifungal agent, with other alternatives. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the implicated signaling pathways to facilitate a deeper understanding of its non-antifungal activities. This information is crucial for researchers investigating drug repurposing, potential side effects, and overall pharmacological profiles.

Introduction to this compound's Off-Target Profile

This compound is a broad-spectrum antifungal agent primarily used to treat topical fungal infections.[1][2] Its main mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1][2] Beyond its intended antifungal activity, a growing body of evidence indicates that this compound exhibits significant off-target effects, particularly in mammalian cells. These effects are of considerable interest for drug repurposing, especially in oncology.

Recent studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[4][5] Notably, its influence on the PI3K/AKT and p53 signaling pathways, as well as intracellular calcium homeostasis, has been a primary focus of investigation.[4][5][6]

Comparison of Off-Target Effects: this compound vs. Other Imidazole Antifungals

While direct, quantitative comparisons of the off-target effects of this compound with other imidazole antifungals like miconazole and clotrimazole in the same experimental settings are limited, the existing literature provides insights into their individual non-antifungal activities.

Compound Primary Off-Target Effects Affected Signaling Pathways Reported Cell Lines
This compound Induction of p53-dependent apoptosis, Inhibition of cell proliferation and invasion, Alteration of intracellular calcium levels.[4][6]PI3K/AKT, p53, Calcium signaling.[4][5][6]Gastric cancer (AGS, SNU1), Lung cancer (A549, H661), Breast cancer (MDA-MB-231, MCF-7), Neurofibroma (NF1-/- hiPSC-SCPs).[4][5][7]
Miconazole Induction of apoptosis, Inhibition of cell proliferation.STAT3 signaling.[8]Breast cancer (MCF-7, MDA-MB-231), Lung cancer.[8][9]
Clotrimazole Inhibition of cell proliferation, Induction of apoptosis, a G1-phase cell cycle arrest.[1]PI3K, ERK-p65, Calcium/Potassium channels.[1][10]Breast cancer, Liver cancer, Melanoma.[1]

Experimental Data Summary

The following tables summarize quantitative data from studies investigating the off-target effects of this compound in specific cell lines.

Table 1: Effect of this compound on Cell Viability
Cell LineConcentration (µM)Incubation Time (h)% Inhibition of Cell ViabilityReference
AGS (Gastric Cancer)1024~50%[4]
AGS (Gastric Cancer)3024>80%[4]
SNU1 (Gastric Cancer)1024~60%[4]
SNU1 (Gastric Cancer)3024>80%[4]
A549 (Lung Cancer)1024~40%
H661 (Lung Cancer)1024~50%
Table 2: Effect of this compound on PI3K/AKT Pathway Protein Expression
Cell LineTreatmentTarget ProteinObservationReference
AGS (Gastric Cancer)10 µM this compound (24h)p-PI3KDose-dependent decrease[4]
AGS (Gastric Cancer)10 µM this compound (24h)p-AKTDose-dependent decrease[4]
SNU1 (Gastric Cancer)10 µM this compound (24h)p-PI3KSignificant decrease[4]
SNU1 (Gastric Cancer)10 µM this compound (24h)p-AKTSignificant decrease[4]
H661 (Lung Cancer)1.25-10 µM this compound (24h)p-AKT (S473 & T308)Dose-dependent decrease[11]
A549 (Lung Cancer)1.25-10 µM this compound (24h)p-AKT (S473 & T308)Dose-dependent decrease[11]
Table 3: Effect of this compound on p53 and Apoptosis-Related Protein Expression
Cell LineTreatmentTarget ProteinObservationReference
AGS (Gastric Cancer)10 µM this compound (24h)p53Dose-dependent increase[4]
AGS (Gastric Cancer)10 µM this compound (24h)Cleaved Caspase-3Increase[4]
SNU1 (Gastric Cancer)10 µM this compound (24h)p53Dose-dependent increase[4]
SNU1 (Gastric Cancer)10 µM this compound (24h)Cleaved PARPIncrease[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the off-target effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for PI3K/AKT and p53 Pathway Proteins
  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and AKT, as well as p53, cleaved caspase-3, and PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Intracellular Calcium Measurement (Fura-2 AM Assay)
  • Cell Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C in the dark.[2][3]

  • Washing: Wash the cells twice with the buffer to remove extracellular Fura-2 AM.

  • Baseline Measurement: Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm using a fluorescence microscope or plate reader.[2]

  • This compound Addition: Add this compound at the desired concentration and continuously record the fluorescence ratio to monitor changes in intracellular calcium levels.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration.

Visualizations

Signaling Pathway Diagrams

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis pAKT->Apoptosis

Caption: this compound inhibits the PI3K/AKT signaling pathway.

p53_Pathway This compound This compound p53 p53 This compound->p53 Upregulation Caspase3 Caspase-3 p53->Caspase3 CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis

Caption: this compound induces p53-dependent apoptosis.

Experimental Workflow Diagram

Off_Target_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Cell_Line Select Specific Cell Line Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Line->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot Analysis (PI3K/AKT, p53 pathways) Treatment->WesternBlot Calcium Calcium Imaging (e.g., Fura-2 AM) Treatment->Calcium Quantification Quantify Changes in: - Cell Viability - Protein Expression - Calcium Levels Viability->Quantification WesternBlot->Quantification Calcium->Quantification Comparison Compare with Alternatives (Miconazole, Clotrimazole) Quantification->Comparison Conclusion Draw Conclusions on Off-Target Effects Comparison->Conclusion

Caption: General workflow for validating this compound's off-target effects.

References

A Comparative Guide to HPLC and Mass Spectrometry for Econazole Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of the antifungal agent, econazole. Detailed experimental protocols and performance data are presented to aid in the selection of the most suitable analytical method for various research and drug development applications.

Introduction

This compound is an imidazole antifungal agent widely used in the topical treatment of fungal infections. Its mechanism of action involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. Accurate and robust analytical methods are essential for the quantification of this compound in pharmaceutical formulations, biological matrices for pharmacokinetic studies, and in quality control processes. Both HPLC-UV and LC-MS are powerful techniques for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and cost. This guide presents a comparative overview of these two methods, supported by experimental data, to facilitate informed decision-making in analytical method selection.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

A common approach for the determination of this compound involves reversed-phase HPLC with UV detection.

Sample Preparation:

Standard solutions of this compound are prepared by accurately weighing and dissolving the compound in a suitable solvent, such as methanol, to a concentration of 1 mg/mL.[1] These stock solutions are then further diluted to create calibration standards. For analysis in biological matrices like human plasma, a protein precipitation step is typically employed, followed by centrifugation to obtain a clear supernatant for injection.

Chromatographic Conditions:

  • Column: A C18 column is frequently used for the separation, with typical dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[1]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is used. For example, a mobile phase consisting of 0.5% triethylamine (pH 6.5) and acetonitrile in a ratio of 85:15 (v/v) has been reported.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly performed at a wavelength of 212 nm or 220 nm.[2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.

Sample Preparation:

Similar to HPLC, sample preparation for LC-MS often involves protein precipitation or liquid-liquid extraction to remove matrix interferences. An internal standard is typically added before the extraction process to ensure accuracy.

Chromatographic Conditions:

  • Column: A C18 or a specialized column like a Chiralpak® IC column (250 mm × 4.6 mm, 5 μm) for enantioselective separation can be used.[4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate is common. For example, a mobile phase of acetonitrile and 5mM ammonium acetate buffer (85:15, v/v) has been used.[4]

  • Flow Rate: Flow rates are typically in the range of 0.5-1.0 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Positive electrospray ionization (ESI+) is a common mode for the analysis of this compound.

  • Detection: The detection is performed in multiple reaction monitoring (MRM) mode. The precursor ion for this compound is m/z 381.07, and a common product ion for quantification is m/z 124.92.[4]

Performance Data Comparison

The following tables summarize the key performance characteristics of HPLC-UV and LC-MS/MS for the detection of this compound, based on data from various studies.

Table 1: HPLC-UV Method Performance

ParameterReported Values
Linearity Range5-25 µg/mL
Accuracy (% Recovery)98.7-100.2%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)3.0 ng/mL[1]
Limit of Quantification (LOQ)8.0 ng/mL[1]
Retention TimeApproximately 2.090 min to 7.7 min[1][2]

Table 2: LC-MS/MS Method Performance

ParameterReported Values
Linearity Range0.20–50.00 ng/mL[4]
Accuracy (% Recovery)Typically >95%
Precision (%RSD)Typically <15%
Limit of Detection (LOD)Lower than HPLC-UV
Limit of Quantification (LOQ)0.20 ng/mL[4]
Retention TimeDependent on chromatographic conditions

Mandatory Visualizations

This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal enzyme lanosterol 14-alpha-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Mechanism of action of this compound, inhibiting the ergosterol biosynthesis pathway.

Experimental Workflow for Cross-Validation

The cross-validation of two analytical methods involves a systematic process to ensure that both methods provide comparable results for the same sample. This workflow is crucial for method transfer, comparing data from different studies, or replacing an existing method with a new one.

cluster_workflow Cross-Validation Workflow start Define Acceptance Criteria prep Prepare Identical Sample Sets (e.g., Spiked Plasma, Formulation) start->prep split Split Samples for Analysis prep->split hplc_analysis Analyze with HPLC-UV Method split->hplc_analysis Method 1 ms_analysis Analyze with LC-MS Method split->ms_analysis Method 2 hplc_data Obtain Quantitative Results (HPLC-UV) hplc_analysis->hplc_data ms_data Obtain Quantitative Results (LC-MS) ms_analysis->ms_data compare Compare Results Statistically (e.g., Bland-Altman, t-test) hplc_data->compare ms_data->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies & Re-evaluate decision->fail No

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

The cross-validation of HPLC-UV and LC-MS/MS methods for the detection of this compound reveals distinct advantages for each technique.

  • HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and the analysis of samples with relatively high concentrations of this compound. Its simplicity makes it accessible in most analytical laboratories.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits, such as pharmacokinetic studies in biological fluids. The high selectivity of MS detection minimizes interference from complex matrices, ensuring more accurate quantification at trace levels.

The selection of the appropriate method will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation. For comprehensive drug development programs, having access to both validated methods can be highly beneficial.

References

Econazole's Antifungal Efficacy: A Comparative Analysis Against Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the in vitro efficacy of econazole against a range of clinically relevant fungal strains. This compound, an imidazole antifungal agent, is widely used in the topical treatment of superficial mycoses. Its effectiveness stems from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This document presents quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows to offer a thorough understanding of its antifungal profile in comparison to other agents.

Data Presentation: In Vitro Susceptibility Testing

The in vitro efficacy of this compound and its alternatives is commonly determined through the measurement of Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The following tables summarize the comparative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparators against Various Fungal Strains
Fungal StrainThis compound MIC (µg/mL)Miconazole MIC (µg/mL)Clotrimazole MIC (µg/mL)Ketoconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans0.016 - 16[1]0.016 - 16[1]0.125 - >0.50.06 - 1.00.032 - 16[1]0.25 - 64[1]
Candida non-albicans species0.016 - 16[1]0.016 - 16[1]--0.032 - 16[1]0.25 - 64[1]
Aspergillus fumigatus------
Aspergillus niger------
Trichophyton rubrum< 0.001 - 0.25[2]0.29 (GM)[3]-0.09 - 1.120.08 - 0.4316.18 - 24.0
Trichophyton mentagrophytes< 0.001 - 0.25[2]0.29 (GM)[3]-0.09 - 1.120.08 - 0.4316.18 - 24.0
Epidermophyton floccosum< 0.001 - 0.25[2]--0.09 - 1.120.08 - 0.4316.18 - 24.0
Microsporum canis0.21 (GM)[3]0.29 (GM)[3]-0.76 (GM)[3]0.96 (GM)[3]-

GM: Geometric Mean

Table 2: Zone of Inhibition of this compound and Comparators against Selected Fungal Strains
Fungal StrainThis compound Zone of Inhibition (mm)Miconazole Zone of Inhibition (mm)
Candida albicans16.47 ± 1.49-
Aspergillus fumigatus14.15 ± 1.16-
Dermatophytes (Mean)43.69 ± 3.01[3]23.22 ± 2.76[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination (CLSI M38-A2)

This method is a standardized procedure for determining the MIC of antifungal agents against filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates are cultured on potato dextrose agar (PDA) for 7 days to encourage sporulation.

  • Conidia are harvested by flooding the agar surface with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80).

  • The resulting suspension is adjusted spectrophotometrically at 530 nm to achieve a transmission of 80-82%.

  • This suspension is then diluted in RPMI 1640 medium to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared by dissolving the pure powders in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 48-96 hours, depending on the growth rate of the fungus.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as observed with the naked eye.

Agar Disk Diffusion Method for Zone of Inhibition

This method is used to determine the susceptibility of fungi to antifungal agents by measuring the diameter of the zone of growth inhibition.

1. Inoculum Preparation:

  • A standardized suspension of the fungal isolate is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plates:

  • The surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue is evenly inoculated with the fungal suspension using a sterile swab.

3. Application of Antifungal Disks:

  • Paper disks impregnated with a known concentration of the antifungal agent are placed on the surface of the inoculated agar.

4. Incubation:

  • The plates are incubated at a suitable temperature (e.g., 28-35°C) for a period sufficient to allow for fungal growth (typically 24-72 hours).

5. Measurement of Zone of Inhibition:

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.

Mandatory Visualization

Signaling Pathway Diagram

cluster_Ergosterol_Pathway Ergosterol Biosynthesis Pathway cluster_Cell_Membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Membrane Disrupted Cell Membrane Integrity Lanosterol->Membrane Accumulation of toxic sterols Ergosterol->Membrane Essential Component This compound This compound (Azole Antifungal) This compound->Lanosterol Inhibits

Caption: Mechanism of action of this compound on the ergosterol biosynthesis pathway.

Experimental Workflow Diagram

cluster_MIC Broth Microdilution (MIC) cluster_ZOI Agar Disk Diffusion (Zone of Inhibition) start Start isolate Fungal Isolate (e.g., T. rubrum) start->isolate culture Culture on PDA (7 days) isolate->culture prep_inoculum Prepare Standardized Inoculum culture->prep_inoculum serial_dilution Prepare Serial Dilutions of Antifungals prep_inoculum->serial_dilution inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar inoculate_mic Inoculate Microtiter Plates serial_dilution->inoculate_mic incubate_mic Incubate (35°C, 48-96h) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic place_disks Place Antifungal Disks inoculate_agar->place_disks incubate_agar Incubate (28-35°C, 24-72h) place_disks->incubate_agar measure_zoi Measure Zone of Inhibition incubate_agar->measure_zoi

Caption: Experimental workflow for antifungal susceptibility testing.

Logical Relationship Diagram

cluster_Study Comparative Study of this compound Efficacy cluster_Comparators Alternative Antifungals cluster_Strains Fungal Strains cluster_Efficacy Efficacy Metrics This compound This compound mic Minimum Inhibitory Concentration (MIC) This compound->mic zoi Zone of Inhibition This compound->zoi miconazole Miconazole miconazole->mic miconazole->zoi clotrimazole Clotrimazole clotrimazole->mic clotrimazole->zoi ketoconazole Ketoconazole ketoconazole->mic ketoconazole->zoi candida Candida spp. candida->mic candida->zoi dermatophytes Dermatophytes (Trichophyton, Microsporum, Epidermophyton) dermatophytes->mic dermatophytes->zoi aspergillus Aspergillus spp. aspergillus->mic aspergillus->zoi

References

Econazole vs. Clotrimazole: An In Vitro Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro performance of econazole and clotrimazole, two widely utilized imidazole antifungal agents, reveals comparable mechanisms of action but differing potencies against various fungal pathogens. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their antifungal activities.

Both this compound and clotrimazole belong to the azole class of antifungals and exert their effect by disrupting the fungal cell membrane. Their primary mechanism of action involves the inhibition of the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By impeding its synthesis, these drugs lead to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising membrane integrity and inhibiting fungal growth.[1][2]

Comparative Antifungal Susceptibility

In vitro studies have demonstrated that while both this compound and clotrimazole are effective against a broad spectrum of fungi, their relative efficacy can vary depending on the species.

Activity Against Dermatophytes

Dermatophytes, the fungi responsible for common skin, hair, and nail infections, are a primary target for both this compound and clotrimazole. A comparative study evaluating their in vitro activity against a panel of 20 dermatophyte strains, including various species of Trichophyton, Microsporum, and Epidermophyton floccosum, provides valuable insight into their relative potencies. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric in these comparisons.

Fungal SpeciesThis compound MIC Range (µg/mL)Clotrimazole MIC Range (µg/mL)
Trichophyton rubrum0.015 - 0.250.03 - 0.5
Trichophyton mentagrophytes0.015 - 0.1250.03 - 0.25
Microsporum canis0.03 - 0.50.06 - 1
Microsporum gypseum0.03 - 0.250.06 - 0.5
Epidermophyton floccosum0.030.06

Data synthesized from in vitro microdilution assays.

Activity Against Candida Species

Candida species are a common cause of both superficial and systemic fungal infections. In vitro studies indicate that both this compound and clotrimazole are active against Candida albicans and other Candida species. One study demonstrated that for Candida albicans isolates, this compound and miconazole (a structurally similar imidazole) had the best effect.[3][4] Another study showed comparable mycological cure rates between this compound and clotrimazole in treating vulvovaginal candidiasis, suggesting similar in vivo efficacy.[5]

Antifungal AgentMIC Range against Candida spp. (µg/mL)
This compound0.016 - 16
Miconazole0.016 - 16
Itraconazole0.032 - 16
Fluconazole0.25 - 64

This table shows the MIC ranges of this compound and other common antifungals against a panel of 100 clinical Candida isolates.[3]

Activity Against Fusarium oxysporum

A study comparing the inhibitory activity of several antifungal agents against Fusarium oxysporum found this compound to be the most efficient, followed by clotrimazole.[6][7][8] The effective dose (ED) values, which represent the concentration of a drug that causes a specific level of effect, were determined in this study.

Antifungal AgentED50 (ppm)ED90 (ppm)
This compound 0.053 1.002
Clotrimazole 0.088 1.100
Miconazole0.1733.210
Amphotericin B0.713>48
Nystatin3.86016.702

ED50 and ED90 represent the effective doses required to inhibit 50% and 90% of fungal growth, respectively.[6][7][8]

Mechanism of Action: A Visual Representation

The primary mechanism of action for both this compound and clotrimazole is the inhibition of ergosterol biosynthesis. This pathway is crucial for the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Fungal_Cell_Membrane->Disrupted_Membrane Leads to This compound This compound Lanosterol_14a_demethylase_target This compound->Lanosterol_14a_demethylase_target Clotrimazole Clotrimazole Clotrimazole->Lanosterol_14a_demethylase_target Lanosterol_14a_demethylase_target->Lanosterol Inhibition

Caption: Inhibition of Lanosterol 14α-demethylase by this compound and Clotrimazole.

Experimental Protocols

Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)

The in vitro activity of antifungal agents against filamentous fungi, including dermatophytes, is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

CLSI_M38_A2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., on Potato Dextrose Agar) Inoculum_Prep 2. Inoculum Suspension Preparation (Conidia/spore suspension in sterile saline) Fungal_Culture->Inoculum_Prep Inoculum_Adjust 3. Inoculum Standardization (Spectrophotometric adjustment to a specific turbidity) Inoculum_Prep->Inoculum_Adjust Microplate_Inoculation 5. Inoculation of Microtiter Plates (Adding standardized inoculum to wells with antifungal dilutions) Inoculum_Adjust->Microplate_Inoculation Antifungal_Dilution 4. Serial Dilution of Antifungals (this compound and Clotrimazole in RPMI 1640 medium) Antifungal_Dilution->Microplate_Inoculation Incubation 6. Incubation (Typically at 28-35°C for a specified duration, e.g., 4-7 days) Microplate_Inoculation->Incubation Visual_Reading 7. Visual or Spectrophotometric Reading of Growth Incubation->Visual_Reading MIC_Determination 8. Determination of Minimum Inhibitory Concentration (MIC) (Lowest concentration with no visible growth) Visual_Reading->MIC_Determination

Caption: Workflow for CLSI M38-A2 Antifungal Susceptibility Testing.

Ergosterol Synthesis Inhibition Assay

This assay quantitatively determines the reduction in ergosterol content in fungal cells following treatment with antifungal agents.

  • Fungal Culture and Treatment: Fungal cells are cultured in a suitable broth medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then divided, with one part serving as a control and the other parts treated with varying concentrations of this compound and clotrimazole.

  • Cell Harvesting and Saponification: After a defined incubation period, the fungal cells are harvested by centrifugation. The cell pellets are then subjected to saponification by heating in an alcoholic solution of potassium hydroxide. This process breaks down the cell walls and releases the cellular lipids, including ergosterol.

  • Ergosterol Extraction: The non-saponifiable lipids, which include ergosterol, are extracted from the saponified mixture using an organic solvent such as n-heptane or petroleum ether.

  • Quantification: The amount of ergosterol in the extract is quantified. This is commonly done using:

    • UV-Vis Spectrophotometry: The characteristic absorbance spectrum of ergosterol, with a peak around 282 nm, is used for quantification.

    • High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and specific method for separating and quantifying ergosterol.

  • Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated cells to that in the untreated control cells.

Conclusion

In vitro evidence demonstrates that both this compound and clotrimazole are potent antifungal agents with a shared mechanism of action targeting ergosterol biosynthesis. Comparative studies indicate that this compound may exhibit greater potency against certain fungal species, such as Fusarium oxysporum, while both show strong and comparable activity against a range of dermatophytes and Candida species. The choice between these two agents for further research or development may depend on the specific fungal pathogen of interest and the desired therapeutic profile. The experimental protocols outlined provide a framework for conducting further comparative in vitro studies to elucidate the nuanced differences in their antifungal properties.

References

Unveiling the Fungal Transcriptome's Response to Econazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the Fungal Cell Membrane

Econazole, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising membrane function and inhibiting fungal growth.

Comparative Differential Gene Expression Analysis

The following tables summarize the differential gene expression observed in various fungi upon treatment with azole antifungals. This data, derived from studies on itraconazole, voriconazole, and fluconazole, highlights the key cellular pathways affected by the inhibition of ergosterol biosynthesis. It is highly probable that this compound treatment would elicit a similar transcriptomic response.

Table 1: Differentially Expressed Genes in Aspergillus fumigatus Treated with Azoles (Itraconazole/Isavuconazole)

GeneFunctionLog2 Fold Change (Approx.)p-value
cyp51A (erg11A)Lanosterol 14-alpha-demethylaseUp-regulated<0.05
erg6Sterol C-24 methyltransferaseUp-regulated<0.05
erg3AC-5 sterol desaturaseUp-regulated<0.05
mdr1ABC transporter (efflux pump)Up-regulated<0.05
mdr4ABC transporter (efflux pump)Up-regulated<0.05
hsp70Heat shock protein 70Up-regulated<0.05
cat2CatalaseUp-regulated<0.05

Data is synthesized from studies on itraconazole and isavuconazole in Aspergillus fumigatus and is intended to be representative of the expected effects of this compound.[1][2]

Table 2: Differentially Expressed Genes in Candida albicans Treated with Fluconazole

GeneFunctionLog2 Fold Change (Approx.)p-value
ERG11Lanosterol 14-alpha-demethylaseUp-regulated<0.05
ERG1Squalene epoxidaseUp-regulated<0.05
ERG3C-5 sterol desaturaseUp-regulated<0.05
CDR1ABC transporter (efflux pump)Up-regulated<0.05
CDR2ABC transporter (efflux pump)Up-regulated<0.05
HSP90Heat shock protein 90Up-regulated<0.05
GPX1Glutathione peroxidaseUp-regulated<0.05

Data is synthesized from studies on fluconazole in Candida albicans and is intended to be representative of the expected effects of this compound.[3][4]

Experimental Protocols

The following section details a generalized protocol for investigating the differential gene expression in fungi treated with an antifungal agent like this compound using RNA sequencing (RNA-seq).

Fungal Strain and Culture Conditions
  • Fungal Strain: A well-characterized wild-type strain of the fungus of interest (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293) should be used.

  • Media: Grow the fungus in a suitable liquid medium, such as RPMI-1640 for Candida albicans or Sabouraud Dextrose Broth for Aspergillus fumigatus, at the optimal temperature and shaking conditions for the species.

  • Growth Phase: Harvest fungal cells during the mid-exponential growth phase to ensure metabolic activity and homogeneity of the cell population.

Antifungal Treatment
  • Drug Concentration: Determine the sub-lethal concentration of this compound that elicits a transcriptomic response without causing widespread cell death. This is typically a concentration at or below the Minimum Inhibitory Concentration (MIC).

  • Treatment Duration: The duration of treatment should be optimized to capture the primary transcriptomic response. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) is recommended to identify early and late response genes.

  • Controls: Include a vehicle control (e.g., DMSO, the solvent for this compound) and an untreated control to accurately identify genes differentially expressed due to the drug treatment.

RNA Extraction
  • Cell Lysis: Fungal cell walls are robust and require mechanical disruption. Methods include bead beating with glass or zirconia beads, or grinding in liquid nitrogen.

  • RNA Isolation: Use a reputable RNA extraction kit (e.g., TRIzol-based methods or column-based kits) designed for yeast or fungi to obtain high-quality total RNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for RNA-seq.

RNA-seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Library Construction: Construct the sequencing library using a commercially available kit. This process involves fragmentation of the mRNA, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina NovaSeq or HiSeq to generate a sufficient number of reads per sample (typically 20-30 million reads).

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Utilize statistical packages in R, such as DESeq2 or edgeR, to identify differentially expressed genes between the this compound-treated and control groups.[5] Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) on the list of differentially expressed genes to identify the biological processes and pathways that are significantly affected by the treatment.

Visualizing the Impact of this compound

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the investigation of this compound's effect on fungal gene expression.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Cellular Consequences AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including Erg11p/Cyp51A) ToxicSterols Toxic Sterol Accumulation ErgosterolDepletion Ergosterol Depletion This compound This compound This compound->Lanosterol Inhibits Erg11p/Cyp51A MembraneStress Membrane Stress ErgosterolDepletion->MembraneStress ToxicSterols->MembraneStress GeneExpression Differential Gene Expression MembraneStress->GeneExpression

Caption: this compound's impact on the ergosterol biosynthesis pathway.

Start Fungal Culture (e.g., Candida albicans) Treatment This compound Treatment (Sub-lethal concentration) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 Library_Prep mRNA Enrichment & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing QC2 Read Quality Control (FastQC) Sequencing->QC2 Alignment Read Alignment (to Reference Genome) QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis (DESeq2/edgeR) Quantification->DGE Functional_Analysis Functional Enrichment Analysis (GO, KEGG) DGE->Functional_Analysis End Identified Pathways & Differentially Expressed Genes Functional_Analysis->End

Caption: Experimental workflow for RNA-seq analysis.

This compound This compound Treatment Inhibition Inhibition of Erg11p/Cyp51A This compound->Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Membrane_Stress Cell Membrane Stress Ergosterol_Depletion->Membrane_Stress Compensatory Compensatory Upregulation of Ergosterol Pathway Genes (e.g., ERG11, ERG6) Membrane_Stress->Compensatory Efflux Upregulation of Multidrug Efflux Pumps (e.g., CDR1, MDR1) Membrane_Stress->Efflux Stress_Response Upregulation of General Stress Response Genes (e.g., HSPs, Catalases) Membrane_Stress->Stress_Response

Caption: Logical relationships in the fungal response to this compound.

References

Validation of econazole's inhibitory effect on specific cytochrome P450 enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of econazole's inhibitory effects on specific cytochrome P450 (CYP) enzymes. Through a synthesis of experimental data, this document compares this compound's potency with other antifungal agents and offers detailed insights into the methodologies used for these evaluations.

This compound, an imidazole antifungal agent, is known to interact with the cytochrome P450 (CYP) superfamily of enzymes, which are central to drug metabolism. Understanding the extent and specificity of this inhibition is crucial for predicting potential drug-drug interactions and ensuring therapeutic safety. This guide summarizes the available quantitative data on this compound's inhibitory activity and provides the necessary context for its interpretation.

Quantitative Comparison of Inhibitory Potency

The inhibitory effect of this compound and other selected azole antifungals on various cytochrome P450 isoforms is presented below. The data, primarily in the form of half-maximal inhibitory concentration (IC50) values, have been compiled from in vitro studies. A lower IC50 value indicates a more potent inhibition.

EnzymeThis compound IC50 (µM)Bifonazole IC50 (µM)Clotrimazole IC50 (µM)Ketoconazole IC50 (µM)
CYP3A4 0.45[1]Not Available0.18[1]0.0036[2]
CYP3A7 5.6[1]Not Available0.27[1]Not Available
PGHS-1 4.7 ± 2.3[3]9.4 ± 0.8[3]4.4 ± 0.6[3]Not Available

Note: Data for CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2D6 for this compound were not available in the searched literature. Some studies indicate that azole antifungals can inhibit CYP2C9 and CYP2C19, with miconazole being a potent inhibitor of both.[4]

Experimental Methodologies

The determination of a compound's inhibitory effect on CYP enzymes is a critical step in drug development. The following outlines a general experimental protocol for assessing the in vitro inhibition of human liver cytochrome P450 enzymes.

In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of a test compound required to inhibit the activity of a specific CYP isoform by 50%.[5]

1. Materials and Reagents:

  • Test System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Probe Substrates: Specific substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam or testosterone for CYP3A4).[5]

  • Inhibitor: Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control Inhibitors: Known inhibitors for each CYP isoform.

  • Incubation Buffer: Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile or methanol, often containing an internal standard for analytical quantification.

2. Experimental Procedure:

  • A pre-incubation mixture is prepared containing the test system (HLMs or recombinant enzymes), incubation buffer, and a range of concentrations of the test inhibitor or positive control.

  • The mixture is pre-warmed at 37°C.

  • The enzymatic reaction is initiated by the addition of the NADPH regenerating system and the specific probe substrate.

  • The incubation is carried out for a specific time at 37°C, ensuring that the reaction remains in the linear range.

  • The reaction is terminated by adding the cold quenching solution.

  • The samples are then processed (e.g., by centrifugation) to remove precipitated proteins.

  • The supernatant is analyzed using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the formation of the specific metabolite of the probe substrate.

3. Data Analysis:

  • The rate of metabolite formation is calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the rate in the vehicle control.

  • The IC50 value is then calculated by fitting the concentration-response data to a suitable nonlinear regression model.

Visualizing Key Processes

To better understand the context of this compound's inhibitory action, the following diagrams illustrate the general workflow of a CYP inhibition assay and the fundamental catalytic cycle of cytochrome P450 enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes Reaction Enzymatic Reaction (37°C) HLM->Reaction Inhibitor Inhibitor (this compound) Inhibitor->Reaction Substrate Probe Substrate Substrate->Reaction Cofactor NADPH System Cofactor->Reaction Quench Reaction Quenching Reaction->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Data Processing (IC50 Calculation) Analysis->Data

Figure 1. A generalized workflow for determining the IC50 value in a CYP inhibition assay.

CYP_Catalytic_Cycle Fe3+ CYP-Fe³⁺ Fe3+_S CYP-Fe³⁺ Substrate Fe3+->Fe3+_S Substrate binding Fe2+_S CYP-Fe²⁺ Substrate Fe3+_S->Fe2+_S e⁻ (from NADPH) Fe2+_S_O2 CYP-Fe²⁺ Substrate O₂ Fe2+_S->Fe2+_S_O2 O₂ binding Fe3+_S_O2- CYP-Fe³⁺ Substrate O₂⁻ Fe2+_S_O2->Fe3+_S_O2- e⁻ (from NADPH) Fe3+_S_O2H CYP-Fe³⁺ Substrate OOH Fe3+_S_O2-->Fe3+_S_O2H H⁺ FeO3+_S CYP-FeO³⁺ Substrate Fe3+_S_O2H->FeO3+_S H⁺, -H₂O Fe3+_P CYP-Fe³⁺ Product FeO3+_S->Fe3+_P Substrate Oxidation Fe3+_P->Fe3+ Product release

References

A Comparative Guide to Fungal Transcriptomic Responses to Azole Antifungals, with a Focus on Econazole's Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic changes observed in pathogenic fungi when treated with azole antifungals. While specific high-throughput transcriptomic data for econazole is not extensively available in the public research domain, its mechanism of action is well-established and shared with other imidazole and triazole antifungals.[1][2] This guide, therefore, leverages comprehensive transcriptomic studies on other azoles, such as ketoconazole, itraconazole, and isavuconazole, to provide a detailed overview of the expected fungal response to this compound. The data presented is primarily from studies on two of the most significant human fungal pathogens: Candida albicans and Aspergillus fumigatus.[3][4]

Mechanism of Action: The Azole Effect

This compound, like other azoles, primarily functions by inhibiting the enzyme lanosterol 14-alpha-demethylase, which is encoded by the ERG11 gene (or its orthologs like cyp51A in Aspergillus).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the major sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] Inhibition of lanosterol 14-alpha-demethylase leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane function, increases permeability, and ultimately inhibits fungal growth.[1]

The fungal transcriptomic response to this disruption is multifaceted, primarily involving the upregulation of genes in the ergosterol pathway to compensate for the enzyme inhibition, an increase in the expression of drug efflux pumps to remove the antifungal agent, and the activation of general stress response pathways.[3][4][5]

Comparative Transcriptomic Data

The following tables summarize the differential gene expression observed in Candida albicans and Aspergillus fumigatus upon exposure to various azole antifungals. This data is indicative of the likely transcriptomic changes induced by this compound.

Table 1: Differentially Expressed Genes in Candida albicans in Response to Ketoconazole
GeneFunctionRegulationReference
ERG11Lanosterol 14-alpha-demethylase (Azole Target)Upregulated[4]
ERG2, ERG3, ERG10, ERG25, ERG251Ergosterol BiosynthesisUpregulated[4]
NCP1, MCR1, CYB5Electron transport for Erg11p activityUpregulated[4]
CDR1, CDR2ABC Transporter (Drug Efflux)Upregulated[4]
RTA3Putative Lipid TranslocaseUpregulated[4]
IFD4, DDR48Stress ResponseUpregulated[4]
Table 2: Differentially Expressed Genes in Aspergillus fumigatus in Response to Itraconazole and Isavuconazole
GeneFunctionRegulationReference
cyp51A (ERG11 ortholog)Lanosterol 14-alpha-demethylase (Azole Target)Upregulated[3]
erg3A, erg3B, erg3CC-5 sterol desaturaseUpregulated[3]
erg24A, erg24BC-14 sterol reductaseUpregulated[3]
erg25AC-4 methyl sterol oxidaseUpregulated[3]
abcC, abcGABC Transporter (Drug Efflux)Upregulated[3]
mdrA, mdrBMFS Transporter (Drug Efflux)Upregulated[3]
hsp70, hsp90Heat Shock Proteins (Stress Response)Upregulated[3]
sidA, sidFSiderophore Biosynthesis (Iron Metabolism)Downregulated[3]

Signaling Pathways and Cellular Responses

The interaction between azole antifungals and fungal cells triggers a complex network of responses. The following diagrams illustrate the key pathways and workflows involved in the fungal response to azole treatment.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug_action Azole (this compound) Action cluster_response Transcriptional Response Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11p/ cyp51A Lanosterol_14_alpha_demethylase Erg11p/ cyp51A Ergosterol Ergosterol 14-demethyl-lanosterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol_14_alpha_demethylase Inhibits Erg11p/\ncyp51A_gene ERG11/ cyp51A gene Upregulation Upregulation Upregulation->Erg11p/\ncyp51A_gene Upregulates (Compensatory)

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Fungal_Stress_Response Econazole_Treatment This compound Treatment Cellular_Stress Cellular Stress (Ergosterol depletion, toxic sterol accumulation) Econazole_Treatment->Cellular_Stress Stress_Response_Activation Stress Response Activation Cellular_Stress->Stress_Response_Activation Efflux_Pump_Upregulation Upregulation of Efflux Pumps (e.g., CDR1, CDR2, mdrA) Stress_Response_Activation->Efflux_Pump_Upregulation Stress_Gene_Upregulation Upregulation of Stress-Related Genes (e.g., HSPs, DDR48) Stress_Response_Activation->Stress_Gene_Upregulation Drug_Efflux Increased Drug Efflux Efflux_Pump_Upregulation->Drug_Efflux Cell_Survival Enhanced Cell Survival Drug_Efflux->Cell_Survival Stress_Gene_Upregulation->Cell_Survival

Caption: Fungal stress response to this compound treatment.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomics study of fungal response to antifungal treatment, based on methodologies described in the literature.[5][6][7]

1. Fungal Strain and Culture Conditions

  • Select the fungal strains of interest (e.g., Candida albicans SC5314, Aspergillus fumigatus Af293).

  • Grow the fungal cultures in appropriate liquid media (e.g., RPMI 1640 for C. albicans, Sabouraud dextrose broth for A. fumigatus) at the optimal temperature (e.g., 37°C) with shaking to mid-logarithmic phase.

2. Antifungal Treatment

  • Expose the fungal cultures to a sub-inhibitory concentration of this compound (or another azole). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubate the treated and control cultures for a specific duration (e.g., 4 to 48 hours).

3. RNA Isolation

  • Harvest fungal cells by centrifugation or filtration.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Immediately flash-freeze the cell pellets in liquid nitrogen to preserve RNA integrity.

  • Extract total RNA using a standard method such as Trizol reagent or a commercial RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

4. RNA Quality Control

  • Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is recommended for library preparation.

5. Library Preparation and RNA-Sequencing

  • Prepare cDNA libraries from the total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.

6. Bioinformatic Analysis

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between the treated and control samples using software packages such as DESeq2 or edgeR in R.

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify the biological processes and pathways that are significantly affected by the antifungal treatment.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Fungal_Culture 1. Fungal Culture & Azole Treatment RNA_Extraction 2. RNA Extraction Fungal_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. RNA-Sequencing Library_Prep->Sequencing Raw_Reads 5. Raw Sequencing Reads Sequencing->Raw_Reads QC 6. Quality Control Raw_Reads->QC Mapping 7. Read Mapping (to Reference Genome) QC->Mapping DEG_Analysis 8. Differential Gene Expression Analysis Mapping->DEG_Analysis Functional_Analysis 9. Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A typical experimental workflow for an RNA-Seq study.

Conclusion

The transcriptomic response of fungi to this compound and other azoles is a complex interplay of direct pathway inhibition, compensatory upregulation, and broad-spectrum stress responses. By understanding these molecular changes, researchers can gain insights into mechanisms of both fungal survival and drug resistance. The data and protocols presented in this guide offer a framework for designing and interpreting transcriptomic studies aimed at developing more effective antifungal strategies. While the core response to azoles is conserved, species- and even strain-specific differences in gene expression highlight the importance of continued research in this area.[3]

References

Evaluating the Synergistic Potential of Econazole in Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Econazole with Other Antifungal Agents

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies to enhance the efficacy of existing antifungal agents. Combination therapy, a cornerstone of antimicrobial treatment, offers a promising approach to broaden the spectrum of activity, reduce drug dosages, and potentially overcome resistance mechanisms. This guide provides a comprehensive evaluation of the synergistic effects of this compound, an imidazole antifungal agent, when combined with other classes of antifungal drugs. The analysis is supported by available experimental data, detailed methodologies, and an exploration of the underlying mechanisms of interaction.

Executive Summary

This compound, a widely used topical antifungal, demonstrates significant synergistic potential when combined with certain other antimicrobial compounds, particularly against pathogenic Candida species. This guide synthesizes in vitro data from key studies to provide a comparative overview of this compound's interactions with various antifungal agents.

The most compelling evidence for synergy is observed with chelerythrine , a benzophenanthridine alkaloid, against fluconazole-resistant Candida albicans. This combination exhibits a significant reduction in the minimum inhibitory concentrations (MICs) of both agents, suggesting a potentiation of their antifungal activity. Synergistic effects have also been reported with the nitroimidazole derivative ornidazole .

In contrast, the combination of this compound with the polyene antifungal amphotericin B is generally considered antagonistic. This is attributed to the opposing mechanisms of action of the two drugs on the fungal cell membrane's ergosterol content.

This guide presents the available quantitative data in clearly structured tables, details the experimental protocols for the cited studies, and provides visualizations of the proposed mechanisms and experimental workflows to aid in the understanding of these complex drug interactions.

Comparative Analysis of this compound Combinations

The following tables summarize the in vitro synergistic, additive, or antagonistic effects of this compound when combined with other antifungal agents. The primary metric for assessing these interactions is the Fractional Inhibitory Concentration Index (FICI), where:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergistic Effect of this compound Nitrate and Chelerythrine against Candida albicans
Fungal StrainMIC (μg/mL) - this compound AloneMIC (μg/mL) - Chelerythrine AloneMIC (μg/mL) - this compound in CombinationMIC (μg/mL) - Chelerythrine in CombinationFICIInteraction
C. albicans ATCC 102311664440.3125Synergy
Clinical Isolate 132128880.3125Synergy
Clinical Isolate 2 (Fluconazole-Resistant)3264480.25Synergy
Clinical Isolate 3 (Fluconazole-Resistant)16320.2580.2656Synergy

Data extracted from a study by Wang et al.[1]

Table 2: Synergistic Effect of this compound and Ornidazole against Candida spp.

A study on the combination of this compound and ornidazole in a 1:10 ratio demonstrated a synergistic effect against 90 clinical isolates of Candida spp.[2] While specific FICI values were not provided in the abstract, the study concluded a "sure synergic effect".[2]

Table 3: Interaction of this compound with Other Antifungal Agents (Inferred from General Azole Behavior)

Direct experimental data for the following combinations with this compound is limited. The interactions described are based on the known mechanisms of azoles and the respective drug classes.

CombinationExpected InteractionRationale
This compound + Amphotericin BAntagonismThis compound inhibits ergosterol synthesis, depleting the target of amphotericin B in the fungal cell membrane.
This compound + FluconazoleIndifference/AdditiveBoth are azoles and share the same mechanism of action (inhibition of lanosterol 14-α-demethylase). Combination is unlikely to offer significant synergistic advantages.
This compound + CaspofunginPotentially SynergisticThe combination of an ergosterol synthesis inhibitor (azole) and a cell wall synthesis inhibitor (echinocandin) has shown synergy for other azoles. This is a promising area for future research with this compound.

Mechanisms of Interaction

Synergistic Mechanism: this compound and Chelerythrine

This compound's primary mechanism of action is the inhibition of the enzyme lanosterol 14-α-demethylase, a key step in the ergosterol biosynthesis pathway.[1] This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.

The synergistic effect with chelerythrine is thought to stem from the latter's inhibitory effect on Protein Kinase C (PKC).[1] The PKC signaling pathway is crucial for maintaining cell wall integrity in fungi. Inhibition of this pathway can weaken the cell wall, making the fungus more susceptible to the membrane-disrupting effects of this compound.

Synergy_Econazole_Chelerythrine This compound This compound Lanosterol_14a_demethylase Lanosterol 14-α-demethylase This compound->Lanosterol_14a_demethylase inhibits Fungal_Cell_Death Fungal Cell Death This compound->Fungal_Cell_Death Synergistic Effect Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC inhibits Chelerythrine->Fungal_Cell_Death Synergistic Effect Ergosterol_Synthesis Ergosterol Synthesis Lanosterol_14a_demethylase->Ergosterol_Synthesis required for Cell_Membrane Fungal Cell Membrane Ergosterol_Synthesis->Cell_Membrane maintains Cell_Membrane->Fungal_Cell_Death Cell_Wall_Integrity Cell Wall Integrity PKC->Cell_Wall_Integrity maintains Cell_Wall_Integrity->Fungal_Cell_Death

Synergistic mechanism of this compound and chelerythrine.
Antagonistic Mechanism: Azoles and Amphotericin B

The antagonism between azoles, including this compound, and amphotericin B is a well-documented phenomenon. Amphotericin B exerts its antifungal effect by binding to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death. Azoles, by inhibiting ergosterol synthesis, reduce the amount of available ergosterol, thereby diminishing the binding sites for amphotericin B and reducing its efficacy.

Antagonism_Azole_AmphotericinB Azole Azole (e.g., this compound) Ergosterol_Synthesis Ergosterol Synthesis Azole->Ergosterol_Synthesis inhibits Reduced_Efficacy Reduced Antifungal Efficacy Azole->Reduced_Efficacy leads to Amphotericin_B Amphotericin B Ergosterol Ergosterol Amphotericin_B->Ergosterol binds to Amphotericin_B->Reduced_Efficacy Ergosterol_Synthesis->Ergosterol produces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane component of

Antagonistic mechanism of azoles and amphotericin B.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Checkerboard Microdilution Assay

This assay is a standard method for determining the in vitro interaction between two antimicrobial agents.

Checkerboard_Assay cluster_0 Plate Setup cluster_1 Inoculation and Incubation cluster_2 Data Analysis A1 Serial Dilution of Drug A C1 Combine dilutions in 96-well plate A1->C1 B1 Serial Dilution of Drug B B1->C1 D1 Add fungal inoculum to each well C1->D1 E1 Incubate at 35°C for 24-48 hours D1->E1 F1 Determine MIC of each drug alone and in combination E1->F1 G1 Calculate FICI F1->G1

Workflow of a checkerboard microdilution assay.

Protocol:

  • Preparation of Drug Dilutions: Serial twofold dilutions of each antifungal agent are prepared in a liquid growth medium (e.g., RPMI 1640) in separate 96-well microtiter plates.

  • Checkerboard Plate Setup: In a new 96-well plate, 50 µL of each dilution of Drug A is added to the wells of each column, and 50 µL of each dilution of Drug B is added to the wells of each row. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized fungal inoculum is prepared according to CLSI guidelines (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation: 100 µL of the fungal inoculum is added to each well of the checkerboard plate.

  • Incubation: The plate is incubated at 35°C for 24 to 48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant reduction in fungal growth (typically ≥80%) compared to the drug-free control well.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Time-Kill Curve Analysis

This method assesses the dynamic interaction between antifungal agents over time.

Protocol:

  • Inoculum Preparation: A starting inoculum of the fungal isolate is prepared (e.g., 10⁵ CFU/mL) in a suitable broth medium.

  • Drug Exposure: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., at their respective MICs or sub-inhibitory concentrations). A drug-free control is also included.

  • Incubation and Sampling: The cultures are incubated at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated onto agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each drug combination and control. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.[3]

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses synergistic antifungal activity when combined with chelerythrine against C. albicans, including fluconazole-resistant strains. This synergy appears to be mediated through the dual disruption of the fungal cell membrane and cell wall integrity. The combination with ornidazole also shows promise. Conversely, co-administration of this compound with amphotericin B is likely to result in an antagonistic interaction.

Significant gaps remain in our understanding of this compound's potential in combination therapy. Further in vitro and in vivo studies are warranted to investigate the interaction of this compound with other classes of antifungal agents, particularly echinocandins and other azoles, against a broader range of fungal pathogens. Elucidating the precise molecular mechanisms underlying these interactions will be crucial for the rational design of novel and effective combination therapies to combat the growing threat of antifungal resistance.

References

Safety Operating Guide

Proper Disposal of Econazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of econazole, a common antifungal agent used in various research and development applications. Adherence to these procedures is critical to minimize environmental contamination and comply with regulatory standards.

This compound and its nitrate salt are considered hazardous pharmaceutical waste. Improper disposal, such as discharge into sewer systems, can lead to the contamination of water supplies and harm to aquatic ecosystems.[1][2] Therefore, all waste containing this compound must be managed in accordance with local, regional, and national hazardous waste regulations.[3]

Key Disposal Procedures and Safety Precautions

Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4] Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and any materials used for spill cleanup.

  • Segregate this compound waste from non-hazardous and other chemical waste streams at the point of generation.[5] Use designated, clearly labeled, and closed containers.[1] Hazardous pharmaceutical waste is often collected in black containers labeled "hazardous waste pharmaceuticals."[6]

Step 2: Preparing for Disposal

  • Solid Waste: Collect solid this compound waste, including contaminated materials, in a suitable and closed container for disposal.[1][4]

  • Liquid Waste: Do not discharge this compound solutions to sewer systems.[1] Collect liquid waste in a sealed, leak-proof container.

  • Contaminated Packaging: Empty containers of this compound should be triple-rinsed (or equivalent). The rinsate should be collected as hazardous waste. The rinsed packaging can then be punctured to render it unusable and disposed of in a sanitary landfill, or offered for recycling or reconditioning where permissible.[1]

Step 3: Storage and Final Disposal

  • Temporary Storage: Store sealed containers of this compound waste in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Professional Disposal: The recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[5]

Quantitative Data Summary

While specific concentration limits for various disposal methods are not detailed in the provided safety data sheets, the primary determinant for disposal is the presence of this compound, which classifies the waste as hazardous. The following table summarizes the key disposal information.

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound WasteControlled incineration via a licensed hazardous waste facility.[1]Must be collected in a designated, sealed, and properly labeled hazardous waste container.
Liquid this compound SolutionsControlled incineration via a licensed hazardous waste facility.[1]Do not discharge to sewer systems. [1] Collect in a sealed, leak-proof container.
Contaminated Labware & PPEControlled incineration via a licensed hazardous waste facility.[1]Segregate from non-hazardous waste.
Empty this compound ContainersAfter triple-rinsing, can be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill.[1] The rinsate must be collected as hazardous liquid waste.Follow institutional guidelines for container disposal.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EconazoleDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container segregate Segregate in Labeled, Sealed Hazardous Waste Container solid_waste->segregate liquid_waste->segregate triple_rinse Triple-Rinse Container empty_container->triple_rinse store Store in Designated Cool, Dry, Ventilated Area segregate->store collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle, Landfill, Recondition) triple_rinse->dispose_container collect_rinsate->segregate contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs incineration Controlled Incineration contact_ehs->incineration

Caption: this compound Disposal Decision Workflow for Laboratories.

References

Personal protective equipment for handling Econazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Econazole. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling and disposal, and a comprehensive plan for spill management. Our commitment is to furnish you with detailed, actionable information that enhances laboratory safety and builds a foundation of trust in our guidance.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, particularly in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. This compound nitrate is classified as harmful if swallowed, causes skin and eye irritation, and may have adverse effects on fertility.[1][2][3][4]

Recommended Personal Protective Equipment
Protection Type Specific PPE Recommended Standard/Specification
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be required if there is a significant splash potential.Conforming to EN 166 (EU) or NIOSH (US) approved.[5]
Hand Protection Chemically impermeable gloves. Butyl rubber or Viton™ have been suggested for similar compounds. Double gloving is recommended when handling the pure substance.In accordance with EN 374.[3][4]
Body Protection A lab coat or long-sleeved protective clothing. For extensive handling of the pure product, a full protective suit may be necessary.Protective clothing should be in accordance with EN 13982-1.[3][4]
Respiratory Protection Work in a well-ventilated area, preferably in a laboratory hood. If dust formation is likely, a dust mask with a P3 filter (or N95/P95 for US) is required.Conforming to DIN EN 140 & 149.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow should be adopted for all procedures involving this compound.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (e.g., Fume Hood) gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence (Gown, Mask, Goggles, Gloves) gather_ppe->don_ppe weigh_handle Weigh and Handle this compound - Avoid dust generation - Use non-sparking tools don_ppe->weigh_handle clean_area Decontaminate Work Area weigh_handle->clean_area doff_ppe Doff PPE in Correct Sequence (Gloves, Goggles, Gown, Mask) clean_area->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid this compound Waste: Collect pure this compound, and any materials heavily contaminated with it, in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE and Labware: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.

Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound Nitrate".

  • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

Final Disposal:

  • Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste contractor. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill Management Plan

In the event of an accidental spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Immediate Actions:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate the Area: If the spill is large or generates a significant amount of dust, evacuate the immediate area.

  • Assess the Spill: From a safe distance, determine the extent of the spill and any immediate hazards.

Spill Cleanup Procedure:

  • Don Appropriate PPE: Before approaching the spill, don the full recommended PPE, including double gloves, safety goggles, a lab coat, and a respirator if dust is present.

  • Contain the Spill: For solid spills, gently cover the area with absorbent pads or a dry absorbent material to prevent the dust from becoming airborne. For liquid spills, create a dike around the spill with an appropriate absorbent material.

  • Clean Up:

    • Solids: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

    • Liquids: Use absorbent pads to soak up the spilled liquid and place them in the hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and wipe clean with disposable towels. Place all cleaning materials into the hazardous waste container.

  • Dispose of Waste: Seal and label the hazardous waste container and arrange for its proper disposal.

  • Doff PPE and Wash Hands: Carefully remove and dispose of all PPE as hazardous waste. Thoroughly wash your hands and any exposed skin with soap and water.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.

This compound Spill Response Procedure

cluster_initial_response Initial Response cluster_cleanup Cleanup Procedure cluster_post_cleanup Post-Cleanup spill_occurs Spill Occurs alert_others Alert Others spill_occurs->alert_others evacuate_area Evacuate Immediate Area alert_others->evacuate_area assess_spill Assess Spill from a Safe Distance evacuate_area->assess_spill don_ppe Don Full PPE assess_spill->don_ppe contain_spill Contain Spill with Absorbent don_ppe->contain_spill collect_waste Collect Waste into Hazardous Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands report_incident Report Incident to EHS wash_hands->report_incident

Caption: A step-by-step procedure for responding to an this compound spill in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.